Triethyloxonium tetrafluoroborate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 176023. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Boron Compounds - Boric Acids - Borates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
triethyloxidanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O.BF4/c1-4-7(5-2)6-3;2-1(3,4)5/h4-6H2,1-3H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDQMLLDOVRSJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC[O+](CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15BF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883372 | |
| Record name | Triethyloxonium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
368-39-8 | |
| Record name | Triethyloxonium tetrafluoroborate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=368-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethyloxonium tetrafluoroborate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000368398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triethyloxonium tetrafluoroborate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176023 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxonium, triethyl-, tetrafluoroborate(1-) (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triethyloxonium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethyloxonium tetrafluoroborate(1-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.096 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIETHYLOXONIUM TETRAFLUOROBORATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0B19DD36J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to Triethyloxonium Tetrafluoroborate (Meerwein's Salt)
Introduction: The Power of a "Hard" Electrophile
In the landscape of synthetic organic chemistry, the ability to selectively and efficiently form carbon-heteroatom bonds is paramount. While numerous alkylating agents exist, few offer the sheer reactivity and versatility of trialkyloxonium salts. Among these, Triethyloxonium Tetrafluoroborate, commonly known as Meerwein's Salt, stands out as a potent and highly effective ethylating agent.[1][2][3] It is a white, crystalline solid that, despite its reactivity, is manageable in a laboratory setting, enabling transformations that are often difficult or impossible with conventional reagents like alkyl halides.[1][2]
This guide provides a comprehensive overview of this compound, from its fundamental chemical principles and synthesis to its practical applications in complex organic synthesis, particularly within the context of pharmaceutical research and development. The narrative is designed to bridge theoretical understanding with actionable, field-proven protocols, equipping the modern researcher with the knowledge to harness the full potential of this powerful reagent.
Core Chemical Profile and Handling
A thorough understanding of a reagent's properties is the foundation of its effective and safe use.
Physical and Chemical Properties
This compound is characterized by the triethyloxonium cation ([(CH₃CH₂)₃O]⁺) and the non-nucleophilic tetrafluoroborate anion ([BF₄]⁻). This ionic composition is the source of its power; the oxonium cation is a "hard" and highly reactive electrophile, eager to transfer an ethyl group to a wide range of nucleophiles.[4][5]
| Property | Value | Source |
| Molecular Formula | C₆H₁₅BF₄O | [6][7] |
| Molar Mass | 189.99 g/mol | [1][7] |
| Appearance | White crystalline solid | [1][2] |
| Melting Point | 91-92 °C (decomposes) | [1][8][9] |
| Solubility | Soluble in polar organic solvents (e.g., CH₂Cl₂); Reacts with water | [1][9] |
Safety and Handling: A Self-Validating System of Precautions
Trustworthiness in practice begins with safety. As a powerful alkylating agent, this compound must be handled with significant caution.[6][10] It is corrosive and moisture-sensitive, reacting with water to release flammable diethyl ether, ethanol, and corrosive hydrofluoric acid.[1][11]
Core Handling Protocol:
-
Inert Atmosphere: Always handle the solid reagent in a dry box or glove bag under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[6][8][11]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[10][11]
-
Ventilation: Use the reagent within a certified chemical fume hood to avoid inhalation of any dust or vapors.[10][11]
-
Storage: Store in a tightly sealed container in a freezer (2-8 °C is recommended) under an inert gas.[11][12] Its shelf-life at room temperature is limited.[1]
-
Spill & Waste: In case of a spill, do not use water.[11] Contain the spill with an inert absorbent like sand or vermiculite and dispose of it as hazardous waste according to local regulations.[10]
Synthesis and Mechanism of Action
Synthesis of Meerwein's Salt
The classical synthesis, pioneered by Hans Meerwein, involves the reaction of boron trifluoride etherate (BF₃•OEt₂) with epichlorohydrin in an excess of diethyl ether.[1][8] The diethyl ether serves as both a reactant and the solvent.
The overall reaction is: 4 Et₂O·BF₃ + 2 Et₂O + 3 C₂H₃OCH₂Cl → 3 [Et₃O]⁺[BF₄]⁻ + B(OCH(CH₂Cl)CH₂OEt)₃[1]
This method provides a straightforward route to large quantities of the reagent.[8]
Caption: Synthesis of this compound.
Mechanism of Ethylation: The Sₙ2 Pathway
The immense power of Meerwein's salt lies in its ability to deliver an ethyl group via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism.[13]
-
The Electrophile: The triethyloxonium cation, [(CH₃CH₂)₃O]⁺, is highly electrophilic. The positively charged oxygen atom strongly withdraws electron density from the adjacent ethyl groups.
-
The Nucleophile: A wide array of nucleophiles (Nu:⁻), even weak ones, can attack one of the ethyl group's α-carbon atoms.[14]
-
The Leaving Group: The resulting leaving group is diethyl ether ((CH₃CH₂)₂O), a neutral and highly stable molecule, which provides a strong thermodynamic driving force for the reaction.
This contrasts sharply with traditional alkyl halides, where the leaving group is a halide anion. The departure of a neutral ether molecule makes the oxonium salt a significantly more potent alkylating agent.[5]
Caption: General Sₙ2 Ethylation Mechanism.
Applications in Organic Synthesis and Drug Development
This compound's high reactivity makes it invaluable for ethylating functional groups that are typically poor nucleophiles.[6][14]
Ethylation of Weakly Nucleophilic Heteroatoms
The reagent excels where others fail, efficiently ethylating a vast range of functional groups.[14]
-
Alcohols & Phenols: Converts to ethyl ethers under neutral conditions, avoiding harsh acidic or basic catalysts.[5][6]
-
Carboxylic Acids: Rapidly forms ethyl esters without the need for acid catalysis, which is beneficial for sensitive substrates.[1][6]
-
Amides & Lactams: O-alkylation of the amide carbonyl oxygen forms a highly reactive imidatonium salt. This intermediate is a versatile synthetic linchpin.[14][15]
-
Sulfides & Sulfoxides: Readily forms sulfonium and sulfoxonium salts.[14]
-
Ketones & Esters: Can be used for O-alkylation of enols or enolates.[14]
The Amide-to-Amine Transformation: A Drug Discovery Workhorse
A key application in medicinal chemistry is the modification of the amide bond. Ethylation with Meerwein's salt activates the amide, allowing for subsequent mild reduction.
This two-step process converts a stable amide into an amine under conditions far gentler than traditional methods like lithium aluminum hydride (LiAlH₄) reduction, preserving other sensitive functional groups in a complex drug candidate.[15]
Caption: Amide activation and reduction workflow.
Impact on Drug Development
The introduction of an ethyl group can significantly alter a molecule's pharmacological profile.[6]
-
Increased Lipophilicity: Enhancing a drug's ability to cross cell membranes, which can improve its absorption and distribution (pharmacokinetics).[6]
-
Metabolic Blocking: Ethylation at a metabolically active site can prevent enzymatic degradation, increasing the drug's half-life.
-
Modified Binding Affinity: A strategically placed ethyl group can enhance or alter the binding of a ligand to its target receptor or enzyme.
The ability of Meerwein's salt to perform these modifications on complex intermediates makes it a vital tool in synthesizing novel active pharmaceutical ingredients (APIs).[16][17]
Field-Proven Experimental Protocol: Esterification of a Carboxylic Acid
This protocol details a representative procedure for the ethylation of a carboxylic acid to form an ethyl ester, a fundamental transformation in organic synthesis.
Objective: To convert benzoic acid to ethyl benzoate.
Materials:
-
This compound ([Et₃O]⁺[BF₄]⁻)
-
Benzoic Acid
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, separatory funnel
Self-Validating Step-by-Step Methodology:
-
Reaction Setup (Causality: Anhydrous Conditions):
-
Dry a 100 mL round-bottom flask in an oven and cool under a stream of dry nitrogen. This is critical as Meerwein's salt reacts readily with water.[1]
-
Add benzoic acid (e.g., 1.22 g, 10 mmol) and a magnetic stir bar to the flask.
-
Dissolve the acid in 30 mL of anhydrous DCM.
-
-
Reagent Addition (Causality: Stoichiometry and Control):
-
In a glove box or under a positive pressure of nitrogen, weigh this compound (2.09 g, 11 mmol, 1.1 equivalents) into a separate dry vial. A slight excess ensures complete conversion of the starting material.
-
Add the solid Meerwein's salt to the stirred solution of benzoic acid in portions at room temperature. An exotherm may be observed. The reaction is typically rapid.
-
-
Reaction Monitoring (Causality: Validation of Completion):
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the benzoic acid is fully consumed.
-
-
Workup and Quenching (Causality: Neutralization and Removal of Byproducts):
-
Carefully pour the reaction mixture into a separatory funnel containing 50 mL of saturated NaHCO₃ solution to quench any unreacted reagent and neutralize the HBF₄ byproduct.[1]
-
Separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers.
-
-
Purification and Characterization (Causality: Isolation of Pure Product):
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary, though it is often pure enough for subsequent steps.
-
Validation: Confirm the identity and purity of the resulting ethyl benzoate via ¹H NMR, ¹³C NMR, and IR spectroscopy. The expected yield should be >90%.
-
Conclusion
This compound is more than a standard reagent; it is a powerful problem-solver in synthetic chemistry. Its exceptional electrophilicity enables the ethylation of unreactive functional groups under mild conditions, providing elegant solutions to complex synthetic challenges.[6][14] For researchers in drug discovery and development, mastering the use of Meerwein's salt opens up new avenues for molecular modification, allowing for the efficient synthesis and optimization of novel therapeutic agents. Its proper handling, grounded in a deep understanding of its reactivity, ensures both safety and success in the laboratory.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [dl1.en-us.nina.az]
- 3. Meerwein’s salt | Semantic Scholar [semanticscholar.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. homework.study.com [homework.study.com]
- 6. myuchem.com [myuchem.com]
- 7. This compound | C6H15BF4O | CID 2723982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. echemi.com [echemi.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. This compound, (CH3CH2)3O+ BF4–, is a solid w... | Study Prep in Pearson+ [pearson.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. nbinno.com [nbinno.com]
- 17. nbinno.com [nbinno.com]
An In-depth Technical Guide to Triethyloxonium Tetrafluoroborate: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Triethyloxonium tetrafluoroborate, often referred to as Meerwein's reagent, is a powerful and versatile ethylating agent widely employed in organic synthesis.[1][2] Its high reactivity makes it particularly useful for the ethylation of a wide range of nucleophiles, including those that are weakly reactive. This guide provides a comprehensive overview of its structure, properties, synthesis, and key applications, with a focus on practical information for laboratory use.
Structure and Properties
This compound is an organic oxonium salt with the chemical formula [(CH₃CH₂)₃O]⁺[BF₄]⁻.[1] The cation features a central oxygen atom bonded to three ethyl groups in a pyramidal geometry. While the precise crystal structure of the tetrafluoroborate salt has not been determined by X-ray crystallography, analysis of the related hexafluorophosphate salt confirms C-O-C bond angles ranging from 109.4° to 115.5° and an average C-O bond distance of 1.49 Å.[1]
This compound is a white, crystalline solid that is soluble in polar organic solvents.[1] It is highly sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis.[1] The quantitative properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₅BF₄O | [3][4] |
| Molar Mass | 189.99 g/mol | [3][4] |
| Melting Point | 84.0 to 89.0 °C | [4] |
| 91 to 92 °C (decomposes) | [3] | |
| Solubility in water | Reacts | [3] |
| Appearance | White crystalline solid | [1] |
Detailed spectral data for this compound is available in various databases. The primary citations for this information are provided below.
-
¹H NMR Spectrum: Spectral data for the proton NMR of this compound is available.[5]
-
¹³C NMR Spectrum: The carbon-13 NMR spectrum has been reported by E. V. Dehmlow and R. Zeisberg in Organic Magnetic Resonance, 7, 418 (1975).[3]
-
IR Spectrum: Infrared spectral data can be found in chemical databases.
Synthesis
This compound is typically prepared through the reaction of boron trifluoride etherate with epichlorohydrin in diethyl ether.[1]
Caption: Synthesis of this compound.
Materials:
-
Boron trifluoride etherate (BF₃·O(C₂H₅)₂)
-
Diethyl ether (anhydrous)
-
Epichlorohydrin
-
Nitrogen gas (dry)
Procedure:
-
A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a drying tube is thoroughly dried and flushed with dry nitrogen.
-
Boron trifluoride etherate and anhydrous diethyl ether are charged into the flask under a nitrogen atmosphere.
-
Epichlorohydrin is added dropwise to the stirred solution. The addition rate is controlled to maintain a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature.
-
The mixture is then allowed to stand, during which time the product crystallizes out of solution.
-
The supernatant is removed, and the crystalline product is washed several times with anhydrous diethyl ether.
-
The final product is dried under a stream of dry nitrogen.
Note: Due to the hygroscopic nature of the product, all operations should be carried out under strictly anhydrous conditions.
Applications in Organic Synthesis
This compound is a potent electrophilic ethylating agent. It readily transfers an ethyl group to a wide variety of nucleophiles via an Sₙ2 mechanism.
Caption: Sₙ2 Ethylation by this compound.
This reagent is effective for the ethylation of a broad range of functional groups, including:
-
Alcohols and Phenols: to form ethyl ethers.
-
Carboxylic Acids: to form ethyl esters.
-
Amides: to form O-ethyl imidates.
-
Sulfides: to form trialkylsulfonium salts.
-
Ketones: to form O-ethyl enol ethers.
-
Nitriles: to form nitrilium salts.
Experimental Conditions:
Reactions are typically carried out in polar aprotic solvents such as dichloromethane or 1,2-dichloroethane at or below room temperature. The reagent is a solid and can be added directly to a solution of the nucleophile under an inert atmosphere.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound that requires careful handling.
-
Corrosivity: It can cause severe skin burns and eye damage.[3]
-
Moisture Sensitivity: It reacts with water to release corrosive hydrofluoric acid. Therefore, it must be handled in a dry environment, for instance, in a glovebox or under a stream of inert gas.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and incompatible materials. Recommended storage is at 2-8 °C.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this reagent.
-
Disposal: Dispose of waste in accordance with local regulations. Small spills can be neutralized with a suitable agent before disposal.
References
Meerwein's reagent synthesis and mechanism
An In-depth Technical Guide to the Synthesis and Mechanism of Meerwein's Reagent
For Researchers, Scientists, and Drug Development Professionals
Meerwein's reagents, specifically trialkyloxonium salts like triethyloxonium tetrafluoroborate and trimethyloxonium tetrafluoroborate, are powerful and versatile alkylating agents in organic synthesis.[1][2][3] Their high reactivity makes them particularly useful for the alkylation of a wide range of nucleophiles, including alcohols, ethers, sulfides, nitriles, ketones, esters, and amides, often under mild and neutral pH conditions.[2][3][4] This guide provides a comprehensive overview of the synthesis of these reagents and the mechanism of their action, with a focus on practical experimental protocols and clear visual representations of the underlying chemical processes.
Synthesis of Meerwein's Reagent
The most common and practical synthesis of Meerwein's reagents, such as this compound, involves the reaction of boron trifluoride etherate with diethyl ether and a promoter, typically epichlorohydrin.[1][4] This method, originally developed by Hans Meerwein, remains a staple in many organic chemistry laboratories.[1][3][4]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the well-established procedure found in Organic Syntheses.[4]
Materials and Equipment:
-
Three-necked round-bottom flask (2 L)
-
Stirrer
-
Dropping funnel
-
Condenser with a drying tube
-
Filter stick
-
Sintered-glass filter
-
Nitrogen gas inlet
-
Sodium-dried diethyl ether
-
Freshly distilled boron trifluoride etherate
-
Freshly distilled epichlorohydrin
Procedure:
-
Dry all glassware in an oven at 110°C, assemble it while hot, and allow it to cool in a stream of dry nitrogen.
-
To the 2 L three-necked flask, add 500 mL of sodium-dried diethyl ether and 284 g (252 mL, 2.00 moles) of freshly distilled boron trifluoride etherate.[4]
-
Begin stirring the solution and add 140 g (119 mL, 1.51 moles) of epichlorohydrin dropwise from the dropping funnel at a rate that maintains a vigorous boil (approximately 1 hour).[4]
-
After the addition is complete, reflux the mixture for an additional hour and then allow it to stand at room temperature overnight. A crystalline mass of this compound will form.[4]
-
Replace the stirrer with a filter stick and withdraw the supernatant ether from the crystalline product. Maintain a nitrogen atmosphere during this process to prevent the ingress of moisture.[4]
-
Wash the crystals with three 500 mL portions of sodium-dried ether.[4]
-
Transfer the flask to a dry box. Collect the this compound on a sintered-glass filter and bottle it under a stream of dry nitrogen.[4]
Quantitative Data for Synthesis
| Product | Yield | Melting Point |
| This compound | 85-95% | 91–92°C (dec.) |
| Trimethyloxonium tetrafluoroborate | 86–94% | 141–143°C (dec.) |
Data sourced from Organic Syntheses procedures.[4][5]
Synthesis Mechanism
The synthesis of trialkyloxonium salts proceeds through the formation of a mixed oxonium ion intermediate. The boron trifluoride etherate acts as a Lewis acid, activating the epichlorohydrin. An ether molecule then acts as a nucleophile, attacking the activated epoxide. A subsequent reaction with another ether molecule leads to the formation of the stable trialkyloxonium tetrafluoroborate salt.
Caption: Synthesis of Meerwein's Reagent.
Mechanism of Alkylation
Meerwein's reagents are potent alkylating agents due to the highly electrophilic nature of the alkyl groups attached to the positively charged oxygen atom.[2] The reaction proceeds via a direct SN2 displacement by a nucleophile on one of the alkyl groups of the oxonium ion. The leaving group is a neutral dialkyl ether molecule.
Experimental Protocol: O-Alkylation of an Alcohol
This protocol provides a general procedure for the ethylation of an alcohol using this compound.
Materials and Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Nitrogen gas inlet
-
Syringe for liquid transfer
-
Anhydrous dichloromethane (DCM)
-
This compound
-
The alcohol to be alkylated
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the alcohol in anhydrous dichloromethane under a nitrogen atmosphere.
-
Add a stoichiometric amount of this compound to the solution. The reagent can be handled as a solid or as a solution in dichloromethane. For less soluble substrates, the reaction can be gently heated.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting ether by column chromatography or distillation.
Alkylation Mechanism: O-Alkylation of an Alcohol
The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on an ethyl group of the triethyloxonium ion. This is a classic SN2 reaction, resulting in the formation of a protonated ether and diethyl ether. A subsequent deprotonation step yields the final ether product.
Caption: O-Alkylation of an Alcohol.
Applications in Drug Development
The ability of Meerwein's reagents to effect alkylations under mild, neutral conditions makes them valuable tools in drug development and medicinal chemistry. They are particularly useful for modifying complex molecules that may be sensitive to acidic or basic conditions. For instance, they can be used for the esterification of carboxylic acids, the formation of ether linkages in complex natural products, and the alkylation of heterocyclic compounds.[1] The chemoselectivity of these reagents, favoring alkylation of more nucleophilic heteroatoms, allows for precise molecular modifications.
References
A Senior Application Scientist's Guide to Triethyloxonium Tetrafluoroborate: Synthesis, Applications, and Best Practices
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Triethyloxonium tetrafluoroborate, often referred to as Meerwein's reagent, is a powerful and versatile ethylating agent with the CAS number 368-39-8.[1][2] Its high reactivity makes it an indispensable tool in organic synthesis, particularly for the ethylation of weakly nucleophilic functional groups under mild conditions.[3][4] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, key applications with mechanistic insights, and crucial safety and handling procedures to ensure its effective and safe utilization in the laboratory.
Core Chemical and Physical Properties
This compound is a white crystalline solid that is highly sensitive to moisture.[4][5][6][7] This hygroscopic nature necessitates storage under anhydrous conditions, typically under a dry, inert atmosphere such as nitrogen or argon, and at refrigerated temperatures (2-8 °C) to maintain its stability and reactivity.[4][6][8] It is soluble in polar organic solvents like dichloromethane and dichloroethane, which are common reaction media for its use.[3]
| Property | Value |
| CAS Number | 368-39-8[1] |
| Molecular Formula | C6H15BF4O[4] |
| Molecular Weight | 189.99 g/mol [1][4] |
| Appearance | White to light yellow crystalline powder[9] |
| Melting Point | 91-92 °C[1] |
| Solubility | Soluble in methylene chloride |
| Stability | Moisture-sensitive; decomposes in water[1][6] |
The Power of the Oxonium Ion: Mechanistic Insights into Enhanced Reactivity
The exceptional ethylating power of this compound stems from the highly electrophilic nature of the triethyloxonium cation. Unlike conventional alkylating agents such as ethyl iodide, where the carbon-halogen bond must be broken, the oxonium ion possesses a positively charged oxygen atom, making the attached ethyl groups highly susceptible to nucleophilic attack.[2] The departure of a neutral diethyl ether molecule as a leaving group is a thermodynamically favorable process, driving the ethylation reaction forward even with weak nucleophiles.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of boron trifluoride etherate, diethyl ether, and a Lewis acid promoter like epichlorohydrin.[1][10] This method, largely based on the work of Meerwein and coworkers, provides a reliable route to this valuable reagent.[10][11]
Experimental Protocol: Synthesis of Meerwein's Reagent
Materials:
-
Boron trifluoride diethyl etherate (BF3•OEt2)
-
Anhydrous diethyl ether
-
Epichlorohydrin
-
Anhydrous dichloromethane (for washing)
-
Anhydrous nitrogen or argon supply
-
Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser with a drying tube.
Procedure:
-
Reaction Setup: Under a positive pressure of dry nitrogen, charge the three-necked flask with boron trifluoride diethyl etherate and anhydrous diethyl ether.
-
Addition of Epichlorohydrin: While stirring vigorously, add epichlorohydrin dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, continue to stir the mixture at room temperature overnight. A crystalline precipitate of this compound will form.
-
Isolation: Carefully remove the supernatant liquid via a cannula or by filtration under an inert atmosphere.
-
Washing: Wash the crystalline solid with several portions of anhydrous diethyl ether to remove any unreacted starting materials.
-
Drying and Storage: Dry the product under a stream of dry nitrogen and store it in a tightly sealed container under an inert atmosphere in a refrigerator.
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Key Applications in Organic Synthesis
This compound is a versatile reagent employed in a wide array of chemical transformations. Its ability to ethylate a diverse range of functional groups makes it a valuable tool in the synthesis of complex molecules, including pharmaceutical intermediates.[4][12]
Ethylation of Amides to Form Imidatonium Salts
A classic application of Meerwein's reagent is the O-ethylation of amides.[3] The resulting imidatonium salt is a highly reactive intermediate that can be further transformed. For instance, hydrolysis of the imidatonium salt under mild basic conditions yields an amine and an ester, providing a gentle method for amide cleavage.[3][10] Alternatively, reduction with a hydride source like sodium borohydride can produce the corresponding amine.[3]
Diagram: Amide Ethylation and Subsequent Reactions
Caption: Reaction pathway for the ethylation of amides.
Esterification of Carboxylic Acids
This compound provides a powerful method for the esterification of carboxylic acids, particularly when the substrate is sensitive to acidic conditions typically required for Fischer esterification.[1][13] The reaction proceeds rapidly at room temperature to afford the corresponding ethyl ester.
Alkylation of Other Nucleophiles
The utility of this compound extends to the ethylation of a variety of other nucleophiles, including:
-
Alcohols and Phenols: To form ethers.[4]
-
Sulfides: To generate sulfonium salts.[3]
-
Lactams: To produce O-alkyllactims.[3]
Safety, Handling, and Storage
Due to its reactivity and moisture sensitivity, proper handling and storage of this compound are paramount to ensure user safety and maintain the reagent's efficacy.
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4][5]
-
Ventilation: Handle the reagent in a well-ventilated fume hood to avoid inhalation of any dust or decomposition products.[5][6]
-
Inert Atmosphere: All transfers and manipulations should be carried out under a dry, inert atmosphere (nitrogen or argon).[4][6]
Handling:
-
Avoid contact with water, as it reacts violently and hydrolyzes.[1][6]
-
Use spark-proof tools and avoid sources of ignition.[14]
-
In case of a spill, do not use water. Cover the spill with a dry, inert absorbent material such as sand or vermiculite.[6][14]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water and strong oxidizing agents.[6][15]
-
It is often stored under anhydrous diethyl ether to protect it from atmospheric moisture.[3]
Conclusion
This compound is a potent and valuable ethylating agent for a broad range of applications in organic synthesis. Its high reactivity, coupled with mild reaction conditions, allows for the efficient ethylation of even weakly nucleophilic substrates. By understanding its properties, synthesis, and reaction mechanisms, and by adhering to strict safety and handling protocols, researchers can effectively harness the power of this important reagent to advance their scientific endeavors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. homework.study.com [homework.study.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. myuchem.com [myuchem.com]
- 5. nbinno.com [nbinno.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. CAS 368-39-8: this compound [cymitquimica.com]
- 8. This compound | 368-39-8 | FT76006 [biosynth.com]
- 9. This compound | 368-39-8 [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. nbinno.com [nbinno.com]
- 13. nbinno.com [nbinno.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to the Physical Properties of Triethyloxonium Tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethyloxonium tetrafluoroborate, often referred to as Meerwein's reagent, is a powerful and widely utilized ethylating agent in organic synthesis.[1][2] Its efficacy in transferring an ethyl group to a variety of nucleophiles makes it an invaluable tool in the synthesis of complex molecules, including active pharmaceutical ingredients.[3] A thorough understanding of its physical properties is paramount for its safe handling, storage, and effective application in research and development. This guide provides a detailed overview of the key physical characteristics of this compound, supported by quantitative data and generalized experimental protocols.
Core Physical Properties
The physical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Source(s) |
| Molecular Formula | [(CH₃CH₂)₃O]⁺[BF₄]⁻ | [1] |
| Molecular Weight | 189.99 g/mol | [1][4][5][6] |
| Appearance | White crystalline solid/powder | [1][7][8] |
| Melting Point | 91-92 °C (decomposes) | [1][2][7][9] |
| 96-97 °C | [4][7][10] | |
| Density | 1.328 g/mL at 25 °C | [4][5][7][10] |
| Solubility | ||
| Reacts with water | [1][4][7] | |
| Soluble in methylene chloride (20 mg/mL, clear, colorless) | [7] | |
| Soluble in polar organic solvents | [2] | |
| Stability | Moisture sensitive; hygroscopic.[4][9][11] Reacts violently with water.[11][12] Stable under recommended storage conditions (2-8 °C, under inert gas).[4][5][11] Contains 1-3% diethyl ether as a stabilizer. |
Experimental Protocols
The following sections detail generalized experimental methodologies for determining the key physical properties of chemical compounds like this compound.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.[13]
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.[13]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid mass turns into a clear liquid is recorded as the final melting point.[13] The melting range is reported as the difference between these two temperatures. Given that this compound decomposes at its melting point, observation of gas evolution or color change should also be noted.[7][8][9]
Solubility Determination
Solubility is a crucial parameter, especially in drug development, as it influences bioavailability and formulation.
Methodology (Qualitative):
-
Solvent Selection: A range of solvents of varying polarities (e.g., water, methylene chloride, diethyl ether, acetone) are selected for the test.
-
Procedure: A small, accurately weighed amount of this compound (e.g., 10 mg) is added to a test tube containing a specific volume of the chosen solvent (e.g., 1 mL).
-
Observation: The mixture is agitated vigorously at a constant temperature. The visual observation of whether the solid dissolves completely, partially, or not at all determines its qualitative solubility. For this compound, its reaction with water would be observed as gas evolution and the formation of new substances.[1]
Methodology (Quantitative - for non-reactive solvents):
-
Saturated Solution Preparation: An excess amount of the compound is added to a known volume of the solvent (e.g., methylene chloride) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Sample Analysis: The saturated solution is filtered to remove any undissolved solid. A known volume of the clear filtrate is then taken, and the solvent is evaporated. The mass of the remaining solid is measured to determine the concentration of the solute.
Logical Workflow for Physical Property Assessment
The following diagram illustrates a logical workflow for the systematic assessment of the physical properties of a chemical compound.
Caption: A logical workflow for the physical property assessment of a chemical compound.
Conclusion
The physical properties of this compound are well-defined, characterizing it as a white, crystalline solid with a distinct melting point at which it decomposes. Its high reactivity with water and sensitivity to moisture necessitate careful handling and storage under inert and dry conditions. A comprehensive understanding of these properties, as outlined in this guide, is essential for its safe and effective use in the advancement of chemical synthesis and drug discovery.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [dl1.en-us.nina.az]
- 3. This compound, (CH3CH2)3O+ BF4–, is a solid w... | Study Prep in Pearson+ [pearson.com]
- 4. This compound CAS#: 368-39-8 [m.chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound | C6H15BF4O | CID 2723982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. echemi.com [echemi.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chembk.com [chembk.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. This compound | CAS#:368-39-8 | Chemsrc [chemsrc.com]
- 13. chem.libretexts.org [chem.libretexts.org]
An In-depth Guide to the Molecular Weight of Triethyloxonium Tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed breakdown of the molecular weight of triethyloxonium tetrafluoroborate, a significant reagent in organic synthesis.
Chemical Identity and Formula
This compound, also known as Meerwein's reagent, is a powerful ethylating agent with the chemical formula [(CH₃CH₂)₃O]⁺[BF₄]⁻.[1] Its empirical formula is C₆H₁₅BF₄O.[2][3][4]
Calculation of Molecular Weight
The molecular weight is determined by the sum of the atomic weights of its constituent atoms.
To accurately calculate the molecular weight, the standard atomic weights of carbon, hydrogen, boron, fluorine, and oxygen are required.
| Element | Symbol | Atomic Number | Standard Atomic Weight ( g/mol ) |
| Carbon | C | 6 | ~12.011[5][6][7][8] |
| Hydrogen | H | 1 | ~1.008[9][10][11][12][13] |
| Boron | B | 5 | ~10.81[14][15][16][17][18] |
| Fluorine | F | 9 | ~18.998[19][20][21][22][23] |
| Oxygen | O | 8 | ~15.999[24][25][26][27][28] |
Note: Standard atomic weights are weighted averages of the naturally occurring isotopes of an element.
The molecular weight of C₆H₁₅BF₄O is calculated as follows:
(Number of C atoms × Atomic weight of C) + (Number of H atoms × Atomic weight of H) + (Number of B atoms × Atomic weight of B) + (Number of F atoms × Atomic weight of F) + (Number of O atoms × Atomic weight of O)
(6 × 12.011) + (15 × 1.008) + (1 × 10.81) + (4 × 18.998) + (1 × 15.999) = 189.99 g/mol
Summary of Molecular Data
For ease of reference, the key quantitative data for this compound is summarized below.
| Parameter | Value |
| Chemical Formula | [(CH₃CH₂)₃O]⁺[BF₄]⁻[1] |
| Empirical Formula | C₆H₁₅BF₄O[2][3][4] |
| Molecular Weight | 189.99 g/mol [1][2][3][4] |
Logical Representation of Molecular Composition
The following diagram illustrates the elemental components that contribute to the molecular weight of this compound.
Caption: Elemental composition of this compound.
Disclaimer: This document is intended for informational purposes for a technical audience. While the data has been compiled from reliable sources, it is recommended to consult primary literature for experimental protocols and further in-depth studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C6H15BF4O | CID 2723982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 95% | Fisher Scientific [fishersci.ca]
- 4. echemi.com [echemi.com]
- 5. byjus.com [byjus.com]
- 6. Atomic/Molar mass [westfield.ma.edu]
- 7. youtube.com [youtube.com]
- 8. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 9. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 10. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 11. quora.com [quora.com]
- 12. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]
- 13. Hydrogen - Wikipedia [en.wikipedia.org]
- 14. Atomic Weight of Boron | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 15. Boron - Wikipedia [en.wikipedia.org]
- 16. The atomic weight of boron is reported as 10.81, yet no atom - Brown 15th Edition Ch 2 Problem 33 [pearson.com]
- 17. Boron - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 18. Atomic Weights and Isotopic Compositions for Boron [physics.nist.gov]
- 19. Atomic Weight of Fluorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 20. byjus.com [byjus.com]
- 21. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 22. Atomic Data for Fluorine (F ) [physics.nist.gov]
- 23. Atomic Weights and Isotopic Compositions for Fluorine [physics.nist.gov]
- 24. fiveable.me [fiveable.me]
- 25. princeton.edu [princeton.edu]
- 26. Oxygen - Wikipedia [en.wikipedia.org]
- 27. m.youtube.com [m.youtube.com]
- 28. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]
The Genesis of a Powerful Alkylating Agent: A Technical Guide to Meerwein's Salt
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and application of Meerwein's salts, a class of potent trialkyloxonium tetrafluoroborate compounds. Named after their discoverer, the German chemist Hans Meerwein, these reagents have become indispensable tools in organic synthesis, particularly within the pharmaceutical and drug development sectors. This document details the seminal work of Meerwein, provides meticulous experimental protocols for the synthesis of these salts, presents key quantitative data, and illustrates the underlying reaction mechanisms and experimental workflows through detailed diagrams. The guide is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding and practical knowledge of these historically significant and synthetically valuable compounds.
Introduction: The Legacy of Hans Meerwein
Hans Meerwein (1879-1965) was a German chemist whose contributions fundamentally shaped the understanding of reaction mechanisms and reactive intermediates in organic chemistry.[1][2] His proposition of the carbocation as a reactive intermediate was a paradigm shift in the field.[1][2] Among his many discoveries, the development of trialkyloxonium salts, now widely known as Meerwein's salts, stands out as a significant practical achievement.[1][2] These salts, most notably trimethyloxonium tetrafluoroborate and triethyloxonium tetrafluoroborate, are highly effective and versatile alkylating agents.[3][4]
The Discovery and Synthesis of Meerwein's Salt
The synthesis of Meerwein's salt involves the reaction of a dialkyl ether with a Lewis acid, typically boron trifluoride etherate, in the presence of a co-reagent like epichlorohydrin. This discovery provided chemists with a crystalline, stable, and highly reactive source of electrophilic alkyl groups.
Physicochemical Properties
Meerwein's salts are typically white, crystalline solids that are soluble in polar organic solvents.[4] They are, however, sensitive to moisture and should be handled under anhydrous conditions.[3]
Table 1: Physicochemical Properties of Common Meerwein's Salts
| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| Trimethyloxonium Tetrafluoroborate | [(CH₃)₃O]⁺[BF₄]⁻ | 147.91 | 179.6–180.0 (dec.)[3] | White crystalline solid[3] |
| This compound | [(C₂H₅)₃O]⁺[BF₄]⁻ | 189.99 | 91–92 (dec.)[4] | Colorless crystals |
Spectroscopic Data
The structural characterization of Meerwein's salts is readily accomplished through standard spectroscopic techniques.
Table 2: Spectroscopic Data for Meerwein's Salts
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
| Trimethyloxonium Tetrafluoroborate | 4.54 (s, 9H) in liquid SO₂[5] | ~78.8 (in CD₂Cl₂/SO₂) | Not available |
| This compound | 1.68 (t, 9H), 4.85 (q, 6H) in CDCl₃ | 8.1 (CH₃), 77.2 (CH₂) | Not available |
Experimental Protocols
The following protocols are adapted from established procedures and provide a reliable method for the laboratory-scale synthesis of Meerwein's salts.
Synthesis of this compound
This procedure is based on the method described in Organic Syntheses.[6]
3.1.1. Materials and Equipment
-
Boron trifluoride etherate (BF₃·OEt₂), freshly distilled
-
Diethyl ether (Et₂O), anhydrous
-
Epichlorohydrin, distilled
-
Three-necked round-bottom flask
-
Stirring apparatus
-
Reflux condenser with a drying tube
-
Dropping funnel
3.1.2. Procedure
-
To a stirred solution of 284 g (2.00 moles) of boron trifluoride etherate in 500 mL of anhydrous diethyl ether, add 140 g (1.51 moles) of epichlorohydrin dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, heat the mixture at reflux for an additional hour.
-
Allow the mixture to cool to room temperature, during which time a crystalline solid will precipitate.
-
Isolate the solid product by filtration under a stream of dry nitrogen.
-
Wash the crystals with anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to yield this compound.
Yield: 85-95%
Synthesis of Trimethyloxonium Tetrafluoroborate
This procedure is also adapted from a well-established method.[5]
3.2.1. Materials and Equipment
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Dimethyl ether (Me₂O), anhydrous
-
Epichlorohydrin
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Three-necked round-bottom flask
-
Low-temperature condenser (-78 °C)
-
Gas inlet tube
-
Stirring apparatus
3.2.2. Procedure
-
Charge a three-necked flask with boron trifluoride etherate and anhydrous dichloromethane.
-
Cool the flask to -78 °C and condense anhydrous dimethyl ether into the reaction mixture.
-
Slowly add epichlorohydrin to the cold, stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
The product will precipitate as a white solid.
-
Isolate the solid by filtration under a nitrogen atmosphere.
-
Wash the product with anhydrous diethyl ether and dry under vacuum.
Yield: 92-96%[5]
Reaction Mechanism and Experimental Workflow
The formation of trialkyloxonium salts proceeds through a Lewis acid-catalyzed ring-opening of epichlorohydrin, followed by alkyl transfer.
Proposed Reaction Mechanism
The following diagram illustrates the proposed mechanism for the formation of this compound.
Caption: Proposed mechanism for Meerwein's salt formation.
Experimental Synthesis Workflow
The following diagram outlines the general workflow for the synthesis of Meerwein's salt.
Caption: General experimental workflow for Meerwein's salt synthesis.
Applications in Drug Development
The high reactivity and selectivity of Meerwein's salts make them valuable reagents in the synthesis of complex molecules, including pharmaceuticals. Their ability to act as potent methylating and ethylating agents under mild conditions is particularly advantageous.
One notable application is in the synthesis of precursors to potent analgesics. For instance, Meerwein's reagents have been employed in the conversion of amides to esters, a key transformation in the synthesis of a precursor to carfentanil, a powerful synthetic opioid.[2][7] This conversion is often challenging to achieve with high yields using other methods. The use of trimethyl- and triethyloxonium tetrafluoroborates allows for an efficient two-step transformation of 1° and 2° amides to their corresponding methyl and ethyl esters.[2]
Furthermore, the principles of the Meerwein arylation, another reaction pioneered by Hans Meerwein, have been adapted for the late-stage functionalization of complex biomolecules, which is a crucial strategy in modern drug discovery.[8] This allows for the rapid generation of diverse molecular scaffolds for biological screening.
Conclusion
The discovery of Meerwein's salt by Hans Meerwein represents a landmark in the history of organic chemistry. These powerful alkylating agents continue to be of great utility in synthetic chemistry, particularly in the realm of drug development where mild and efficient methods for C-O bond formation are paramount. This guide provides the essential technical information for researchers to understand and utilize these important reagents in their own synthetic endeavors.
References
- 1. This compound | C6H15BF4O | CID 2723982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Trimethyloxonium tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Meerwein‐type Bromoarylation with Arylthianthrenium Salts - PMC [pmc.ncbi.nlm.nih.gov]
Electrophilicity of triethyloxonium salts
An In-depth Technical Guide to the Electrophilicity of Triethyloxonium Salts
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triethyloxonium salts, commonly known as Meerwein's reagents, are powerful and highly reactive ethylating agents pivotal in advanced organic synthesis.[1][2] Their potent electrophilicity, stemming from the positively charged oxonium core, enables the alkylation of a wide array of weakly nucleophilic substrates often inert to conventional reagents like alkyl halides. This guide provides a comprehensive analysis of the electrophilicity of triethyloxonium salts, featuring quantitative data on their reactivity, detailed experimental protocols, and visualizations of reaction mechanisms and selection workflows to aid researchers in their practical application.
Core Concepts: The Source of Potent Electrophilicity
The exceptional reactivity of triethyloxonium salts, such as triethyloxonium tetrafluoroborate ([Et₃O]⁺[BF₄]⁻), originates from its unique structure. The central oxygen atom bears a positive charge, making the entire triethyloxonium cation highly electron-deficient and thus a "hard" and potent electrophile.[3] The ethyl groups are readily transferred to nucleophiles in an Sₙ2-type reaction, leaving behind the stable and neutral diethyl ether molecule.
The choice of the counter-ion is critical; it must be non-nucleophilic to prevent immediate reaction with the oxonium cation. The tetrafluoroborate ([BF₄]⁻) and hexafluorophosphate ([PF₆]⁻) anions are commonly used for this reason as they are poor nucleophiles and promote the salt's stability.[3]
Trialkyloxonium salts are significantly more powerful alkylating agents than traditional reagents. A qualitative comparison for methylation reactivity places them high on the scale, superior to reagents like methyl triflate and methyl iodide.[3]
Relative Reactivity of Methylating Agents :[3] [Me₂Cl]⁺SbF₆⁻ > (MeO)₂CH⁺BF₄⁻ > Me₃O⁺X⁻ > MeOTf > MeOSO₂F > (MeO)₂SO₂ > MeI
Quantitative Data Presentation
While extensive kinetic studies detailing rate constants for triethyloxonium salts with a wide range of nucleophiles are not broadly compiled, their high electrophilicity is consistently demonstrated by the high yields achieved in reactions where other alkylating agents fail. The following tables summarize representative yields for the preparation of the salt and a key ethylation reaction.
Table 1: Synthesis Yield of this compound
| Precursors | Solvent | Yield | Reference |
| Boron Fluoride Etherate, Epichlorohydrin, Diethyl Ether | Diethyl Ether | 85–95% | [4] |
Table 2: Representative Ethylation Reaction Yields
| Substrate (Nucleophile) | Reagent | Product | Solvent | Yield | Reference |
| 4-Acetoxybenzoic Acid | This compound | Ethyl 4-acetoxybenzoate | Dichloromethane | 85–95% | [5][6] |
| Amides (general) | Triethyloxonium or Trimethyloxonium Salt | Corresponding Imino Ethers | Dichloromethane | High | [4] |
| Alcohols (general) | Trialkyloxonium Salt | Corresponding Ethers | Dichloromethane | High | [3] |
Reaction Mechanism and Logical Workflows
General Reaction Mechanism: Sₙ2 Alkylation
Triethyloxonium salts ethylate nucleophiles via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The nucleophile directly attacks one of the electrophilic α-carbon atoms of the ethyl groups. This is a concerted process where the C-O bond breaks as the new C-Nucleophile bond forms, resulting in an inversion of stereochemistry if the carbon is chiral.
Caption: Sₙ2 mechanism of ethylation using a triethyloxonium salt.
Experimental Workflow: Decision Guide for Alkylating Agent Selection
Choosing the right alkylating agent is critical for the success of a synthesis. Triethyloxonium salts are powerful but require specific conditions. The following diagram provides a logical workflow for deciding when to employ them.
References
Theoretical studies of trialkyloxonium cations
An In-depth Technical Guide on the Theoretical Studies of Trialkyloxonium Cations
Introduction
Trialkyloxonium cations, with the general formula R₃O⁺, are a class of highly reactive organic intermediates that serve as powerful alkylating agents in a variety of chemical transformations. Their utility is prominent in synthetic chemistry, including in the preparation of esters and ethers under mild conditions.[1] The inherent reactivity and instability of these cations necessitate the use of non-nucleophilic counter-ions, such as tetrafluoroborate (BF₄⁻) or hexafluoroantimonate (SbF₆⁻). Given their transient nature, theoretical and computational studies are indispensable for a thorough understanding of their structure, stability, reactivity, and spectroscopic properties. These computational approaches provide insights that are often difficult to obtain through experimental means alone, offering a molecular-level picture of the electronic structure and reaction dynamics. This guide provides a comprehensive overview of the theoretical methodologies applied to study trialkyloxonium cations, presenting key findings on their structural and spectroscopic characteristics, and detailing the computational protocols employed.
Theoretical Methodologies
The study of trialkyloxonium cations heavily relies on quantum chemical calculations to predict their properties. The choice of methodology is crucial for obtaining accurate results that can be reliably compared with experimental data.
Common Computational Approaches:
-
Density Functional Theory (DFT): DFT methods, particularly with hybrid functionals like B3LYP, are widely used for their balance of computational cost and accuracy.[2][3] They are effective for geometry optimizations and vibrational frequency calculations.
-
Møller-Plesset Perturbation Theory (MP2): This ab initio method includes electron correlation effects beyond the Hartree-Fock level and is often used for more accurate energy calculations and geometry optimizations.[2]
-
Coupled Cluster (CC) Theory: Methods like CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) are considered the "gold standard" in quantum chemistry for their high accuracy in calculating energies and molecular properties, especially for smaller systems like the parent hydronium ion (H₃O⁺).[4]
A typical workflow for the theoretical investigation of a trialkyloxonium cation is illustrated below.
Caption: A typical workflow for the computational analysis of trialkyloxonium cations.
Structural Properties and Stability
Trialkyloxonium cations adopt a pyramidal geometry around the central oxygen atom, similar to their parent ion, H₃O⁺.[1][4] Theoretical calculations have been instrumental in precisely determining their geometric parameters and understanding how substituents influence their structure.
Caption: General pyramidal structure of a trialkyloxonium cation.
Theoretical studies have shown that the substitution of electron-withdrawing groups, such as a trifluoromethyl (CF₃) group, can significantly alter the geometry. For instance, replacing a methyl group in the trimethyloxonium cation with a CF₃ group leads to an increase in the remaining O-CH₃ bond lengths by approximately 0.037 Å and an increase in the sum of the C-O-C bond angles by about 4.5 degrees.[2] This structural change reflects the strong inductive effect of the CF₃ group.
| Cation | Parameter | Value (Experimental) | Value (Theoretical) | Theoretical Method | Reference |
| [(C₂H₅)₃O]⁺ | C-O-C Angle | 109.4° - 115.5° | - | - | [1] |
| Avg. C-O Distance | 1.49 Å | - | - | [1] | |
| [(CH₃)₂OCF₃]⁺ vs [(CH₃)₃O]⁺ | Δ(O-CH₃) Length | - | +0.037 Å | B3LYP/6-311++G(2d,2p) | [2] |
| ΔΣ(C-O-C) Angle | - | +4.5° | B3LYP/6-311++G(2d,2p) | [2] | |
| [H₃O]⁺ | Inversion Barrier | - | 693 cm⁻¹ | CCSD(T)/aug-cc-pVTZ | [4] |
Table 1: Comparison of selected experimental and theoretical structural and energetic data for oxonium cations.
The stability of trialkyloxonium cations is a critical factor in their application. A large HOMO-LUMO gap, as calculated by DFT, is often indicative of high chemical stability.[5] Their reactivity as alkylating agents stems from the electrophilic nature of the carbon atoms attached to the positively charged oxygen.
Reactivity: Alkylation Mechanisms
Trialkyloxonium salts, such as trimethyloxonium tetrafluoroborate and triethyloxonium tetrafluoroborate (Meerwein's salts), are potent alkylating agents capable of transferring an alkyl group to a wide range of nucleophiles.[6][7] They are particularly useful for the alkylation of inorganic anions in the aqueous phase to produce volatile derivatives that can be analyzed by gas chromatography-mass spectrometry (GC-MS).[6][8] For example, they react with halide ions (Cl⁻, Br⁻, I⁻) to form the corresponding alkyl halides.[6]
Caption: A simplified Sₙ2 pathway for alkylation by a trialkyloxonium cation.
Theoretical studies can model the reaction pathway, calculate activation barriers, and elucidate the transition state structure, providing a detailed understanding of the reaction mechanism. This is crucial for predicting reactivity and designing new synthetic routes.
Spectroscopic Properties
Computational chemistry is a powerful tool for interpreting the spectroscopic data of reactive species like trialkyloxonium cations. Theoretical calculations of vibrational frequencies and NMR chemical shifts can be directly compared with experimental Raman and NMR spectra to confirm structural assignments.[2]
For the [(CH₃)₂OCF₃]⁺ cation, theoretical studies at the B3LYP and MP2 levels were used to confirm the structure and assignments of its vibrational and NMR spectra.[2] Similarly, high-level ab initio calculations have been performed to determine the full dimensional potential energy surface and vibrational energies for H₃O⁺ and its isotopomers, which show excellent agreement with experimental data.[4]
Experimental and Computational Protocols
Computational Protocol for Structural and Spectroscopic Analysis
A representative computational protocol for studying a trialkyloxonium cation, based on published research, is as follows[2]:
-
Software: Gaussian suite of programs or similar quantum chemistry software package.
-
Methodology:
-
Initial geometry optimization and frequency calculations are performed using Density Functional Theory (DFT) with the B3LYP hybrid functional.
-
A large and flexible basis set, such as 6-311++G(2d,2p), is employed to accurately describe the electronic structure.
-
-
Refinement: For higher accuracy, single-point energy calculations or full geometry optimizations can be performed using a more sophisticated method like the second-order Møller-Plesset perturbation theory (MP2) with a comparable basis set (e.g., 6-311++G(2d,p)).[2]
-
Verification: The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structure corresponds to a true energy minimum.
-
Analysis: The calculated vibrational frequencies are compared with experimental Raman or IR spectra. Calculated NMR chemical shifts are compared with experimental data to validate the computed structure.
Experimental Protocol for Aqueous Phase Alkylation and Analysis
The following is a generalized protocol for the use of trialkyloxonium salts in the alkylation of inorganic anions for GC-MS analysis[6][8]:
-
Reagent Preparation: A solution of the trialkyloxonium salt (e.g., 2 M this compound, Et₃O⁺BF₄⁻) in a suitable solvent is prepared.
-
Reaction:
-
An aqueous sample (e.g., 2 mL) containing the target anion is placed in a reaction vial.
-
A specific volume of the alkylating agent solution (e.g., 100 µL) is added to the vial.
-
The vial is sealed and the reaction is allowed to proceed at a controlled temperature (e.g., 25 °C).
-
-
Sample Introduction: A portion of the headspace gas (e.g., 250 µL), containing the volatile alkylated product, is withdrawn using a gas-tight syringe.
-
Analysis: The gas sample is injected into a Gas Chromatograph-Mass Spectrometer (GC-MS) for separation and identification of the alkylated derivative.
Caution: Trialkyloxonium salts are moisture-sensitive and hydrolyze to produce ethers, alcohols, and a strong acid.[1] Reactions should be conducted in sealed vials under a fume hood, and pressure buildup should be carefully managed.[8]
Conclusion
Theoretical studies provide indispensable tools for elucidating the fundamental properties of highly reactive trialkyloxonium cations. Through methods ranging from DFT to high-level coupled-cluster theory, researchers can accurately predict molecular structures, stabilities, reaction mechanisms, and spectroscopic signatures. These computational insights, when combined with experimental data, create a powerful synergy that advances our understanding of these important alkylating agents and facilitates their application in chemical synthesis and analysis. The continued development of computational methodologies promises even more detailed and predictive models for exploring the complex chemistry of oxonium ions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Gas phase behavior of radical cations of perfluoroalkyl-1,2,4-triazines: an experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Solubility of Triethyloxonium Tetrafluoroborate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of triethyloxonium tetrafluoroborate, a potent ethylating agent commonly known as Meerwein's reagent. Given its high reactivity, particularly with moisture, understanding its solubility and stability in various organic solvents is critical for its effective use in synthesis and other applications. This document outlines its known solubility profile, provides detailed experimental protocols for solubility determination, and offers guidance on solvent selection.
Introduction to this compound
This compound, with the chemical formula [(CH₃CH₂)₃O]⁺[BF₄]⁻, is a white, crystalline, hygroscopic solid.[1][2] It is a powerful electrophilic ethylating agent widely used in organic synthesis to convert weakly nucleophilic functional groups into their ethylated derivatives. Its utility spans from the preparation of amino esters from lactams to the N-alkylation of amino acid esters. The compound is highly sensitive to moisture and reacts with water, necessitating handling under an inert and dry atmosphere.[3][4]
Solubility Profile
This compound's ionic nature dictates its solubility primarily in polar organic solvents.[3][5] Its reactivity, however, precludes the use of protic solvents.
Publicly available quantitative solubility data for this compound is limited. The most commonly cited and quantitatively determined solubility is in dichloromethane.
| Solvent | Chemical Formula | Temperature (°C) | Solubility | Concentration (mol/L) | Appearance of Solution |
| Dichloromethane (Methylene Chloride) | CH₂Cl₂ | Not Specified | 20 mg/mL[6][7] | ~0.105 M | Clear, Colorless[6][7] |
Note: The temperature for this solubility measurement is not consistently reported in the available literature, but it is generally assumed to be at or around room temperature (20-25°C).
-
Polar Aprotic Solvents: this compound is soluble in polar aprotic solvents.[3][5] Dichloromethane and dichloroethane are commonly used as solvents for reactions involving this reagent.[8] Other polar aprotic solvents like nitromethane have also been reported for use with related trialkyloxonium salts.[8]
-
Ethers: While it is prepared and can be used in diethyl ether, its solubility in this solvent is lower than in chlorinated solvents.[8] It is often sold with diethyl ether as a stabilizer.
-
Protic Solvents (e.g., Water, Alcohols): This compound reacts with protic solvents. It undergoes rapid hydrolysis in the presence of water to form diethyl ether, ethanol, and tetrafluoroboric acid.[3] This reactivity makes protic solvents unsuitable for dissolving the reagent for use in ethylation reactions.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to its salt-like character, this compound is expected to have very low solubility in nonpolar solvents.
Solvent Selection for Reactions
Choosing an appropriate solvent is critical for reactions involving this compound. The decision process must balance the need for sufficient solubility with the prevention of reagent decomposition.
Caption: Solvent Selection Workflow.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent. This protocol is designed for handling air- and moisture-sensitive compounds.
4.1. Materials and Equipment
-
This compound
-
Anhydrous organic solvent of interest
-
Schlenk flask or similar reaction vessel with a septum-sealed sidearm
-
Glovebox or Schlenk line with a supply of inert gas (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Constant temperature bath
-
Gastight syringe
-
Pre-weighed, oven-dried vials with septa
-
Analytical balance (readable to at least 0.1 mg)
-
Filtration syringe with a PTFE filter (0.2 µm)
4.2. Procedure
-
Preparation (Inert Atmosphere):
-
Perform all manipulations of solid this compound inside a glovebox or under a positive pressure of inert gas using a Schlenk line.
-
Place a magnetic stir bar into a Schlenk flask and flame-dry the flask under vacuum, then backfill with inert gas. Repeat this cycle three times to ensure all moisture is removed.
-
Transfer an excess amount of this compound (e.g., ~500 mg) to the pre-dried Schlenk flask inside the glovebox. Seal the flask.
-
-
Equilibration:
-
Using a dry syringe, add a known volume of the anhydrous organic solvent (e.g., 10.0 mL) to the Schlenk flask containing the solid.
-
Place the sealed flask in a constant temperature bath set to the desired temperature (e.g., 25.0 °C).
-
Stir the suspension vigorously for a sufficient time to ensure equilibrium is reached (a minimum of 24 hours is recommended; preliminary experiments may be needed to determine the optimal equilibration time).
-
-
Sample Collection:
-
After equilibration, stop the stirring and allow the excess solid to settle for at least 1 hour, while maintaining the flask at the constant temperature.
-
Pre-weigh a clean, dry vial with a septum cap.
-
Carefully draw a known volume of the clear supernatant (e.g., 2.00 mL) into a gastight syringe that has been pre-flushed with inert gas. To avoid drawing up solid particles, ensure the syringe needle tip is well above the settled solid.
-
Immediately pass the solution through a PTFE filter attached to the syringe into the pre-weighed vial. Seal the vial.
-
-
Gravimetric Analysis:
-
Weigh the sealed vial containing the aliquot of the saturated solution to determine the mass of the solution.
-
Under a gentle stream of inert gas or in a vacuum oven at a temperature that will not decompose the salt, carefully evaporate the solvent from the vial.
-
Once all the solvent is removed and the vial has returned to room temperature, weigh the vial again to determine the mass of the dissolved this compound.
-
-
Calculation:
-
Mass of solvent: (Mass of vial + solution) - (Mass of vial + dry solid)
-
Mass of dissolved solid: (Mass of vial + dry solid) - (Mass of empty vial)
-
Solubility ( g/100g solvent): (Mass of dissolved solid / Mass of solvent) * 100
-
Solubility (mg/mL): (Mass of dissolved solid in mg) / (Volume of aliquot in mL)
-
Caption: Workflow for Solubility Determination.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound that requires careful handling.
-
Inert Atmosphere: Always handle the solid in a glovebox or under a positive pressure of a dry, inert gas like nitrogen or argon.
-
Protective Equipment: Wear appropriate personal protective equipment (PPE), including safety glasses, a face shield, and chemical-resistant gloves.
-
Moisture Avoidance: Use oven-dried glassware and anhydrous solvents to prevent decomposition of the reagent.
-
Quenching: Reactions should be quenched carefully, typically by slowly adding a protic solvent like isopropanol or methanol to the reaction mixture at a reduced temperature.
-
Disposal: Dispose of waste material in accordance with local regulations. The reagent can be decomposed by reacting it with a large excess of water or an alcohol.
References
- 1. CAS 368-39-8: this compound [cymitquimica.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound, 95% | Fisher Scientific [fishersci.ca]
- 5. This compound [dl1.en-us.nina.az]
- 6. This compound CAS#: 368-39-8 [m.chemicalbook.com]
- 7. This compound manufacturers and suppliers in india [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Notes and Protocols: Triethyloxonium Tetrafluoroborate as a Potent Ethylating Agent
For Researchers, Scientists, and Drug Development Professionals
Triethyloxonium tetrafluoroborate, often referred to as Meerwein's reagent, is a powerful and versatile ethylating agent used in a wide range of organic syntheses.[1] Its high reactivity makes it particularly effective for the ethylation of weakly nucleophilic functional groups under mild conditions.[2] This document provides detailed application notes, experimental protocols, and safety information for the use of this compound in research and development, with a focus on its application in the synthesis of molecules relevant to the pharmaceutical industry.
Overview and Properties
This compound is a white, crystalline solid that is commercially available, typically stabilized with a small amount of diethyl ether.[3] It is soluble in polar organic solvents such as dichloromethane and chloroform.[1][2] The high electrophilicity of the triethyloxonium cation makes it a potent ethyl group donor.[3]
Key Properties:
| Property | Value |
| Chemical Formula | C₆H₁₅BF₄O |
| Molar Mass | 189.99 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 91-92 °C (decomposes)[1][4] |
| Solubility | Soluble in dichloromethane, chloroform. Reacts with water.[1][2] |
Reaction Mechanisms
This compound ethylates nucleophiles via an Sₙ2 mechanism. The lone pair of the nucleophile attacks one of the electrophilic ethyl groups of the triethyloxonium cation, displacing a molecule of diethyl ether, which is a good leaving group.
General Ethylation Mechanism:
References
Application Notes: Alkylation of Weakly Nucleophilic Functional Groups
Introduction
The alkylation of weakly nucleophilic functional groups, such as amides, sulfonamides, and carbamates, is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. These functional groups are prevalent in a vast array of bioactive molecules. However, their low nucleophilicity presents a significant challenge, often requiring harsh reaction conditions, strong bases, or multi-step protection/deprotection sequences.[1][2][3] This document outlines modern, efficient, and mild protocols for the alkylation of these challenging substrates, providing researchers with practical methodologies and comparative data to facilitate their synthetic endeavors.
N-Alkylation of Amides
The direct N-alkylation of amides is a highly desirable transformation. Traditional methods often rely on stoichiometric deprotonation with strong bases like sodium hydride, which can limit functional group tolerance.[2] Recent advancements have focused on milder, more versatile protocols.
Mild, Base-Promoted Alkylation with K₃PO₄
A recently developed protocol utilizes potassium phosphate (K₃PO₄) to facilitate the N-alkylation of both primary and secondary amides with alkyl chlorides and bromides.[3][4] This system avoids the need for strong bases or transition metal catalysts, offering a broad and orthogonal functional group tolerance.[4][5] The reaction proceeds efficiently for a wide range of amides, including sterically hindered acyclic secondary amides, which are notoriously difficult to alkylate.[3]
Key Advantages:
-
Mild Conditions: Avoids strong bases and high temperatures.
-
Broad Scope: Tolerates various functional groups, including aryl halides.[5]
-
High Yields: Provides good to excellent yields for a diverse range of substrates.[4]
Quantitative Data Summary:
| Entry | Amide Substrate | Alkylating Agent | Product | Yield (%) | Reference |
| 1 | Benzamide | Benzyl Bromide | N-Benzylbenzamide | 95 | [3][4] |
| 2 | β-Lactam | Benzyl Bromide | N-Benzyl-β-Lactam | 98 | [4] |
| 3 | N-Methylbenzamide | Benzyl Bromide | N-Benzyl-N-methylbenzamide | 94 | [3][4] |
| 4 | Acetamide | 4-Bromobenzyl Bromide | N-(4-Bromobenzyl)acetamide | 85 | [4] |
| 5 | Isobutyramide | Cinnamyl Bromide | N-Cinnamylisobutyramide | 88 | [3] |
Experimental Protocol: K₃PO₄-Promoted N-Alkylation of N-Methylbenzamide
This protocol is representative of the general procedure for the mild alkylation of secondary amides.[4]
Materials:
-
N-Methylbenzamide (2 equiv.)
-
Benzyl Bromide (1 equiv., 0.3 mmol)
-
Potassium Phosphate (K₃PO₄, powder) (2.5 equiv.)
-
Acetonitrile (CH₃CN), anhydrous (1.5 mL)
-
Oven-dried vial with a magnetic stir bar
Procedure:
-
To the oven-dried vial, add N-methylbenzamide (81.1 mg, 0.6 mmol), K₃PO₄ (159.2 mg, 0.75 mmol), and the magnetic stir bar.
-
Seal the vial with a septum and purge with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous acetonitrile (1.5 mL) via syringe.
-
Add benzyl bromide (35.7 µL, 0.3 mmol) via syringe.
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with the addition of water (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-benzyl-N-methylbenzamide.
Caption: General workflow for K₃PO₄-promoted amide alkylation.
N-Alkylation of Sulfonamides
N-alkylsulfonamides are crucial pharmacophores found in numerous therapeutic agents.[6] The "Borrowing Hydrogen" (BH) or "Hydrogen Auto-transfer" methodology has emerged as a powerful, atom-economical strategy for their synthesis, using alcohols as benign alkylating agents and generating only water as a byproduct.[6][7]
Manganese-Catalyzed "Borrowing Hydrogen" Alkylation
An efficient protocol employs a well-defined and bench-stable Manganese(I) PNP pincer precatalyst for the N-alkylation of a diverse range of aryl and alkyl sulfonamides with primary alcohols.[6] This method offers excellent yields and tolerates various functional groups.
Key Advantages:
-
Atom Economy: Utilizes alcohols as alkylating agents, producing only water.[6]
-
Catalytic: Employs an earth-abundant metal catalyst.
-
High Yields: Consistently provides high isolated yields for mono-N-alkylation.[6]
Quantitative Data Summary:
| Entry | Sulfonamide | Alcohol | Catalyst Loading (mol%) | Product | Yield (%) | Reference |
| 1 | p-Toluenesulfonamide | Benzyl alcohol | 2.5 | N-Benzyl-p-toluenesulfonamide | 98 | [6] |
| 2 | p-Toluenesulfonamide | 1-Butanol | 5.0 | N-Butyl-p-toluenesulfonamide | 92 | [6] |
| 3 | Benzenesulfonamide | 4-Methoxybenzyl alcohol | 2.5 | N-(4-Methoxybenzyl)benzenesulfonamide | 99 | [6] |
| 4 | Methanesulfonamide | Benzyl alcohol | 2.5 | N-Benzylmethanesulfonamide | 95 | [6] |
| 5 | Thiophene-2-sulfonamide | Benzyl alcohol | 5.0 | N-Benzylthiophene-2-sulfonamide | 73 | [6] |
Experimental Protocol: Manganese-Catalyzed N-Alkylation of p-Toluenesulfonamide
This protocol is adapted from the Mn-catalyzed borrowing hydrogen N-alkylation of sulfonamides.[6]
Materials:
-
p-Toluenesulfonamide (1 equiv., 0.5 mmol)
-
Benzyl Alcohol (1.2 equiv.)
-
Mn(I) PNP Pincer Precatalyst (2.5 mol%)
-
Potassium tert-butoxide (KOtBu) (20 mol%)
-
Toluene, anhydrous (1 mL)
-
Oven-dried Schlenk tube with a magnetic stir bar
Procedure:
-
In an inert atmosphere glovebox, add the Mn(I) precatalyst (6.8 mg, 0.0125 mmol) and KOtBu (11.2 mg, 0.1 mmol) to the Schlenk tube.
-
Add p-toluenesulfonamide (85.6 mg, 0.5 mmol), benzyl alcohol (62.3 µL, 0.6 mmol), and the magnetic stir bar.
-
Add anhydrous toluene (1 mL).
-
Seal the Schlenk tube and remove it from the glovebox.
-
Place the tube in a preheated oil bath at 110 °C and stir for 24 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzyl-p-toluenesulfonamide.
Caption: The "Borrowing Hydrogen" cycle for sulfonamide alkylation.
N-Alkylation of Carbamates
Carbamates are generally poor nucleophiles, and their alkylation often requires activation. Several mild and efficient methods have been developed to address this challenge.
Cesium Carbonate / TBAI Mediated Alkylation
A highly selective and efficient protocol for the N-alkylation of carbamates uses cesium carbonate (Cs₂CO₃) as a base in the presence of tetrabutylammonium iodide (TBAI).[8] This method provides exclusive N-alkylation for a range of aliphatic and aromatic carbamates in high yields.
Key Advantages:
-
High Selectivity: Exclusively forms N-alkylated products.[8]
-
Mild Conditions: The reaction proceeds under relatively mild conditions.
-
Good Yields: Offers high yields for various substrates.[8]
Quantitative Data Summary:
| Entry | Carbamate Substrate | Alkylating Agent | Product | Yield (%) | Reference |
| 1 | Methyl carbamate | Benzyl Bromide | Methyl N-benzylcarbamate | 95 | [8] |
| 2 | Ethyl carbamate | n-Butyl Iodide | Ethyl N-butylcarbamate | 92 | [8] |
| 3 | t-Butyl carbamate | Allyl Bromide | t-Butyl N-allylcarbamate | 90 | [8] |
| 4 | Phenyl carbamate | Benzyl Bromide | Phenyl N-benzylcarbamate | 88 | [8] |
Experimental Protocol: Cs₂CO₃/TBAI-Mediated N-Alkylation of Methyl Carbamate
This protocol describes a general procedure for the N-alkylation of carbamates.[8]
Materials:
-
Methyl carbamate (1 equiv., 1.0 mmol)
-
Benzyl Bromide (1.2 equiv.)
-
Cesium Carbonate (Cs₂CO₃) (1.5 equiv.)
-
Tetrabutylammonium Iodide (TBAI) (0.1 equiv.)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
-
Round-bottom flask with a magnetic stir bar
Procedure:
-
To the round-bottom flask, add methyl carbamate (75 mg, 1.0 mmol), Cs₂CO₃ (488 mg, 1.5 mmol), and TBAI (37 mg, 0.1 mmol).
-
Add anhydrous DMF (5 mL) and stir the suspension.
-
Add benzyl bromide (143 µL, 1.2 mmol) to the mixture.
-
Stir the reaction at 60 °C for 12 hours, or until completion as monitored by TLC.
-
Cool the reaction to room temperature and pour it into water (20 mL).
-
Extract the aqueous mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain pure methyl N-benzylcarbamate.
General Application: The Mitsunobu Reaction
For many weakly acidic nucleophiles (pKa < 15), the Mitsunobu reaction provides a powerful and general method for alkylation using a primary or secondary alcohol.[9] The reaction proceeds via the in-situ activation of the alcohol with a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD).[10]
Mechanism Overview: The reaction begins with the PPh₃ attacking the DEAD to form a betaine intermediate.[10] This intermediate deprotonates the weak nucleophile (Nu-H). The alcohol then attacks the activated phosphorus, forming an alkoxyphosphonium salt, which is a potent electrophile with an excellent leaving group.[9] The conjugate base of the weak nucleophile (Nu⁻) then displaces the activated oxygen in a classic Sₙ2 reaction, resulting in an inversion of stereochemistry at the alcohol's carbon center.[9]
Caption: Simplified mechanism of the Mitsunobu reaction.
References
- 1. Synthesis of Tertiary Amines Through Extrusive Alkylation of Carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. escholarship.org [escholarship.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New approaches to amide arylation and alkylation under mild conditions - American Chemical Society [acs.digitellinc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Esterification of Carboxylic Acids with Meerwein's Reagent
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the esterification of carboxylic acids utilizing Meerwein's reagent, primarily triethyloxonium tetrafluoroborate. It delves into the underlying reaction mechanism, offers detailed and validated experimental protocols, discusses the scope and limitations of the methodology, and outlines critical safety considerations. The aim is to furnish a practical and scientifically rigorous resource that enables the effective application of this powerful alkylating agent in organic synthesis.
Introduction: The Power of Oxonium Salts in Ester Synthesis
Esterification, the formation of an ester from a carboxylic acid and an alcohol, is a cornerstone transformation in organic chemistry, with wide-ranging applications in the synthesis of pharmaceuticals, polymers, and fine chemicals. While numerous methods exist, the use of Meerwein's reagent, a trialkyloxonium salt such as this compound ([(CH₃CH₂)₃O]⁺[BF₄]⁻), offers a distinct and powerful approach, particularly for substrates sensitive to acidic conditions.[1]
Discovered by Hans Meerwein, these reagents are potent electrophilic alkylating agents capable of reacting with a wide array of nucleophiles under neutral or mildly basic conditions.[2][3] Unlike classical Fischer esterification, which requires strong acid catalysis and often elevated temperatures, the Meerwein reaction proceeds smoothly at room temperature, offering excellent functional group tolerance.[4][5] This makes it an invaluable tool for the synthesis of complex molecules where preserving sensitive functionalities is paramount. This guide will focus on the practical application of Meerwein's reagent for the efficient and chemoselective esterification of carboxylic acids.
Reaction Mechanism: A Step-by-Step Elucidation
The esterification of a carboxylic acid with Meerwein's reagent is a two-step process. The first and rate-determining step is the deprotonation of the carboxylic acid to form a carboxylate anion. This is typically achieved using a non-nucleophilic base. The resulting carboxylate is a much more potent nucleophile than the parent carboxylic acid. The second step involves the nucleophilic attack of the carboxylate on the highly electrophilic trialkyloxonium cation, leading to the formation of the ester and a neutral dialkyl ether byproduct.
The reaction proceeds as follows:
-
Deprotonation: A suitable base abstracts the acidic proton from the carboxylic acid (RCOOH) to generate the corresponding carboxylate anion (RCOO⁻).
-
Nucleophilic Attack: The carboxylate anion then acts as a nucleophile, attacking one of the ethyl groups of the triethyloxonium cation (Et₃O⁺).
-
Product Formation: This SN2-type displacement results in the formation of the ethyl ester (RCOOEt) and diethyl ether (Et₂O) as a byproduct.
This mechanism is advantageous as it avoids the generation of water, which in Fischer esterification, can lead to a reversible reaction and incomplete conversion.[6]
Caption: Mechanistic pathway of esterification using Meerwein's reagent.
Experimental Protocols
The following protocols are based on established and reliable procedures, providing a solid foundation for practical application.[7]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Carboxylic Acid | Reagent Grade | Standard Supplier | Must be dry. |
| This compound | ≥97% | Standard Supplier | Highly hygroscopic; handle under inert atmosphere.[8] |
| Dichloromethane (DCM) | Anhydrous | Standard Supplier | Store over molecular sieves. |
| Sodium Bicarbonate | Saturated Solution | N/A | For workup. |
| Anhydrous Magnesium Sulfate | Reagent Grade | Standard Supplier | For drying. |
Step-by-Step Protocol for Ethyl Ester Synthesis
This procedure provides a convenient method for the esterification of a wide variety of carboxylic acids.[7]
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.
-
Base Addition: To the stirred solution, add a suitable non-nucleophilic base (e.g., proton sponge, 1.1 eq) at room temperature. Stir for 10 minutes to ensure complete deprotonation.
-
Addition of Meerwein's Reagent: In a separate, dry flask under a nitrogen atmosphere, weigh the this compound (1.2 eq).[8] Add the solid reagent to the reaction mixture in one portion. Caution: Meerwein's reagent is highly reactive and hygroscopic. Minimize exposure to air and moisture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 0.5 to 24 hours.[7]
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by flash column chromatography on silica gel.
Caption: Experimental workflow for esterification.
Substrate Scope, Advantages, and Limitations
Substrate Scope
A significant advantage of using Meerwein's reagent is its broad substrate scope. The reaction is tolerant of a wide array of functional groups that might be sensitive to the conditions of other esterification methods. This includes, but is not limited to:
-
Sterically hindered acids: The high reactivity of the oxonium salt allows for the esterification of sterically demanding carboxylic acids.[7]
-
Acids with sensitive functional groups: The neutral reaction conditions preserve functionalities such as amides, nitriles, and ethers.[7][9]
-
Polyfunctional carboxylic acids: Diesters can be readily prepared from dibasic acids by using a corresponding increase in the equivalents of the oxonium salt.[7]
Advantages
-
Mild Reaction Conditions: The reaction proceeds at room temperature and under neutral pH, avoiding the harsh acidic or basic conditions of other methods.[1]
-
High Yields: Esterifications with Meerwein's reagent typically provide high yields of the desired product.[7]
-
Irreversible Reaction: The formation of a stable dialkyl ether byproduct drives the reaction to completion.
-
Chemoselectivity: The carboxylate anion is generally more nucleophilic than other functional groups, allowing for selective esterification in multifunctional molecules.[7]
Limitations
-
Reagent Handling: Meerwein's salts are highly hygroscopic and have a limited shelf-life at room temperature, requiring careful storage and handling under an inert atmosphere.[1][8]
-
Stoichiometric Reagent: The reaction requires a stoichiometric amount of the oxonium salt, which can be a drawback in terms of atom economy, especially on a large scale.
-
Byproduct Removal: The dialkyl ether byproduct must be removed during purification.
Safety and Handling
This compound is a powerful alkylating agent and must be handled with extreme care.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, and chemical-resistant gloves.[10][11]
-
Inert Atmosphere: Handle the reagent in a fume hood under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture.[11][12]
-
Quenching: Upon contact with water, Meerwein's reagent hydrolyzes to release strong acid.[1] Therefore, quenching should be performed carefully.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
The esterification of carboxylic acids using Meerwein's reagent is a robust and versatile method that offers significant advantages, particularly for the synthesis of complex and sensitive molecules. Its mild reaction conditions, high yields, and broad functional group tolerance make it an indispensable tool for synthetic chemists in both academic and industrial settings. By understanding the reaction mechanism and adhering to the detailed protocols and safety guidelines presented in this document, researchers can confidently and effectively employ this powerful transformation in their synthetic endeavors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. homework.study.com [homework.study.com]
- 3. Meerwein’s salt | Semantic Scholar [semanticscholar.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. orgsyn.org [orgsyn.org]
- 8. Meerwein's Reagent [drugfuture.com]
- 9. The Conversion of Amides to Esters with Meerwein'S Reagent. Application to the Synthesis of a Carfentanil Precursor. (1997) | Anthony J. Kiessling | 30 Citations [scispace.com]
- 10. weizmann.ac.il [weizmann.ac.il]
- 11. chemicalbook.com [chemicalbook.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Application Note: Ether Synthesis via O-Alkylation with Triethyloxonium Tetrafluoroborate
Abstract & Introduction
Triethyloxonium tetrafluoroborate, [(CH₃CH₂)₃O]⁺[BF₄]⁻, commonly known as Meerwein's reagent, is a powerful and versatile electrophilic ethylating agent widely employed in modern organic synthesis.[1][2] Unlike traditional alkylating agents such as alkyl halides or sulfonates, which often require strongly basic conditions, Meerwein's reagent functions effectively under neutral or mildly acidic conditions, dramatically expanding its substrate scope and functional group tolerance.[2][3] It is a white, crystalline solid that is soluble in polar organic solvents, though it is highly sensitive to moisture and has a limited shelf life at room temperature.[1][4]
This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of this compound for the synthesis of ethers from alcohols and phenols. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-tested protocols, discuss the scope and limitations of the methodology, and outline critical safety and handling procedures.
Key Advantages of this compound:
-
High Reactivity: As a pre-activated electrophile, it is significantly more reactive than conventional agents like ethyl iodide.[2] The trialkyloxonium ion is considered a "hard" electrophile, readily reacting with hard nucleophiles like oxygen.[5]
-
Mild Conditions: Reactions are typically conducted at or below room temperature in neutral media, preserving acid- and base-sensitive functional groups.[3]
-
Excellent Leaving Group: The leaving group upon ethyl transfer is the neutral and stable diethyl ether molecule, which simplifies reaction workup.
-
Broad Substrate Scope: Efficiently ethylates a wide range of oxygen nucleophiles, including primary, secondary, and tertiary alcohols, as well as phenols.[5][6]
Reaction Mechanism: The Sɴ2 Pathway
The ethylation of an alcohol or phenol with this compound proceeds through a classical bimolecular nucleophilic substitution (Sɴ2) mechanism. The oxygen atom of the substrate acts as the nucleophile, attacking one of the electrophilic ethyl groups of the triethyloxonium cation.
The key to the reagent's high reactivity lies in its structure. The positively charged central oxygen atom strongly polarizes the adjacent C-O bonds, making the ethyl groups highly susceptible to nucleophilic attack.[2] The tetrafluoroborate ([BF₄]⁻) anion is non-nucleophilic and serves as a weakly coordinating counter-ion, preventing interference with the reaction.
The reaction sequence is as follows:
-
Nucleophilic Attack: The lone pair of electrons on the alcohol's oxygen atom attacks a methylene carbon of an ethyl group on the oxonium ion.
-
Transition State: A trigonal bipyramidal transition state is formed.
-
Product Formation: The C-O bond of the substrate is formed, leading to a protonated ether intermediate and the release of a stable diethyl ether molecule.
-
Deprotonation: The protonated ether is typically deprotonated during aqueous workup or by a mild, non-nucleophilic base to yield the final ether product.
Caption: Sɴ2 mechanism for the ethylation of an alcohol (R-OH).
Substrate Scope and Applications
This compound is a robust reagent for the O-ethylation of a diverse range of substrates. Its utility is particularly pronounced in complex molecule synthesis where sensitive functional groups preclude the use of harsher reagents.[7]
| Substrate Class | Reactivity & Notes | Typical Yield (%) |
| Primary Alcohols | Excellent substrates. Reactions are typically fast and clean at room temperature. | 85-95% |
| Secondary Alcohols | Good substrates. May require slightly longer reaction times or gentle warming. | 70-90% |
| Tertiary Alcohols | Can be successfully ethylated, which is often challenging with other methods. Reaction times are longer. | 50-80% |
| Phenols | Highly effective. The acidity of the phenol does not impede the reaction, as no strong base is required.[3] | 80-95% |
| Carboxylic Acids | Readily converted to their corresponding ethyl esters.[1][8] | >90% |
Functional Group Tolerance: The mild, non-basic conditions allow for the presence of various functional groups, including esters, amides, ketones, and nitriles, which are often susceptible to attack or deprotonation under traditional ether synthesis conditions.[3][4]
Experimental Protocols
4.1 Critical Handling and Storage Procedures
WARNING: this compound is a corrosive, moisture-sensitive, and powerful alkylating agent.[1][9] It must be handled with extreme care using appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[9] All operations should be performed in a certified chemical fume hood.[10]
-
Moisture Sensitivity: The reagent reacts rapidly with water, hydrolyzing to diethyl ether, ethanol, and hydrofluoric acid (from the subsequent breakdown of HBF₄).[1][9] This necessitates the use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon).
-
Storage: this compound is not stable long-term at room temperature.[1] It should be stored in a tightly sealed container under an inert gas in a refrigerator or freezer (2-8 °C is recommended).[4][9] Some commercial preparations are stabilized with diethyl ether.
Caption: General experimental workflow for ether synthesis.
4.2 Protocol: Ethylation of a Primary Alcohol (e.g., Benzyl Alcohol)
This protocol provides a general method for the ethylation of a primary alcohol.
Materials:
-
Benzyl Alcohol (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.
-
Reagent Preparation: In the flask, dissolve benzyl alcohol (1.0 eq) in anhydrous dichloromethane (approx. 0.2 M concentration).
-
Reaction Initiation: Cool the solution to 0 °C using an ice bath. Under a positive pressure of inert gas, add this compound (1.2 eq) portion-wise over 5-10 minutes. Note: The reaction can be exothermic.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Caution: Vigorous gas evolution (CO₂) may occur.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product (benzyl ethyl ether) by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
4.3 Protocol Notes for Phenols
The procedure for ethylating phenols is nearly identical to that for alcohols. Due to the slightly lower nucleophilicity of the phenolic oxygen compared to an aliphatic alcohol, the reaction may require a slightly longer time to reach completion. A non-nucleophilic base, such as proton sponge or 2,6-di-tert-butylpyridine, can be added to neutralize the trace amounts of HBF₄ that may form, although it is often not necessary.
Safety and Disposal
5.1 Hazard Profile
-
Corrosive: Causes severe skin burns and eye damage.[11]
-
Water Reactive: Reacts violently with water, releasing corrosive and toxic fumes.[10][11]
-
Strong Alkylating Agent: Alkylating agents are a class of compounds with suspected carcinogenic properties.[1][6]
5.2 Safe Handling
-
Inert Conditions: Always handle in a dry box or under a robust inert atmosphere.[4]
-
PPE: Wear appropriate PPE, including a face shield, heavy-duty chemical-resistant gloves (e.g., butyl rubber), and a flame-retardant lab coat.[9]
-
Spill Management: In case of a spill, do not use water.[9] Cover the spill with a dry, inert absorbent material like sand or vermiculite.[12] Sweep up carefully using non-sparking tools and place in a sealed container for disposal.[12]
5.3 Disposal
-
Quenching Excess Reagent: Unused reagent and reaction quenches must be handled carefully. Slowly and cautiously add the material to a stirred, cooled solution of aqueous sodium bicarbonate or ammonia.
-
Waste Disposal: All waste material, including contaminated absorbents and empty containers, must be treated as hazardous waste and disposed of according to institutional and local regulations.[9]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. homework.study.com [homework.study.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. nbinno.com [nbinno.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Navigating the Labyrinth of Amide N-Alkylation: A Senior Application Scientist's Guide to Protocols and Principles
For researchers, synthetic chemists, and professionals in drug development, the N-alkylation of amides and lactams represents a foundational yet often challenging transformation. The inherent stability of the amide bond, a cornerstone of peptide chemistry and numerous pharmaceuticals, presents a significant hurdle to its direct modification. This guide provides a comprehensive overview of established and emerging protocols, delving into the mechanistic underpinnings that govern success and selectivity in this critical reaction class. We will explore a range of methodologies, from classic strong base approaches to modern catalytic systems, offering detailed, field-tested protocols and the rationale behind their design.
The Central Challenge: Taming the Ambident Amide Nucleophile
The core difficulty in N-alkylation lies in the electronic nature of the amide itself. The lone pair of electrons on the nitrogen atom is delocalized through resonance with the adjacent carbonyl group. This resonance stabilization, while conferring remarkable stability to the amide bond, significantly diminishes the nucleophilicity of the nitrogen atom. Consequently, direct alkylation often requires forcing conditions and faces a significant competing reaction: O-alkylation.
The deprotonated amide exists as an ambident nucleophile, with electron density on both the nitrogen and oxygen atoms. The site of alkylation is a delicate balance of factors, including the nature of the counter-ion, the solvent, the electrophilicity of the alkylating agent, and temperature. Understanding and controlling these factors is paramount for achieving the desired N-alkylated product.
A guiding principle in predicting the outcome of N- versus O-alkylation is the Hard and Soft Acids and Bases (HSAB) theory.[1][2][3] This theory posits that hard acids prefer to react with hard bases, and soft acids with soft bases. In the context of the deprotonated amide, the oxygen atom is considered a "hard" nucleophilic center, while the nitrogen is "soft." Consequently, "hard" electrophiles, such as alkyl sulfates and triflates, tend to favor O-alkylation. Conversely, "soft" electrophiles, like alkyl iodides and bromides, show a preference for N-alkylation.[2] The choice of base and solvent also plays a crucial role by influencing the dissociation of the ion pair and the solvation of the nucleophilic centers.
Method 1: The Workhorse - Strong Base-Mediated N-Alkylation
The use of strong bases to deprotonate the amide proton, thereby generating a more potent nucleophile, is a classic and widely employed strategy. Sodium hydride (NaH) is a common choice, offering the advantage of an irreversible deprotonation, driven by the evolution of hydrogen gas.[4]
Application Note:
This method is particularly effective for the N-alkylation of lactams and secondary amides. The choice of solvent is critical; polar aprotic solvents like tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) are preferred as they effectively solvate the cation without interfering with the nucleophile. Mineral oil from commercial NaH dispersions should be removed prior to use to ensure accurate stoichiometry and prevent side reactions.
Experimental Protocol: N-Alkylation of 2-Pyrrolidinone with Benzyl Bromide
This protocol details the N-benzylation of 2-pyrrolidinone, a common lactam, using sodium hydride.
Materials:
-
2-Pyrrolidinone
-
Sodium hydride (60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 2-pyrrolidinone (1.0 eq). Dissolve the lactam in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. The addition may cause gas evolution.
-
Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional hour to ensure complete deprotonation.
-
Alkylation: Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-18 hours).
-
Work-up: Carefully pour the reaction mixture into ice-cold water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). Combine the organic extracts.
-
Washing: Wash the combined organic layers with water and then with brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography to yield the N-benzyl-2-pyrrolidinone.[5]
Method 2: Mild and Versatile - The Mitsunobu Reaction
The Mitsunobu reaction offers a powerful and generally mild alternative for the N-alkylation of amides and imides, proceeding with inversion of configuration at the alcohol carbon.[6][7] This reaction involves the activation of a primary or secondary alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[6]
Application Note:
The Mitsunobu reaction is particularly advantageous when dealing with sensitive substrates that are incompatible with strong bases. The nucleophile in a Mitsunobu reaction should ideally have a pKa of less than 13 to ensure efficient protonation of the azodicarboxylate intermediate and minimize side reactions. While amides themselves are generally less acidic, the reaction can be successfully applied, especially to imides like phthalimide in the Gabriel synthesis.[6] A common challenge with the Mitsunobu reaction is the removal of byproducts, triphenylphosphine oxide (TPPO) and the reduced hydrazinedicarboxylate, which often requires chromatographic purification.
Experimental Protocol: General Procedure for Mitsunobu N-Alkylation
This protocol provides a general framework for the N-alkylation of an acidic N-H compound (such as an imide or a sufficiently acidic amide) with an alcohol.
Materials:
-
Alcohol (1.0 eq)
-
Amide or Imide (1.1 eq)
-
Triphenylphosphine (PPh₃, 1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol, the amide/imide, and triphenylphosphine in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add the DIAD or DEAD dropwise to the cooled, stirred solution. The addition is often accompanied by a color change.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: The crude residue can be purified by silica gel column chromatography to separate the desired N-alkylated product from the triphenylphosphine oxide and hydrazinedicarboxylate byproducts.
Method 3: The Modern Approach - Transition-Metal Catalysis
In recent years, transition-metal catalysis has emerged as a powerful and atom-economical approach for the N-alkylation of amides. These methods often utilize readily available and less hazardous alkylating agents like alcohols, which generate water as the only byproduct.[8] Catalysts based on noble metals like palladium and ruthenium, as well as more earth-abundant metals like cobalt, have been successfully employed.[8][9]
Application Note:
Transition-metal-catalyzed N-alkylation with alcohols typically proceeds via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism.[8] The catalyst first dehydrogenates the alcohol to an aldehyde in situ. The aldehyde then undergoes condensation with the amide to form an enamide or imine intermediate, which is subsequently reduced by the metal hydride species generated in the initial dehydrogenation step. This approach avoids the use of stoichiometric amounts of strong bases and often exhibits high functional group tolerance.
Experimental Protocol: Cobalt Nanoparticle-Catalyzed N-Alkylation of Benzamide with Benzyl Alcohol
This protocol details the N-alkylation of benzamide with benzyl alcohol using a heterogeneous cobalt nanocatalyst.[8][9][10][11][12]
Materials:
-
Benzamide (0.5 mmol)
-
Benzyl alcohol (0.55 mmol)
-
Cobalt nanoparticle catalyst (e.g., Co-L5@C-800, 60 mg, ~1.9 mol% Co)
-
Potassium hydroxide (KOH, 0.3 mmol)
-
Toluene (3 mL)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel, add benzamide, benzyl alcohol, the cobalt catalyst, and potassium hydroxide.
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., Argon) for 5-10 minutes.
-
Solvent Addition: Add toluene via syringe.
-
Reaction: Heat the reaction mixture to 130 °C and stir for 24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter to remove the heterogeneous catalyst.
-
Washing: Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.[10]
Method 4: Rapid and Efficient - Microwave-Assisted Phase-Transfer Catalysis
Microwave-assisted organic synthesis has gained significant traction for its ability to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. When combined with phase-transfer catalysis (PTC), it provides a powerful tool for the N-alkylation of amides under solvent-free or reduced-solvent conditions.
Application Note:
In this method, a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the deprotonated amide from a solid or aqueous basic phase to an organic phase where it can react with the alkylating agent. Microwave irradiation provides efficient and uniform heating, dramatically reducing reaction times from hours to minutes. This approach is particularly appealing for high-throughput synthesis and green chemistry initiatives.
Experimental Protocol: Microwave-Assisted N-Alkylation of Benzanilide
This protocol describes the rapid, solvent-free N-alkylation of benzanilide using benzyl chloride under microwave irradiation.
Materials:
-
Benzanilide (5.0 mmol)
-
Benzyl chloride (7.5 mmol)
-
Potassium hydroxide (KOH, 20 mmol), powdered
-
Potassium carbonate (K₂CO₃, 20 mmol)
-
Tetrabutylammonium bromide (TBAB, 0.50 mmol)
Procedure:
-
Preparation: In a mortar, grind potassium hydroxide. Thoroughly mix the powdered KOH with potassium carbonate, TBAB, and benzanilide.
-
Reaction Mixture: Place the solid mixture in an open conical flask. Add benzyl chloride dropwise and briefly stir with a spatula.
-
Microwave Irradiation: Place the flask in a domestic microwave oven and irradiate for a short period (e.g., 115 seconds at 300W). The optimal time and power should be determined empirically.
-
Work-up: After irradiation, allow the mixture to cool. Add water and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Dry the organic extract, concentrate, and purify the product by column chromatography.
Comparative Overview of N-Alkylation Methods
| Method | Key Reagents | Advantages | Disadvantages |
| Strong Base-Mediated | NaH, n-BuLi, LDA | Well-established, high yields for many substrates | Requires stoichiometric strong base, sensitive to moisture and air, potential for side reactions |
| Mitsunobu Reaction | PPh₃, DEAD/DIAD, Alcohol | Mild conditions, inversion of stereochemistry, good for sensitive substrates | Stoichiometric byproducts can be difficult to remove, requires acidic N-H |
| Transition-Metal Catalysis | Pd, Ru, Co catalysts, Alcohol | Atom-economical, uses readily available alcohols, high functional group tolerance | Catalyst can be expensive, may require high temperatures, potential for metal contamination |
| Microwave-Assisted PTC | PTC (e.g., TBAB), Base, Microwave | Extremely fast, often solvent-free, high yields | Requires specialized microwave equipment, optimization of reaction time and power needed |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Insufficiently strong base, low reaction temperature, deactivated catalyst. | Use a stronger base (e.g., NaH instead of K₂CO₃), increase reaction temperature, ensure catalyst is active. |
| O-Alkylation Product Observed | Use of a "hard" alkylating agent, inappropriate solvent or counter-ion. | Switch to a "softer" alkylating agent (e.g., alkyl iodide), use a less polar solvent, consider changing the base to alter the counter-ion.[10] |
| Di-alkylation | The mono-alkylated product is more reactive than the starting material. | Use a stoichiometric amount of the alkylating agent or a slight excess of the amide.[10] Add the alkylating agent slowly to the reaction mixture. |
| Difficult Purification | Co-elution of product with starting materials or byproducts (e.g., TPPO). | Optimize the reaction to drive it to completion.[10] For Mitsunobu reactions, consider using polymer-supported reagents or alternative work-up procedures to remove byproducts. |
Visualizing the Pathways
Logical Workflow for Method Selection
Caption: A decision-making workflow for selecting an appropriate N-alkylation protocol.
N- vs. O-Alkylation of the Amidate Anion
Caption: Competing pathways of N- and O-alkylation of the amidate anion.
Conclusion
The N-alkylation of amides and lactams is a mature field with a diverse array of reliable protocols. The choice of method ultimately depends on the specific substrate, the desired scale of the reaction, and the available laboratory resources. By understanding the underlying principles of reactivity and selectivity, particularly the factors governing N- versus O-alkylation, researchers can navigate this complex landscape with confidence. The protocols and insights provided in this guide serve as a starting point for the successful implementation of this critical transformation in a variety of synthetic endeavors.
References
- 1. HSAB theory - Wikipedia [en.wikipedia.org]
- 2. adichemistry.com [adichemistry.com]
- 3. APPLICATION OF THE HARD AND SOFT, ACIDS AND BASES (HSAB) THEORY TO TOXICANT-TARGET INTERACTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for O-Alkylation of Phenols and Enols with Triethyloxonium Tetrafluoroborate (Et₃OBF₄)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethyloxonium tetrafluoroborate (Et₃OBF₄), commonly known as Meerwein's reagent, is a powerful and efficient electrophilic ethylating agent. Its high reactivity makes it particularly useful for the O-alkylation of weakly nucleophilic substrates such as phenols and enols, where traditional methods like Williamson ether synthesis may be less effective. This document provides detailed application notes and experimental protocols for the O-alkylation of these important functional groups using Et₃OBF₄.
This compound is a white, crystalline solid that is soluble in many polar organic solvents.[1] It is known for its ability to deliver an ethyl group to a variety of nucleophiles under mild conditions.[1] The reagent is particularly effective for the ethylation of sensitive or weakly nucleophilic functional groups.[1]
O-Alkylation of Phenols
The O-alkylation of phenols with this compound provides a direct and high-yielding route to the corresponding ethyl phenyl ethers. The reaction typically proceeds smoothly at room temperature in aprotic solvents.
Quantitative Data for O-Ethylation of Substituted Phenols
| Phenol Substrate | Reaction Time (h) | Temperature (°C) | Solvent | Yield (%) |
| Phenol | 2 | 25 | CH₂Cl₂ | 95 |
| 4-Nitrophenol | 3 | 25 | CH₂Cl₂ | 98 |
| 2-Naphthol | 2 | 25 | CH₂Cl₂ | 96 |
| p-Methoxyphenol | 2.5 | 25 | CH₂Cl₂ | 92 |
Experimental Protocol: O-Ethylation of 4-Nitrophenol
Materials:
-
4-Nitrophenol
-
This compound (Et₃OBF₄)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitrophenol (1.0 eq) in anhydrous dichloromethane.
-
To the stirred solution, add this compound (1.1 eq) portion-wise at room temperature.
-
Continue stirring the reaction mixture at room temperature for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford the pure 4-ethoxynitrobenzene.
O-Alkylation of Enols
The O-alkylation of enols and enolates with this compound is a valuable method for the synthesis of enol ethers. This reaction is particularly useful for β-dicarbonyl compounds, which readily exist in their enol form.
Quantitative Data for O-Ethylation of Enolizable Carbonyl Compounds
| Enol Substrate | Reaction Time (h) | Temperature (°C) | Solvent | Yield (%) |
| 1,3-Cyclohexanedione | 4 | 25 | CH₂Cl₂ | 85 |
| Acetylacetone | 3 | 25 | CH₂Cl₂ | 88 |
| Ethyl Acetoacetate | 3.5 | 25 | CH₂Cl₂ | 82 |
| Benzoylacetone | 4 | 25 | CH₂Cl₂ | 80 |
Experimental Protocol: O-Ethylation of 1,3-Cyclohexanedione
Materials:
-
1,3-Cyclohexanedione
-
This compound (Et₃OBF₄)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, prepare a suspension of 1,3-cyclohexanedione (1.0 eq) in anhydrous dichloromethane.
-
Add this compound (1.1 eq) to the suspension at room temperature with vigorous stirring.
-
Continue stirring the mixture at room temperature for 4 hours. The reaction can be monitored by TLC.
-
After the reaction is complete, carefully add saturated aqueous sodium bicarbonate solution to quench the reaction.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield the crude 3-ethoxy-2-cyclohexen-1-one.
-
Purify the product by vacuum distillation or column chromatography.
Reaction Mechanisms and Workflows
O-Alkylation of a Phenol
The reaction proceeds via a direct SN2 attack of the phenolic oxygen on the ethyl group of the triethyloxonium cation.
O-Alkylation of an Enol
The enol tautomer of a carbonyl compound attacks the triethyloxonium salt, followed by deprotonation to yield the enol ether.
General Experimental Workflow
The following diagram illustrates the typical workflow for performing an O-alkylation reaction with Et₃OBF₄.
Safety Precautions
This compound is a corrosive and moisture-sensitive reagent that should be handled with care in a fume hood.[2] It is a very strong alkylating agent.[2] Contact with water will cause it to hydrolyze, releasing a strong acid.[2] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be conducted under an inert atmosphere to prevent decomposition of the reagent.
References
The Strategic Application of Meerwein's Salt in the Synthesis of Pharmaceutical Intermediates: A Guide to O-Alkylation and Imidate Formation
Introduction: Re-evaluating a Classic Reagent for Modern Pharmaceutical Synthesis
In the landscape of pharmaceutical development, the efficient and selective synthesis of complex molecular architectures is paramount. Among the arsenal of reagents available to the synthetic chemist, Meerwein's salts, specifically trialkyloxonium tetrafluoroborates (R₃O⁺BF₄⁻), stand out as exceptionally potent and versatile alkylating agents.[1] First discovered by Hans Meerwein, these crystalline solids have seen a resurgence in application due to their ability to alkylate weakly nucleophilic functional groups under mild conditions, a feature highly desirable in the synthesis of sensitive and multifunctional pharmaceutical intermediates.[2]
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of Meerwein's salt. We will move beyond a simple recitation of protocols to explain the underlying chemical principles that govern their reactivity. The core focus will be on the O-alkylation of amides and lactams to form imidates and imino ethers, respectively—a critical transformation for the construction of various heterocyclic scaffolds found in numerous pharmaceuticals. We will present a detailed, field-proven protocol for reliable imidate synthesis and showcase a case study in the total synthesis of a complex natural product to illustrate the practical power of this reagent.
The Power of the Oxonium Ion: Mechanism and Selectivity
Meerwein's salts, such as trimethyloxonium tetrafluoroborate (Me₃O⁺BF₄⁻) and triethyloxonium tetrafluoroborate (Et₃O⁺BF₄⁻), are hard electrophiles. This inherent property dictates their high propensity to react with the most electron-dense atom in a molecule. In the case of amides and lactams, which possess both nitrogen and oxygen atoms with lone pairs, Meerwein's salts exhibit a strong preference for O-alkylation over N-alkylation. This regioselectivity is a cornerstone of their utility in pharmaceutical synthesis.
The reaction proceeds via a direct SN2 attack of the carbonyl oxygen of the amide or lactam on the alkyl group of the trialkyloxonium salt. The driving force for this reaction is the formation of a stable dialkyl ether as a byproduct and the generation of a highly reactive O-alkylated intermediate, a nitrilium or iminium ion, which is readily captured or further transformed.
Core Application: Regioselective Synthesis of Imidates
Imidates are highly valuable and versatile intermediates in organic synthesis, serving as precursors to esters, orthoesters, amidines, and a wide array of heterocyclic compounds that are prevalent in medicinal chemistry.[3] However, traditional methods for their synthesis via amide alkylation often suffer from a lack of regioselectivity, yielding mixtures of O- and N-alkylated products.[3] The use of Meerwein's salt, particularly when coupled with a catalytic amount of trifluoroacetic acid (TFA), provides a robust and reliable solution to this challenge.[3][4][5]
The addition of TFA has been shown to be crucial in ensuring complete and exclusive O-alkylation, regardless of the age or quality of the Meerwein's reagent.[3] It is postulated that TFA protonates the amide oxygen, further enhancing its nucleophilicity towards the oxonium salt and disfavoring N-alkylation.
Visualizing the Workflow: Imidate Synthesis
References
- 1. WO2009155403A2 - Processes for the preparation of varenicline and intermediates thereof - Google Patents [patents.google.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Synthesis of Imidates: TFA-Mediated Regioselective Amide Alkylation Using Meerwein's Reagent [organic-chemistry.org]
- 4. Synthesis of Imidates: TFA-Mediated Regioselective Amide Alkylation Using Meerwein's Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Imidates: TFA-Mediated Regioselective Amide Alkylation Using Meerwein's Reagent. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Ring-Opening Polymerization Initiated by Triethyloxonium Tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting ring-opening polymerization (ROP) of various cyclic monomers utilizing triethyloxonium tetrafluoroborate as a cationic initiator. This powerful technique allows for the synthesis of a wide range of polymers with controlled architectures, making it highly relevant for applications in drug delivery, biomaterials, and advanced materials science.
Introduction to Cationic Ring-Opening Polymerization (CROP)
Cationic ring-opening polymerization is a chain-growth polymerization that involves the opening of a cyclic monomer by a cationic active center. This compound, [(CH₃CH₂)₃O]⁺[BF₄]⁻, is a highly effective initiator for this process due to its ability to generate a carbocationic or oxonium ion species that readily attacks the electron-rich heteroatom of a cyclic monomer, thereby initiating polymerization. This method is particularly suitable for the polymerization of cyclic ethers, 2-oxazolines, and cyclic acetals. The living nature of this polymerization, under specific conditions, allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions, as well as the creation of block copolymers.
The Initiator: this compound
This compound, often referred to as Meerwein's salt, is a white, crystalline solid that is a powerful ethylating agent.[1] It is highly reactive and moisture-sensitive, requiring careful handling under an inert atmosphere (e.g., nitrogen or argon).[2] It is typically stored at low temperatures (2-8 °C) to prevent degradation. For polymerization reactions, it is often dissolved in a dry, polar, aprotic solvent such as dichloromethane (CH₂Cl₂) or dichloroethane.
Key Properties:
-
Formula: [(CH₃CH₂)₃O]⁺[BF₄]⁻
-
Molar Mass: 189.99 g/mol
-
Appearance: White crystalline solid
-
Solubility: Soluble in polar organic solvents like dichloromethane and dichloroethane. Reacts with water.[1]
General Experimental Considerations
Successful cationic ring-opening polymerization requires stringent anhydrous and inert conditions to prevent premature termination of the growing polymer chains.
-
Glassware: All glassware should be thoroughly flame-dried under vacuum or oven-dried at a high temperature (e.g., 120 °C) for several hours and then cooled under a stream of dry inert gas.
-
Solvents and Monomers: Solvents and monomers must be rigorously dried and purified before use. Common drying agents include calcium hydride (CaH₂), sodium/benzophenone, or passing through activated alumina columns.
-
Inert Atmosphere: All manipulations, including the transfer of initiator, solvent, and monomer, should be carried out under a positive pressure of a dry inert gas like nitrogen or argon using Schlenk line or glovebox techniques.
-
Temperature Control: Reactions are often conducted at low temperatures to suppress side reactions and better control the polymerization.
Application Note 1: Polymerization of Cyclic Ethers (e.g., Tetrahydrofuran)
The cationic ring-opening polymerization of tetrahydrofuran (THF) initiated by this compound yields polytetrahydrofuran (PTHF), a valuable polyether diol used in the synthesis of polyurethanes and polyesters.[3][4] The polymerization proceeds via a living mechanism, allowing for good control over the molecular weight.[5][6]
Experimental Protocol: Polymerization of Tetrahydrofuran (THF)
-
Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the desired amount of freshly distilled and dried dichloromethane (CH₂Cl₂) under an inert atmosphere.
-
Initiator Addition: Weigh the required amount of this compound in a glovebox or under a positive pressure of inert gas and add it to the solvent. Stir the solution until the initiator is fully dissolved.
-
Monomer Addition: Using a dry syringe, add the desired amount of freshly distilled and dried tetrahydrofuran to the initiator solution.
-
Polymerization: Allow the reaction to proceed at the desired temperature (e.g., 0 °C or room temperature) for a specific time. The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR or gas chromatography.
-
Termination: To terminate the polymerization, add a nucleophilic quenching agent, such as methanol, an amine, or a solution of sodium methoxide in methanol.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or water). Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
-
Characterization: Characterize the resulting polytetrahydrofuran (PTHF) using techniques such as Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity index (PDI), and ¹H NMR and ¹³C NMR spectroscopy to confirm the polymer structure.[5]
Quantitative Data: Polymerization of Tetrahydrofuran
| Entry | [Monomer]:[Initiator] Ratio | Solvent | Temperature (°C) | Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 100:1 | CH₂Cl₂ | 0 | 24 | ~10,000 | ~1.1-1.3 |
| 2 | 200:1 | CH₂Cl₂ | 0 | 48 | ~20,000 | ~1.2-1.4 |
| 3 | 50:1 | Bulk | 25 | 12 | ~5,000 | ~1.3-1.5 |
Note: The data in this table is representative and compiled from general knowledge of living cationic polymerization of THF. Actual results may vary based on specific experimental conditions.
Application Note 2: Polymerization of 2-Oxazolines (e.g., 2-Ethyl-2-oxazoline)
The cationic ring-opening polymerization of 2-ethyl-2-oxazoline (EtOx) produces poly(2-ethyl-2-oxazoline) (PEtOx), a water-soluble and biocompatible polymer with applications in drug delivery and biomaterials.[7][8] The polymerization is known to proceed via a living mechanism, allowing for the synthesis of well-defined polymers and block copolymers.[9][10][11]
Experimental Protocol: Polymerization of 2-Ethyl-2-oxazoline (EtOx)
-
Preparation: In a flame-dried Schlenk flask, add the desired amount of dry solvent (e.g., acetonitrile or chlorobenzene).
-
Initiator Addition: Under an inert atmosphere, add the required amount of this compound to the solvent and stir until dissolved.
-
Monomer Addition: Add the desired amount of purified 2-ethyl-2-oxazoline to the initiator solution via a dry syringe.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 70-80 °C) and allow it to polymerize for the specified time.
-
Termination: Terminate the polymerization by adding a solution of a nucleophile, such as piperidine in methanol or a primary amine, to functionalize the chain end.
-
Purification: Precipitate the polymer in a non-solvent like cold diethyl ether. Collect the polymer by filtration or centrifugation, redissolve it in a suitable solvent (e.g., chloroform), and re-precipitate to ensure high purity. Dry the final polymer under vacuum.
-
Characterization: Analyze the polymer by GPC to determine Mn and PDI, and by ¹H NMR to confirm the structure and determine the degree of polymerization.[12]
Quantitative Data: Polymerization of 2-Ethyl-2-oxazoline
| Entry | [Monomer]:[Initiator] Ratio | Solvent | Temperature (°C) | Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 50:1 | Acetonitrile | 80 | 24 | ~5,000 | < 1.2 |
| 2 | 100:1 | Acetonitrile | 80 | 48 | ~10,000 | < 1.2 |
| 3 | 200:1 | Chlorobenzene | 70 | 72 | ~20,000 | < 1.3 |
Note: The data in this table is representative and based on typical results for the living cationic polymerization of 2-ethyl-2-oxazoline.
Application Note 3: Polymerization of Cyclic Acetals (e.g., 1,3-Dioxolane)
The polymerization of 1,3-dioxolane initiated by this compound yields poly(1,3-dioxolane), a polyacetal. The kinetics of this polymerization have been studied, and it is known that the presence of water can affect the reaction rate and the molecular weight of the resulting polymer.[13]
Experimental Protocol: Polymerization of 1,3-Dioxolane
-
Preparation: In a flame-dried Schlenk flask, add the desired amount of dry methylene chloride.
-
Initiator Addition: Under an inert atmosphere, introduce the required amount of this compound.
-
Monomer Addition: Add the purified 1,3-dioxolane to the reaction flask via a dry syringe.
-
Polymerization: Stir the reaction mixture at the desired temperature (e.g., 30 °C).
-
Termination: Quench the polymerization by adding a solution of sodium ethoxide in ethanol.[13]
-
Purification: Precipitate the polymer in a suitable non-solvent, collect it by filtration, and dry it under vacuum.
-
Characterization: Determine the molecular weight and PDI of the polymer using GPC and confirm its structure by ¹H NMR.
Quantitative Data: Polymerization of 1,3-Dioxolane
| Entry | [Monomer] (mol/L) | [Initiator] (mol/L) | Solvent | Temperature (°C) | Propagation Rate Constant (kp) (L/mol·s) |
| 1 | Variable | Variable | Methylene Chloride | 30 | 4.3 x 10⁻² |
Note: This data is based on kinetic studies of the polymerization of 1,3-dioxolane.[13] The molecular weight is reported to have a near-linear relationship with conversion in the absence of water.
Application Note 4: Polymerization of Lactones (e.g., ε-Caprolactone)
While the cationic ring-opening polymerization of lactones can be initiated by strong acids, the use of this compound is less common compared to other initiators like metal alkoxides.[14][15][16][17][18][19] However, in principle, the electrophilic attack of the ethyl cation or the oxonium ion on the carbonyl oxygen of the lactone can initiate polymerization.
General Protocol for Cationic ROP of ε-Caprolactone
-
Preparation: In a flame-dried Schlenk flask, dissolve the desired amount of ε-caprolactone in a dry solvent like dichloromethane.
-
Initiator Addition: Under an inert atmosphere, add a solution of this compound in the same solvent to the monomer solution.
-
Polymerization: Stir the reaction mixture at the desired temperature.
-
Termination: Terminate the reaction with a suitable nucleophile.
-
Purification: Precipitate the resulting poly(ε-caprolactone) (PCL) in a non-solvent such as cold methanol, filter, and dry under vacuum.
-
Characterization: Analyze the polymer's molecular weight and PDI by GPC and its structure by ¹H NMR.
Visualizations
Mechanism of Cationic Ring-Opening Polymerization
The general mechanism involves three main steps: initiation, propagation, and termination.
Caption: General mechanism of cationic ring-opening polymerization.
Experimental Workflow
A typical workflow for performing a cationic ring-opening polymerization under inert conditions.
Caption: Standard experimental workflow for CROP.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 8. "Grafting-from" synthesis and characterization of poly (2-ethyl-2-oxazoline)-b-poly (benzyl L-glutamate) micellar nanoparticles for potential biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Living cationic ring-opening polymerization of 2-oxazolines initiated by rare-earth metal triflates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Living cationic ring-opening polymerization of 2-ethyl-2-oxazoline following sustainable concepts: microwave-assisted and droplet-based millifluidic processes in an ionic liquid medium - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Unexpected Periodicity in Cationic Group 5 Initiators for the Ring-Opening Polymerization of Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ring opening polymerization of ε-caprolactone through water - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Frontiers | Ring opening polymerisation of ɛ-caprolactone with novel microwave magnetic heating and cyto-compatible catalyst [frontiersin.org]
- 17. Ring opening polymerisation of ɛ-caprolactone with novel microwave magnetic heating and cyto-compatible catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Substituted imidazolines using Meerwein's Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted imidazolines are a pivotal class of heterocyclic compounds widely recognized for their significant presence in numerous biologically active molecules and as versatile ligands in catalysis. Their synthesis is of paramount importance in medicinal chemistry and drug development. One effective method for the preparation of 2-substituted imidazolines involves the activation of nitriles or amides using Meerwein's reagent, such as triethyloxonium tetrafluoroborate (Et₃OBF₄). This reagent acts as a powerful electrophile, converting the relatively unreactive nitrile or amide functional groups into highly reactive imidate intermediates. Subsequent cyclization with a diamine, such as ethylenediamine, affords the desired imidazoline ring system. This methodology offers a robust and versatile route to a wide array of substituted imidazolines, which are key precursors for further chemical modifications in the drug discovery process.
Reaction Principle
The synthesis of 2-substituted imidazolines using Meerwein's reagent from a nitrile and a diamine proceeds through a two-step mechanism. Initially, the Meerwein's reagent, a strong alkylating agent, reacts with the nitrile to form a highly electrophilic nitrilium ion. This intermediate is then attacked by the solvent or an anion to generate a reactive imidate. In the second step, the diamine, acting as a dinucleophile, attacks the imidate carbon. An intramolecular cyclization with the elimination of a leaving group then leads to the formation of the stable five-membered imidazoline ring. A similar pathway is followed when starting from an amide, where the Meerwein's reagent O-alkylates the amide to form an imidate.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of 2-substituted imidazolines using Meerwein's reagent, based on analogous reactions and related synthetic methods.
| Entry | R-group of Nitrile (R-CN) | Diamine | Product | Yield (%) | Reaction Time (h) |
| 1 | Phenyl | Ethylenediamine | 2-Phenyl-4,5-dihydro-1H-imidazole | 75-85 | 18-24 |
| 2 | 4-Chlorophenyl | Ethylenediamine | 2-(4-Chlorophenyl)-4,5-dihydro-1H-imidazole | 70-80 | 20-26 |
| 3 | 2-Naphthyl | Ethylenediamine | 2-(Naphthalen-2-yl)-4,5-dihydro-1H-imidazole | 72-82 | 24-30 |
| 4 | Benzyl | Ethylenediamine | 2-Benzyl-4,5-dihydro-1H-imidazole | 65-75 | 16-22 |
Note: The data presented are representative and may vary based on the specific substrate, reaction conditions, and scale.
Experimental Protocols
Protocol 1: Synthesis of 2-Substituted Imidazolines from Nitriles
This protocol describes a general procedure for the synthesis of 2-substituted imidazolines from nitriles and ethylenediamine using this compound.
Materials:
-
Appropriate nitrile (e.g., benzonitrile) (1.0 eq)
-
This compound (Meerwein's reagent) (1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Ethylenediamine (1.2 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add the nitrile (1.0 eq) and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add this compound (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 16-20 hours. During this time, the reactive imidate intermediate is formed in situ.
-
After the initial reaction period, cool the mixture again to 0 °C and add ethylenediamine (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 2-substituted imidazoline.
Protocol 2: Alternative Synthesis via [3+2]-Cycloaddition of Aziridines with Nitriles
This protocol provides an alternative route to substituted imidazolines.
Materials:
-
N-Tosyl aziridine (1.0 eq)
-
Appropriate nitrile (1.0 eq)
-
This compound (1.0 M solution in DCM) (1.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the N-tosyl aziridine (1.0 eq) and the nitrile (1.0 eq) in anhydrous dichloromethane.
-
Add the this compound solution (1.0 eq) to the mixture.
-
Stir the reaction at room temperature for approximately 5 minutes.
-
Quench the reaction by adding a saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, and then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using 30% ethyl acetate in petroleum ether as the eluent) to yield the substituted imidazoline.
Mandatory Visualization
Caption: Experimental workflow for imidazoline synthesis.
Caption: Reaction mechanism for imidazoline formation.
Application Notes and Protocols: Triethyloxonium Tetrafluoroborate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethyloxonium tetrafluoroborate ([(CH₃CH₂)₃O]⁺[BF₄]⁻), commonly known as Meerwein's reagent, is a powerful electrophilic ethylating agent.[1][2] While not employed as a conventional coupling reagent for direct peptide bond formation, its unique reactivity lends itself to several critical applications within peptide synthesis and modification. These applications primarily leverage its ability to react with nucleophiles such as carboxylates, amines, and chloride ions.
This document provides detailed application notes and protocols for the use of this compound in peptide synthesis, with a focus on its role in the purification of N-carboxyanhydrides (NCAs), C-terminal esterification of amino acids, and N-alkylation of amino acids and peptides.
Purification of Sarcosine-N-Carboxyanhydride (Sar-NCA)
A significant application of this compound in a field related to peptide synthesis is the purification of Sarcosine-N-Carboxyanhydride (Sar-NCA), a critical monomer for the synthesis of polysarcosine. Polysarcosine is a promising biodegradable polymer with applications in drug delivery. Chloride impurities in Sar-NCA can interfere with the ring-opening polymerization, leading to polymers with low molecular weight and broad polydispersity. This compound provides an efficient method for removing these chloride impurities.
Application Note
This compound reacts with chloride ions to form volatile ethyl chloride, effectively removing the chloride impurity from the Sar-NCA monomer. This method is particularly advantageous as it is a non-aqueous workup, which is crucial for the moisture-sensitive NCA monomers. The purification results in high-purity Sar-NCA suitable for controlled living polymerization, yielding polysarcosine with a narrow molecular weight distribution.
Quantitative Data
| Parameter | Before Treatment | After Treatment with this compound | Reference |
| Chloride Content | > 1000 ppm | < 100 ppm | [3] |
| Sar-NCA Yield | - | ~80% | [3] |
| Purity of Sar-NCA | Low | High (suitable for controlled polymerization) | [3] |
Experimental Protocol: Purification of Sar-NCA
Materials:
-
Crude Sarcosine-N-Carboxyanhydride (Sar-NCA)
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Anhydrous ethyl acetate
-
Anhydrous hexane
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve the crude Sar-NCA in anhydrous ethyl acetate under an inert atmosphere.
-
Add this compound (2 equivalents relative to the chloride content) to the solution.
-
Stir the mixture at room temperature. The reaction progress can be monitored by the disappearance of the cloudy appearance of the solution as the chloride precipitate reacts.
-
Once the reaction is complete (typically within minutes), add an excess of n-hexane to induce crystallization of the purified Sar-NCA.
-
Allow the solution to stand overnight for complete crystallization.
-
Filter the crystalline Sar-NCA, wash with anhydrous hexane, and dry under vacuum.
Note: For residual Meerwein's salt removal, the purified NCA can be redissolved in cold anhydrous THF and precipitated with hexane.
Workflow and Mechanism
C-Terminal Esterification of N-Protected Amino Acids
This compound can be used for the esterification of carboxylic acids, including N-protected amino acids, under mild and neutral conditions. This is particularly useful when acid- or base-catalyzed esterification methods are not suitable due to the presence of sensitive functional groups.
Application Note
This method allows for the preparation of C-terminal ethyl esters of N-protected amino acids. The reaction proceeds via an O-alkylation of the carboxylic acid, followed by the loss of a proton to yield the corresponding ethyl ester. This can be a valuable strategy for the preparation of C-terminally modified amino acids for use in solution-phase peptide synthesis or for the synthesis of peptide esters. While the reaction is known for general carboxylic acids, specific and detailed protocols with quantitative yields for a wide range of N-protected amino acids are not extensively documented in recent literature.
General Protocol: C-Terminal Esterification
Materials:
-
N-protected amino acid
-
This compound
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the N-protected amino acid in anhydrous DCM under an inert atmosphere.
-
Add a stoichiometric amount of this compound to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is typically quenched with a mild aqueous base (e.g., saturated sodium bicarbonate solution) and the product is extracted with an organic solvent.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude ester, which can be further purified by column chromatography.
General Mechanism
N-Alkylation of Amino Acids and Peptides
As a potent alkylating agent, this compound can be used for the N-alkylation of the free amino group of amino acid esters or peptides. This modification can be used to introduce ethyl groups at the N-terminus or on the side chains of amino acids like lysine.
Application Note
N-alkylation can significantly alter the biological properties of a peptide, including its stability, conformation, and receptor binding affinity. This compound offers a direct method for N-ethylation. However, this reaction can be challenging to control, potentially leading to over-alkylation (quaternary ammonium salt formation) and reaction with other nucleophilic side chains (e.g., methionine, histidine). Therefore, careful optimization of reaction conditions is crucial. As with C-terminal esterification, detailed protocols and extensive quantitative data for the N-alkylation of a broad range of peptides using this reagent are not widely available in recent literature.
General Protocol: N-Alkylation
Materials:
-
Amino acid ester or peptide with a free amino group
-
This compound
-
Anhydrous aprotic solvent (e.g., DCM)
-
Non-nucleophilic base (e.g., diisopropylethylamine, DIEA) - optional, for proton scavenging
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the amino acid ester or peptide in an anhydrous aprotic solvent under an inert atmosphere.
-
If necessary, add a non-nucleophilic base to the solution.
-
Add a controlled amount of this compound to the reaction mixture.
-
Stir the reaction at a controlled temperature (e.g., room temperature or below) and monitor its progress by a suitable analytical technique (e.g., LC-MS).
-
Upon completion, quench the reaction and work up as described for the esterification protocol.
-
Purify the N-alkylated product using an appropriate chromatographic method (e.g., reversed-phase HPLC for peptides).
General Mechanism
Conclusion
This compound is a versatile reagent with specific and valuable applications in the broader field of peptide synthesis. Its primary and most well-documented use is in the purification of Sar-NCA, a key monomer for the synthesis of polysarcosine-based biomaterials. While it also possesses the reactivity for C-terminal esterification and N-alkylation of amino acids and peptides, these applications are less commonly reported and require careful optimization to achieve selective modification. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the field of peptide and polymer chemistry to effectively utilize this powerful reagent.
References
Application Notes & Protocols: The Reaction of Meerwein's Reagent with Sulfides and Thiols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Trialkyloxonium Salts
Meerwein's reagents, most commonly triethyloxonium tetrafluoroborate ([Et₃O]⁺[BF₄]⁻) and trimethyloxonium tetrafluoroborate ([Me₃O]⁺[BF₄]⁻), are powerful and highly reactive alkylating agents in organic synthesis.[1][2][3][4] Named after their discoverer, Hans Meerwein, these crystalline salts are a readily accessible source of electrophilic ethyl and methyl groups, respectively.[3][5] Their high reactivity stems from the presence of a positively charged oxygen atom, making the alkyl groups exceptionally labile for transfer to a wide range of nucleophiles.[1]
Classified as "hard" electrophiles according to Hard-Soft Acid-Base (HSAB) theory, Meerwein's salts exhibit a strong preference for reacting with "hard" nucleophiles, such as the oxygen of ethers and carbonyls, and the nitrogen of nitriles.[6] However, their potent electrophilicity also enables efficient alkylation of softer nucleophiles like sulfides and thiols, which is the focus of this guide.[7] This reactivity provides a robust methodology for the synthesis of sulfonium salts and the S-alkylation of sulfur-containing biomolecules, a critical transformation in drug development and chemical biology.[8]
Reaction with Sulfides: Formation of Stable Sulfonium Salts
The reaction of sulfides with Meerwein's reagent is a straightforward and high-yielding method for the preparation of trialkylsulfonium salts. Sulfides, with their nucleophilic sulfur atom, readily attack the electrophilic alkyl group of the trialkyloxonium salt in a classic Sₙ2 reaction.[7] This process is particularly efficient due to the excellent leaving group, a neutral dialkyl ether molecule.[9]
Mechanism of S-Alkylation
The reaction proceeds through a direct nucleophilic attack of the sulfur atom of the sulfide on one of the alkyl groups of the oxonium salt. The tetrafluoroborate anion is a non-nucleophilic counter-ion and does not interfere with the reaction.
Caption: Sₙ2 mechanism for the alkylation of a sulfide with Meerwein's reagent.
The resulting trialkylsulfonium salts are often stable, crystalline solids that can be isolated.[10] These salts are valuable synthetic intermediates themselves, finding use in various transformations, including the formation of sulfur ylides for epoxidation and cyclopropanation reactions, and in C-C bond-forming cross-coupling reactions.[6][11][12][13]
Protocol: General Procedure for the Synthesis of a Trialkylsulfonium Salt
This protocol describes a general method for the ethylation of a generic dialkyl sulfide using this compound.
| Reagent/Material | Purpose | Key Specifications |
| This compound | Alkylating agent | Handle in a dry box or under inert atmosphere.[14] |
| Dialkyl Sulfide | Substrate | Anhydrous |
| Dichloromethane (DCM) | Solvent | Anhydrous, distilled |
| Diethyl Ether | For precipitation/washing | Anhydrous |
| Schlenk flask/round-bottom flask | Reaction vessel | Oven-dried |
| Magnetic stirrer and stir bar | Agitation | |
| Syringes and needles | Reagent transfer | |
| Inert gas supply (Argon or Nitrogen) | Anhydrous conditions |
Step-by-Step Methodology:
-
Preparation: Assemble an oven-dried Schlenk or round-bottom flask equipped with a magnetic stir bar and a septum under a positive pressure of inert gas (Argon or Nitrogen).
-
Reagent Addition: In a dry box or under a stream of inert gas, weigh the desired amount of this compound (1.0 - 1.2 equivalents) and transfer it to the reaction flask.[14]
-
Dissolution: Add anhydrous dichloromethane via syringe to dissolve or suspend the Meerwein's salt. Cool the mixture in an ice bath.
-
Substrate Addition: Slowly add the dialkyl sulfide (1.0 equivalent) to the stirred suspension via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ¹H NMR by observing the disappearance of the starting sulfide.
-
Product Isolation: Upon completion, the sulfonium salt may precipitate directly from the reaction mixture. If not, the product can often be precipitated by the addition of anhydrous diethyl ether.
-
Purification: Collect the crystalline product by filtration under an inert atmosphere. Wash the crystals with cold, anhydrous diethyl ether to remove any unreacted starting material and the dialkyl ether byproduct.
-
Drying and Storage: Dry the resulting trialkylsulfonium salt under high vacuum. The product should be stored in a desiccator or under an inert atmosphere due to its often hygroscopic nature.
Reaction with Thiols: S-Alkylation and Bioconjugation
The reaction of Meerwein's reagent with thiols (mercaptans) provides a direct route to S-alkylated products (sulfides).[7] Thiols are more acidic than their alcohol counterparts, and their conjugate bases, thiolates (RS⁻), are excellent nucleophiles.[15][16] The reaction with Meerwein's reagent is rapid and typically proceeds under mild, neutral conditions.[5]
Mechanism of Thiol Alkylation
The sulfur atom of the thiol group acts as the nucleophile, attacking the Meerwein's reagent to form a sulfonium ion intermediate, which is then deprotonated to yield the final sulfide product. The deprotonation can occur by the solvent or another base present in the reaction mixture.
Caption: General mechanism for the S-alkylation of a thiol using Meerwein's reagent.
Applications in Drug Development: Cysteine Modification
This reaction is of particular importance in the field of drug development and chemical biology for the selective modification of cysteine residues in peptides and proteins.[8][17] The thiol group of cysteine is one of the most nucleophilic functional groups in proteins, allowing for its selective alkylation in the presence of other nucleophilic residues.[18] This strategy is widely used for:
-
Attaching therapeutic payloads: Small molecule drugs can be conjugated to antibodies or other protein scaffolds to create targeted therapies.
-
Introducing biophysical probes: Fluorophores, spin labels, or affinity tags can be installed for studying protein structure and function.
-
Peptide stapling and cyclization: Creating more stable and cell-permeable peptide therapeutics.
Protocol: S-Methylation of a Cysteine-Containing Peptide
This protocol provides a method for the methylation of a model peptide containing a free cysteine residue using trimethyloxonium tetrafluoroborate.
| Reagent/Material | Purpose | Key Specifications |
| Cysteine-containing peptide | Substrate | Lyophilized powder, high purity |
| Trimethyloxonium tetrafluoroborate | Methylating agent | Handle in a dry box or under inert atmosphere.[19] |
| Acetonitrile/Water mixture | Solvent system | HPLC grade |
| Sodium Bicarbonate (NaHCO₃) solution | Quenching/pH adjustment | 5% aqueous solution |
| HPLC system | Analysis and purification | Reverse-phase C18 column |
| Mass Spectrometer (MS) | Product verification | ESI-MS |
Step-by-Step Methodology:
-
Peptide Dissolution: Dissolve the lyophilized peptide in an acetonitrile/water mixture (e.g., 1:1 v/v) to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: In a separate vial, and working quickly in the open atmosphere or preferably in a dry box, weigh the required amount of trimethyloxonium tetrafluoroborate (1.5 - 3.0 equivalents).[14][19] Dissolve it in a small amount of anhydrous acetonitrile.
-
Reaction: Add the solution of Meerwein's salt to the stirred peptide solution at room temperature.
-
Monitoring: Monitor the reaction progress by reverse-phase HPLC-MS. Aliquots of the reaction mixture can be taken at various time points (e.g., 15, 30, 60 minutes), quenched with a small amount of 5% NaHCO₃ solution, and injected onto the HPLC-MS to check for the formation of the desired product mass and the disappearance of the starting material.
-
Quenching: Once the reaction is complete (typically within 1-2 hours), quench the reaction by adding a 5% aqueous solution of sodium bicarbonate to hydrolyze any remaining Meerwein's salt.[19]
-
Purification: Purify the S-methylated peptide from the reaction mixture using preparative reverse-phase HPLC.
-
Verification and Lyophilization: Collect the fractions containing the pure product, confirm the mass by ESI-MS, and lyophilize to obtain the final product as a fluffy white powder.
Experimental Workflow
Caption: A typical workflow for the S-alkylation of a cysteine-containing peptide.
Safety and Handling of Meerwein's Reagents
Meerwein's reagents are powerful alkylating agents and must be handled with care.[20][21][22][23]
-
Hygroscopic Nature: The salts are extremely sensitive to moisture and will rapidly hydrolyze upon contact with water or humid air.[3][4][10] This necessitates storage at low temperatures (0–5 °C) under an inert atmosphere (e.g., in a glove box or a tightly sealed container with desiccant).[5] All manipulations, including weighing and transfer, should be performed under anhydrous conditions to the greatest extent possible.[10][14][24]
-
Toxicity and Corrosivity: Trialkyloxonium salts are toxic and corrosive.[6][20][22] They can cause severe skin burns and eye damage.[20][22] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, when handling these reagents.[23] All work should be conducted in a well-ventilated fume hood.[20]
-
Quenching and Disposal: Unreacted Meerwein's reagent in reaction mixtures or on contaminated labware should be quenched carefully. This can be done by slowly adding a basic aqueous solution, such as sodium bicarbonate or sodium hydroxide, which will hydrolyze the reagent to the corresponding alcohol and dialkyl ether.[19] Dispose of waste in accordance with institutional and local regulations.[21]
Summary and Outlook
The reaction of Meerwein's reagents with sulfides and thiols offers a highly efficient and reliable method for S-alkylation. For synthetic chemists, it provides a direct route to stable sulfonium salts, which are versatile intermediates. For drug development professionals and chemical biologists, this reaction is a cornerstone technique for the precise, covalent modification of cysteine residues in peptides and proteins. The mild reaction conditions and high reactivity make it an invaluable tool for creating sophisticated bioconjugates, enhancing the therapeutic properties of peptides, and developing novel chemical probes. As the demand for precisely engineered biomolecules continues to grow, the applications of Meerwein's reagents in S-alkylation are poised to expand further, enabling new innovations in medicine and biotechnology.
References
- 1. homework.study.com [homework.study.com]
- 2. Meerwein’s salt | Semantic Scholar [semanticscholar.org]
- 3. Trimethyloxonium tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Meerwein's Reagent [drugfuture.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Shining light on sulfonium salts and sulfur ylides: recent advances in alkylation under photoredox catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. The α-alkylation of carbonyl sulfoxonium ylides: studies and applications in the synthesis of new sulfur heterocycles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 16. Thiol - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 19. reddit.com [reddit.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. weizmann.ac.il [weizmann.ac.il]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. chemicalbook.com [chemicalbook.com]
- 24. Organic Syntheses Procedure [orgsyn.org]
Application Note & Protocol: Synthesis of Imino Ethers via Amide O-Alkylation using Triethyloxonium Tetrafluoroborate
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the generation of imino ethers (also known as imidates) from amides using triethyloxonium tetrafluoroborate, commonly referred to as Meerwein's reagent.[1][2] This powerful O-alkylation reaction is a cornerstone of modern organic synthesis, enabling the conversion of relatively unreactive amides into versatile synthetic intermediates. This document outlines the underlying reaction mechanism, provides step-by-step experimental procedures, discusses critical safety and handling protocols for Meerwein's salt, and explores the subsequent utility of imino ethers in synthetic and medicinal chemistry. The target audience for this guide includes researchers, scientists, and professionals in drug development who require a robust and reliable method for amide activation.
Introduction: The Power of Meerwein's Reagents in Amide Activation
Amides are one of the most stable functional groups in organic chemistry, a characteristic that makes them prevalent in pharmaceuticals and biomolecules but also challenging to derivatize. The direct conversion of amides into other functional groups often requires harsh reaction conditions. Trialkyloxonium salts, particularly this compound ([Et₃O]⁺[BF₄]⁻), offer a mild and highly efficient solution to this challenge.[3][4] These powerful electrophilic alkylating agents, first described by Hans Meerwein, readily react with the oxygen atom of the amide carbonyl, which is the most nucleophilic site, to form a highly reactive imidate salt intermediate.[5][6][7]
This O-alkylation dramatically alters the reactivity of the original amide. The resulting iminium ether moiety is a potent electrophile, susceptible to attack by a wide range of nucleophiles. This two-step, one-pot process opens a gateway to a variety of valuable transformations, including the synthesis of esters, amidines, and orthoesters, making it a crucial tool in the synthetic chemist's arsenal.[7][8][9]
Reaction Mechanism: The O-Alkylation Pathway
The reaction proceeds via a direct electrophilic attack of the triethyloxonium cation on the lone pair of the amide oxygen. This is a classic example of the Hard-Soft Acid-Base (HSAB) principle in action; the "hard" oxygen atom of the amide preferentially attacks the "hard" electrophilic oxonium ion.[6] The resulting intermediate is a resonance-stabilized iminium tetrafluoroborate salt.
The formation of this salt is the key activation step. The carbon atom of the C=N double bond becomes highly electrophilic, priming it for subsequent reactions.
Caption: Mechanism of Amide O-Alkylation.
Safety and Handling of this compound
WARNING: this compound is a powerful alkylating agent and is corrosive. It is extremely sensitive to moisture and reacts violently with water.[1][10] All handling must be performed under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[10][11]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[10]
-
Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves before use.[10]
-
Body Protection: Wear a flame-retardant lab coat and appropriate protective clothing.[12]
Storage and Stability:
-
Store in a tightly sealed container under an inert gas.[10][13]
-
Recommended storage is in a cool, dry place, typically at 2-8°C.[10][13]
-
The reagent is hygroscopic and will decompose upon exposure to atmospheric moisture, releasing corrosive byproducts.[1][14][15]
Spill and Waste Disposal:
-
In case of a spill, do not use water.[10] Clean up spills immediately with a dry, inert material (e.g., sand or vermiculite) and place in a sealed container for disposal.[10]
-
Dispose of all chemical waste in accordance with local regulations.[14] Quench residual reagent carefully by slow addition to a stirred solution of isopropanol.
Experimental Protocol: General Procedure for Imino Ether Synthesis
This protocol provides a general method for the O-alkylation of a tertiary amide. Modifications may be necessary for primary or secondary amides, or for substrates with other sensitive functional groups.
Materials and Equipment:
-
This compound ([Et₃O]⁺[BF₄]⁻)
-
Anhydrous dichloromethane (DCM)
-
Tertiary amide substrate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Inert gas supply (N₂ or Ar) with manifold
-
Syringes and needles
Caption: Workflow for Imino Ether Synthesis.
Step-by-Step Procedure:
-
Preparation: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.
-
Dissolution: Dissolve the amide substrate (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2-0.5 M.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Meerwein's Reagent: Under a positive pressure of inert gas, carefully add this compound (1.1-1.5 eq.) to the stirred solution in portions. Note: The reagent is a solid and should be weighed and transferred quickly to minimize exposure to air, ideally within a glovebox.[14]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC, LC-MS) until the starting amide is consumed.
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly add saturated aqueous sodium bicarbonate solution to quench any unreacted Meerwein's salt and neutralize the reaction mixture.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude imino ether.
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.
Scope, Limitations, and Applications
Substrate Scope: The O-alkylation with Meerwein's reagent is applicable to a wide range of amides, including tertiary, secondary, and primary amides, as well as lactams.[7] The reaction generally favors O-alkylation over N-alkylation, although the regioselectivity can be influenced by steric and electronic factors.[16] For substrates where N-alkylation is a competing pathway, the addition of a catalytic amount of trifluoroacetic acid (TFA) has been shown to significantly improve O-selectivity.[9][17]
| Substrate Type | Typical Yield | Notes |
| Tertiary Aryl Amides | Very Good | Generally high-yielding and selective.[8] |
| Tertiary Aliphatic Amides | Good to Moderate | Can be less reactive; may require longer reaction times. |
| Secondary Amides/Lactams | Good | O-alkylation is generally favored.[5] |
| Primary Amides | Moderate | Potential for side reactions; requires careful optimization. |
Applications in Synthesis and Drug Development: Imino ethers are highly valuable synthetic intermediates.[9][18] Their utility stems from the electrophilic nature of the iminium carbon and the ability of the alkoxy group to act as a leaving group.
-
Synthesis of Esters and Amines: Mild hydrolysis of the intermediate imidate salt yields the corresponding ester and amine, providing a gentle method for amide cleavage.[14]
-
Amidine Synthesis: Reaction with primary or secondary amines provides a direct route to substituted amidines, which are important pharmacophores in medicinal chemistry.[5][19]
-
Heterocycle Formation: Imino ethers are key precursors for the synthesis of various nitrogen-containing heterocycles, such as imidazoles and oxazoles, which are prevalent in drug scaffolds.[20][21]
-
Bioisosteric Replacement: The ether linkage in certain drug molecules can be crucial for their biological activity and physicochemical properties.[22][23]
Characterization of Imino Ethers
The formation of the imino ether product can be confirmed using standard spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The most significant change is the disappearance of the amide carbonyl (C=O) stretch (typically 1630-1680 cm⁻¹) and the appearance of a C=N stretch (typically 1640-1690 cm⁻¹).[24][25]
-
¹H NMR Spectroscopy: The appearance of a quartet and triplet corresponding to the newly introduced ethyl group (-OCH₂CH₃) is a key indicator. The chemical shift of the methylene protons (-OCH₂) typically appears around 3.5-4.5 ppm.
-
¹³C NMR Spectroscopy: The amide carbonyl carbon signal (typically 160-180 ppm) is replaced by the imino ether carbon signal (C=N), which also appears in a similar region but can be distinguished by comparison with the starting material. The carbons of the ethoxy group will also be present.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the imino ether product provides definitive confirmation of its formation.
Conclusion
The use of this compound for the O-alkylation of amides is a robust and versatile method for generating reactive imino ether intermediates. This application note provides the fundamental knowledge and practical guidance necessary for researchers to successfully and safely implement this transformation. By understanding the mechanism, adhering to strict safety protocols, and appreciating the synthetic utility of the resulting products, scientists can leverage this powerful reaction to advance their research, particularly in the fields of complex molecule synthesis and drug discovery.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. znaturforsch.com [znaturforsch.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Imidates: TFA-Mediated Regioselective Amide Alkylation Using Meerwein's Reagent [organic-chemistry.org]
- 10. chemicalbook.com [chemicalbook.com]
- 11. nbinno.com [nbinno.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. fishersci.com [fishersci.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Trimethyloxonium tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 16. Synthesis of Imidates: TFA-Mediated Regioselective Amide Alkylation Using Meerwein's Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Imino ether synthesis [organic-chemistry.org]
- 19. Preparation and Utility of Trihaloethyl Imidates: Useful Reagents for the Synthesis of Amidines [organic-chemistry.org]
- 20. Therapeutical Potential of Imines; Synthesis, Single Crystal Structure, Computational, Molecular Modeling, and ADMET Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 23. labinsights.nl [labinsights.nl]
- 24. Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols: Meerwein's Salt in Carbohydrate Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meerwein's salts, specifically trimethyloxonium tetrafluoroborate (Me₃O⁺BF₄⁻) and triethyloxonium tetrafluoroborate (Et₃O⁺BF₄⁻), are powerful and versatile alkylating agents with significant applications in carbohydrate chemistry.[1] Their high reactivity allows for the efficient methylation and ethylation of hydroxyl groups under mild conditions, making them valuable tools for the synthesis of selectively protected monosaccharides, oligosaccharides, and glycoconjugates.[2] This document provides detailed application notes, experimental protocols, and quantitative data for the use of Meerwein's salt in the O-alkylation of carbohydrates, a critical process in glycoscience for influencing the reactivity of glycosyl donors and acceptors, and for the preparation of key intermediates in drug development.[3]
Principle of Action
Meerwein's salts are stable oxonium salts that act as potent sources of electrophilic methyl or ethyl groups. The reaction with a carbohydrate hydroxyl group proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The oxygen of the hydroxyl group attacks the methyl or ethyl group of the oxonium salt, leading to the formation of a new ether linkage and the release of a neutral dialkyl ether and tetrafluoroboric acid. The driving force for this reaction is the high electrophilicity of the alkyl group in the oxonium ion.
Applications in Carbohydrate Chemistry
The primary application of Meerwein's salt in carbohydrate chemistry is the O-alkylation of hydroxyl groups . This modification serves several key purposes:
-
Protecting Group Installation: Methyl and ethyl ethers are stable protecting groups that can mask the reactivity of specific hydroxyl groups during multi-step syntheses of complex carbohydrates. This allows for regioselective reactions at other positions of the sugar ring.
-
Modification of Reactivity: The presence of an ether linkage at a specific position can significantly influence the reactivity of the carbohydrate, for instance, by altering the stereochemical outcome of glycosylation reactions.
-
Synthesis of Intermediates: O-alkylated carbohydrates are crucial intermediates in the synthesis of various biologically active molecules, including carbohydrate-based drugs and probes for studying biological processes.
-
Permethylation for Structural Analysis: While other methods are more common, Meerwein's salt can be used for the permethylation of carbohydrates, which is a vital step in the structural elucidation of oligosaccharides and polysaccharides by mass spectrometry.[4]
Quantitative Data Summary
The following table summarizes representative quantitative data for the O-alkylation of various carbohydrate derivatives using Meerwein's salt. Please note that reaction conditions and yields can vary depending on the specific substrate, its protecting group pattern, and the scale of the reaction.
| Carbohydrate Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Methyl α-D-glucopyranoside | Trimethyloxonium tetrafluoroborate | Dichloromethane | Room Temp. | 24 | Methyl 2,3,4,6-tetra-O-methyl-α-D-glucopyranoside | 85 | [Hypothetical Data] |
| 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose | This compound | Dichloromethane | Room Temp. | 12 | 3-O-Ethyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | 92 | [Hypothetical Data] |
| Benzyl 2,3-di-O-benzyl-β-D-glucopyranoside | Trimethyloxonium tetrafluoroborate | Nitromethane | 0 to RT | 18 | Benzyl 2,3-di-O-benzyl-4,6-di-O-methyl-β-D-glucopyranoside | 78 | [Hypothetical Data] |
| Methyl 4,6-O-benzylidene-α-D-mannopyranoside | This compound | Dichloromethane | Room Temp. | 48 | Methyl 2,3-di-O-ethyl-4,6-O-benzylidene-α-D-mannopyranoside | 88 | [Hypothetical Data] |
[Hypothetical Data]: These data points are illustrative examples based on the known reactivity of Meerwein's salt and are provided for guidance. Actual results may vary.
Experimental Protocols
Caution: Meerwein's salts are potent alkylating agents and are corrosive and moisture-sensitive.[2] All manipulations should be carried out in a well-ventilated fume hood using appropriate personal protective equipment, including gloves and safety glasses. Anhydrous conditions are essential for successful reactions.
Protocol 1: General Procedure for the Permethylation of a Monosaccharide
This protocol describes a general method for the complete methylation of all free hydroxyl groups on a monosaccharide using trimethyloxonium tetrafluoroborate.
Materials:
-
Monosaccharide (e.g., Methyl α-D-glucopyranoside)
-
Trimethyloxonium tetrafluoroborate (Me₃O⁺BF₄⁻)
-
Anhydrous Dichloromethane (DCM)
-
Proton sponge (e.g., 2,6-di-tert-butyl-4-methylpyridine) or anhydrous sodium carbonate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stirrer
-
Septum and nitrogen inlet
-
Syringes
Procedure:
-
Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of dry nitrogen.
-
To a round-bottom flask, add the monosaccharide (1.0 eq) and a magnetic stir bar.
-
Dissolve the monosaccharide in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Add the proton sponge (1.1 eq per hydroxyl group) to the solution.
-
In a separate dry flask, weigh the trimethyloxonium tetrafluoroborate (1.2 eq per hydroxyl group) under a nitrogen atmosphere and dissolve it in anhydrous DCM.
-
Slowly add the solution of trimethyloxonium tetrafluoroborate to the stirred solution of the monosaccharide at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the permethylated monosaccharide.
Protocol 2: Selective Ethylation of a Partially Protected Monosaccharide
This protocol outlines a method for the selective ethylation of a single free hydroxyl group in a partially protected carbohydrate using this compound.
Materials:
-
Partially protected monosaccharide (e.g., 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose)
-
This compound (Et₃O⁺BF₄⁻)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous pyridine
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stirrer
-
Septum and nitrogen inlet
-
Syringes
Procedure:
-
Ensure all glassware is rigorously dried and the reaction is set up under an inert atmosphere (nitrogen or argon).
-
Dissolve the partially protected monosaccharide (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous pyridine (1.5 eq) to the solution at 0 °C.
-
In a separate flask, dissolve this compound (1.2 eq) in anhydrous DCM.
-
Add the this compound solution dropwise to the carbohydrate solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the product by flash chromatography on silica gel to yield the selectively ethylated carbohydrate.
Visualizations
O-Alkylation Reaction Mechanism
Caption: Mechanism of O-alkylation of a carbohydrate using Meerwein's salt.
Experimental Workflow for Carbohydrate O-Alkylation
Caption: General experimental workflow for O-alkylation of carbohydrates.
References
- 1. Efficient O‐Functionalization of Carbohydrates with Electrophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Strategies toward protecting group-free glycosylation through selective activation of the anomeric center - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Ethyl Group Transfer to Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of an ethyl group into heterocyclic scaffolds is a pivotal transformation in medicinal chemistry and drug development. Ethylated heterocycles are integral components of a wide array of pharmaceuticals, agrochemicals, and functional materials. The ethyl group can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This document provides detailed application notes and experimental protocols for various methods of ethyl group transfer to heterocyclic compounds, including classical N-alkylation, modern photocatalytic, and electrochemical C-H functionalization, as well as enzymatic approaches.
Methods for Ethyl Group Transfer
Classical N-Alkylation with Ethyl Halides
This method involves the direct alkylation of a nitrogen atom within a heterocyclic ring using an ethyl halide, such as ethyl iodide or ethyl bromide, typically in the presence of a base.
Experimental Protocol: N-Ethylation of Pyrazole
Materials:
-
Pyrazole (1.0 eq)
-
Ethyl iodide (1.2 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous acetonitrile (CH₃CN)
Procedure:
-
To a solution of pyrazole in anhydrous acetonitrile, add potassium carbonate.
-
Stir the suspension at room temperature for 15 minutes.
-
Add ethyl iodide dropwise to the reaction mixture.
-
Heat the reaction mixture to 60°C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-ethylated pyrazole.
Experimental Workflow for N-Ethylation of Pyrazole
Quantitative Data for N-Alkylation of Azoles
| Heterocycle | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pyrazole | Ethyl iodide | K₂CO₃ | CH₃CN | 60 | 8 | 78 | [1] |
| Imidazole | Ethyl iodide | K₂CO₃ | CH₃CN | 60 | 1 | 78 | [1] |
| 1,2,4-Triazole | Ethyl iodide | K₂CO₃ | CH₃CN | 60 | 8 | 75 | [1] |
| Benzimidazole | Ethyl bromide | K₂CO₃ | DMF | 80-100 | 24 | <50 | [2] |
Photocatalytic C-H Ethylation (Minisci Reaction)
Visible-light photocatalysis has emerged as a powerful tool for the direct C-H functionalization of heterocycles. The Minisci reaction, a radical substitution, can be adapted for ethylation using a suitable ethyl radical precursor.
Experimental Protocol: Photocatalytic Ethylation of Quinoline
Materials:
-
Quinoline (1.0 eq)
-
Ethyl iodide (3.0 eq)
-
Photocatalyst (e.g., fac-Ir(ppy)₃, 1-5 mol%)
-
Trifluoroacetic acid (TFA) (1.5 eq)
-
Anhydrous acetonitrile (CH₃CN)
Procedure:
-
In a reaction vial, dissolve quinoline, the photocatalyst, and ethyl iodide in anhydrous acetonitrile.
-
Add trifluoroacetic acid to the mixture.
-
Degas the solution by bubbling with nitrogen or argon for 15 minutes.
-
Irradiate the reaction mixture with a blue LED lamp (λ ≈ 450 nm) at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Logical Relationship in Photocatalytic Minisci Ethylation
Quantitative Data for Photocatalytic Ethylation of Heterocycles
| Heterocycle | Ethyl Source | Photocatalyst | Additive | Solvent | Yield (%) | Reference |
| Quinoline | Ethyl Iodide | fac-Ir(ppy)₃ | TFA | CH₃CN | 67 | [3] |
| Pyridine | Ethyl Iodide | 4CzIPN | - | CH₃CN | 55 | [4] |
| Benzothiazole | Ethyl Iodide | Eosin Y | - | DMSO | 72 | [5] |
Electrochemical C-H Ethylation
Electrochemical methods offer a green and efficient alternative for C-H functionalization, avoiding the need for stoichiometric oxidants.
Experimental Protocol: Electrochemical Ethylation of Benzimidazole
Materials:
-
Benzimidazole (1.0 eq)
-
Ethyl iodide (2.0 eq)
-
Tetrabutylammonium tetrafluoroborate (nBu₄NBF₄) as electrolyte
-
Anhydrous acetonitrile (CH₃CN)
-
Graphite electrodes
Procedure:
-
In an undivided electrochemical cell equipped with two graphite electrodes, dissolve benzimidazole and ethyl iodide in anhydrous acetonitrile containing the electrolyte.
-
Apply a constant current (e.g., 10 mA) to the cell.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, disconnect the power source and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Workflow for Electrochemical Ethylation
Quantitative Data for Electrochemical Ethylation
| Heterocycle | Ethyl Source | Electrolyte | Solvent | Yield (%) | Reference |
| Benzimidazole | Ethyl Iodide | nBu₄NBF₄ | CH₃CN | 75 | [6] |
| Imidazo[1,2-a]pyridine | Ethyl Iodide | KH₂PO₄/K₂HPO₄ | CH₃CN | 68 | [7] |
Enzymatic Ethylation
Enzymatic transformations offer high selectivity and mild reaction conditions, making them an attractive green alternative for the synthesis of chiral ethylated heterocycles.
Experimental Protocol: Enzymatic Ethylation of a Tryptophan Derivative
Materials:
-
Tryptophan derivative (e.g., β-amino nitrile) (1.0 eq)
-
Ethyl acetate (as both acyl donor and solvent)
-
Immobilized Lipase (e.g., Candida antarctica Lipase A, CAL-A)
Procedure:
-
To a solution of the tryptophan derivative in ethyl acetate, add the immobilized lipase.
-
Incubate the mixture at a controlled temperature (e.g., 40°C) with gentle shaking.
-
Monitor the reaction for the formation of the N-ethylated product by HPLC.
-
Upon reaching the desired conversion, filter off the enzyme.
-
Remove the solvent under reduced pressure.
-
Purify the product by column chromatography.[8]
Logical Flow of an Enzymatic Ethylation Process
Quantitative Data for Enzymatic Acylation of Flavonoids
| Flavonoid | Lipase | Acyl Donor | Conversion Yield (%) | Reference |
| Quercetin | PSL-C | Vinyl acetate | 69 | [9] |
| Naringenin | PSL-C | Vinyl acetate | 75 | [9] |
| Hesperetin | PSL-C | Vinyl acetate | 82 | [9] |
| Isoquercitrin | CAL-B | Vinyl acetate | 90 | [9] |
Applications in Drug Development
Ethylated heterocyclic compounds have shown significant promise in various therapeutic areas, including oncology and virology.
Anticancer Activity: Targeting the PI3K/Akt/mTOR Pathway
Many ethylated benzimidazole derivatives have been investigated as potent anticancer agents. One of the key mechanisms of action is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer, leading to uncontrolled cell growth and proliferation.[4][10]
PI3K/Akt/mTOR Signaling Pathway
Antiviral Activity: Enalapril and the Renin-Angiotensin System
Enalapril is an angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure and heart failure. It is a prodrug that is hydrolyzed in the body to its active form, enalaprilat. Enalaprilat inhibits ACE, preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[11]
Mechanism of Action of Enalapril
Conclusion
The ethylation of heterocyclic compounds is a versatile and powerful strategy in modern drug discovery. The choice of method depends on the specific heterocyclic core, the desired regioselectivity, and the required reaction conditions. The protocols and data presented herein provide a valuable resource for researchers engaged in the synthesis and development of novel ethylated heterocyclic drug candidates. Further exploration of chemo- and bio-catalytic methods will undoubtedly lead to even more efficient and selective approaches for the introduction of ethyl groups into complex molecular architectures.
References
- 1. researchgate.net [researchgate.net]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 4. Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. omicsonline.org [omicsonline.org]
- 7. researchgate.net [researchgate.net]
- 8. Enzymatic acylation of flavonoids: effect of the nature of the substrate, origin of lipase, and operating conditions on conversion yield and regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enalapril - Wikipedia [en.wikipedia.org]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Enalapril | C20H28N2O5 | CID 5388962 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Triethyloxonium tetrafluoroborate stability and storage conditions
This technical support guide provides essential information for researchers, scientists, and drug development professionals on the stability, storage, and handling of triethyloxonium tetrafluoroborate.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor affecting the stability of this compound?
A1: The primary factor affecting the stability of this compound is moisture. The compound is highly hygroscopic and reacts violently with water.[1][2][3] This reaction leads to its decomposition, reducing its efficacy as an ethylating agent and producing corrosive byproducts.[3]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure maximum stability and shelf-life, this compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[1][3] The recommended storage temperature is between 2°C and 8°C.[1][4][5]
Q3: How should I handle this compound in the laboratory?
A3: Due to its moisture sensitivity, all handling should be performed under anhydrous conditions, preferably in a glovebox or under a stream of dry, inert gas.[3][6] Use dry solvents and glassware. Standard personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn.[3] Operations should be conducted in a well-ventilated fume hood.[3]
Q4: What are the signs of decomposition of this compound?
A4: Decomposition of this compound upon exposure to moisture results in the formation of diethyl ether, ethanol, and tetrafluoroboric acid.[7] While visual inspection may not always reveal decomposition, a decrease in the reagent's efficiency in ethylation reactions is a key indicator. The presence of acidic fumes upon opening the container can also signify hydrolysis.
Q5: Can I weigh this compound in the open air?
A5: While it is a white solid that can be weighed quickly in the open air without immediate decomposition, it is best practice to minimize exposure to atmospheric moisture.[6][8] For quantitative transfers, weighing should ideally be done under an inert atmosphere.[6]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low or no yield in ethylation reaction | Decomposition of the reagent due to improper storage or handling. | - Ensure the reagent has been stored under the recommended conditions (2-8°C, inert atmosphere).- Use fresh, unopened reagent if decomposition is suspected.- Handle the reagent under strictly anhydrous conditions. |
| Presence of moisture in the reaction solvent or on glassware. | - Use freshly dried solvents.- Flame-dry all glassware before use.[6] | |
| Inconsistent reaction results | Partial decomposition of the reagent. | - Titrate the reagent to determine its active concentration before use.- If possible, purchase smaller quantities to ensure the use of fresh reagent. |
| Formation of unexpected byproducts | Reaction with atmospheric moisture leading to side reactions. | - Conduct the reaction under a positive pressure of an inert gas (e.g., nitrogen or argon).[6] |
| Solid reagent appears clumpy or discolored | Significant exposure to moisture and subsequent decomposition. | - Do not use the reagent. Dispose of it according to safety protocols. |
Storage Conditions Summary
| Parameter | Condition | Reason |
| Temperature | 2°C - 8°C[1][4][5] | To slow down potential decomposition pathways. |
| Atmosphere | Inert gas (Nitrogen or Argon)[1][3] | To prevent contact with atmospheric moisture. |
| Container | Tightly sealed, suitable container[1][3] | To prevent ingress of moisture and air. |
| Moisture | Strictly avoid contact with water[1][2][7] | Reacts violently with water, leading to rapid decomposition. |
Experimental Protocols
General Protocol for Assessing Reagent Activity
A simple method to qualitatively assess the activity of this compound is to perform a small-scale, well-characterized ethylation reaction with a known substrate and compare the yield to that obtained with a fresh batch of the reagent.
-
Substrate Selection: Choose a simple substrate that is readily ethylated, for example, a carboxylic acid like benzoic acid.
-
Reaction Setup:
-
Under an inert atmosphere, dissolve a known amount of the substrate in a dry, aprotic solvent (e.g., dichloromethane).
-
Add a stoichiometric amount of the this compound to be tested.
-
Stir the reaction at room temperature for a specified time (e.g., 1 hour).
-
-
Work-up and Analysis:
-
Quench the reaction with a suitable reagent (e.g., aqueous sodium bicarbonate).
-
Extract the product and analyze the yield by a suitable method such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
-
Comparison: Compare the yield with the expected yield or the yield from a control reaction with a new bottle of the reagent. A significantly lower yield indicates decomposition.
Visual Guides
Caption: Troubleshooting workflow for low reaction yield.
Caption: Workflow for assessing reagent activity.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. nbinno.com [nbinno.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. reddit.com [reddit.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Trimethyloxonium tetrafluoroborate - Wikipedia [en.wikipedia.org]
Hydrolysis of triethyloxonium tetrafluoroborate and byproducts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of triethyloxonium tetrafluoroborate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound, often referred to as Meerwein's reagent, is a powerful ethylating agent used in organic synthesis.[1] It is a white, crystalline solid that is highly reactive towards nucleophiles, enabling the introduction of an ethyl group onto a wide range of substrates, including amides, lactams, sulfides, and carboxylic acids.[2]
Q2: How should I handle and store this compound?
A2: this compound is highly sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon) in a dry box.[2] It is recommended to store it at 2-8°C under an inert gas. Due to its hygroscopic nature, exposure to the atmosphere can lead to rapid hydrolysis, reducing its efficacy.
Q3: What are the primary byproducts of this compound hydrolysis?
A3: The hydrolysis of this compound yields diethyl ether, ethanol, and tetrafluoroboric acid.[1] The reaction is as follows: [(C₂H₅)₃O]⁺[BF₄]⁻ + H₂O → (C₂H₅)₂O + C₂H₅OH + HBF₄[1]
Q4: Can I weigh this compound in the open air?
A4: While it is highly recommended to handle it in a dry box, some sources suggest that for small quantities, it can be weighed quickly in the open air, followed by immediate use. However, this increases the risk of hydrolysis, and for best results, exposure to atmospheric moisture should be minimized.
Q5: What solvents are compatible with this compound?
A5: Anhydrous dichloromethane is a commonly used solvent for reactions involving this compound. Other polar, aprotic solvents can also be used, provided they are thoroughly dried. Protic solvents like alcohols will react with the reagent.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step | Explanation |
| Reagent Decomposition | Use a fresh bottle of this compound or test the activity of the current batch. | The reagent has a limited shelf life and is susceptible to hydrolysis. Older or improperly stored reagent may be inactive. |
| Presence of Moisture | Ensure all glassware is oven-dried or flame-dried before use and that all solvents are anhydrous. | Even trace amounts of water will hydrolyze the reagent, reducing the amount available for the desired reaction. |
| Inadequate Nucleophilicity of the Substrate | Increase the reaction temperature or use a more polar solvent to enhance the reaction rate. | Some substrates may require more forcing conditions to react efficiently with this compound. |
| Incorrect Stoichiometry | Use a slight excess (1.1-1.5 equivalents) of this compound. | To compensate for any minor hydrolysis that may occur despite precautions. |
| Substrate Degradation | Run the reaction at a lower temperature. | The acidic byproduct of hydrolysis (HBF₄) can potentially degrade sensitive substrates. |
Issue 2: Formation of Unexpected Byproducts
| Possible Cause | Troubleshooting Step | Explanation |
| Undesired O-Ethylation | In reactions aiming for other types of alkylation (e.g., methylation with a mixed oxonium salt), pre-incubate this compound with the other alkylating agent's precursor.[3][4] | This allows for the formation of the desired mixed oxonium salt before the addition of the substrate, minimizing direct ethylation by the starting reagent.[3][4] |
| Products from Hydrolysis | Ensure rigorous exclusion of water from the reaction. | Diethyl ether and ethanol, the byproducts of hydrolysis, may be observed in your reaction mixture. |
| Side reactions with solvent | Choose an inert solvent that does not react with the reagent or substrate under the reaction conditions. | Dichloromethane is generally a good choice, but other non-reactive, anhydrous solvents can be considered. |
Data Presentation
Table 1: Stability and Reactivity of this compound in Different Solvents
| Solvent | Qualitative Stability | Reactivity | Notes |
| Dichloromethane (anhydrous) | Good | High | Commonly used solvent for ethylation reactions. |
| Diethyl ether (anhydrous) | Moderate | Moderate | Can be used, but the reagent is less soluble. |
| Acetonitrile (anhydrous) | Fair | High | Can be used, but must be rigorously dried as it is hygroscopic. |
| Water | Very Poor | Rapid Hydrolysis | Reacts violently with water.[2] |
| Alcohols (e.g., Ethanol) | Very Poor | Reacts | The reagent will ethylate the alcohol. |
Experimental Protocols
Protocol 1: General Procedure for Ethylation
-
Preparation of Glassware: All glassware should be thoroughly dried in an oven at >120°C for several hours and allowed to cool in a desiccator over a drying agent.
-
Reaction Setup: Assemble the reaction apparatus (e.g., a three-necked flask with a stirrer, dropping funnel, and nitrogen inlet) while hot and flush with a stream of dry nitrogen or argon.
-
Addition of Reagents:
-
In a dry box, weigh the required amount of this compound into the reaction flask.
-
Add the anhydrous solvent (e.g., dichloromethane) via a syringe or cannula.
-
Dissolve the substrate in the anhydrous solvent and add it to the reaction mixture, typically dropwise at 0°C.
-
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up:
-
Upon completion, cool the reaction mixture to 0°C.
-
Carefully quench the reaction by the slow addition of a suitable quenching agent (e.g., a saturated aqueous solution of sodium bicarbonate or ammonium chloride). Caution: Quenching is often exothermic.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
Mandatory Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Logical relationships of moisture affecting reaction outcome.
References
Improving yield in reactions with Meerwein's reagent
Welcome to the Technical Support Center for reactions involving Meerwein's reagent. This guide is intended for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Meerwein's reagent and what is it used for?
A1: Meerwein's reagents, also known as Meerwein's salts, are powerful alkylating agents.[1][2] The most common examples are triethyloxonium tetrafluoroborate ((C₂H₅)₃O⁺BF₄⁻) and trimethyloxonium tetrafluoroborate ((CH₃)₃O⁺BF₄⁻).[2][3][4] They are highly effective for alkylating nucleophilic functional groups and are particularly useful for converting alcohols to ethers and carboxylic acids to esters under neutral pH conditions.[1][5]
Q2: My reaction with Meerwein's reagent is giving a low yield or failing completely. What are the most common causes?
A2: Low yields are frequently due to a few critical factors:
-
Reagent Quality: Meerwein's reagent is highly sensitive to moisture and can degrade if not handled and stored properly.[3] Using old or improperly stored reagent is a primary cause of reaction failure.
-
Presence of Moisture: The reagent rapidly decomposes in the presence of atmospheric moisture.[3][4] It is crucial to use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the setup and reaction.[6]
-
Poor Solubility: Trimethyloxonium tetrafluoroborate, in particular, has low solubility in many common organic solvents, which can lead to sluggish or incomplete reactions.[4]
-
Incorrect Workup Procedure: The desired product can be lost during the workup phase if not performed carefully. This can include issues like the product being soluble in the aqueous layer or degradation upon exposure to acidic or basic conditions during extraction.[7][8]
Q3: How should I properly handle and store Meerwein's reagent?
A3: Meerwein's reagent is a hygroscopic, colorless solid.[5] To ensure its reactivity:
-
Storage: It should be stored at low temperatures (typically 2-8°C) under an inert atmosphere. Storing it in a desiccator inside a refrigerator is a common practice.
-
Handling: Weighing and transferring the reagent should be done as quickly as possible to minimize exposure to air.[3] Performing these operations in a glovebox or under a stream of dry, inert gas is ideal.[9] The reagent is often sold in ampules or sealed containers, which should only be opened immediately before use.
Q4: I'm observing N-alkylation instead of the desired O-alkylation on my amide substrate. How can I improve the regioselectivity?
A4: While Meerwein's reagents are excellent O-alkylating agents for lactams and amides, N-alkylation can sometimes be a competing side reaction.[10] A simple and effective method to promote exclusive O-alkylation is to add a catalytic amount of trifluoroacetic acid (TFA) to the reaction mixture. This protocol has been shown to provide complete regioselectivity for O-alkylation, even with aged Meerwein's reagent.[11][12]
Q5: My reaction seems to stall before all the starting material is consumed. What should I do?
A5: If you monitor the reaction and notice it has stopped prematurely, consider adding more Meerwein's reagent.[7] This is often necessary if the initial batch of reagent has partially decomposed due to trace moisture or if it was the limiting reagent. Ensure any additional reagent is fresh and added under strictly anhydrous conditions.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during reactions with Meerwein's reagent.
Problem: Low or No Product Yield
This is the most common issue. The following workflow can help identify the root cause.
Caption: Troubleshooting workflow for low-yield reactions.
Data Presentation: Impact of Conditions on Yield
The following table summarizes qualitative and quantitative effects of key parameters on the reaction outcome.
| Parameter | Poor Condition | Effect on Yield | Optimized Condition | Expected Outcome |
| Reagent Quality | Old, discolored, or clumpy reagent | Drastic decrease; potential for complete reaction failure. | Fresh, free-flowing, white crystalline solid. | High conversion and yield.[12] |
| Moisture | Use of non-anhydrous solvents or exposure to air. | Rapid decomposition of the reagent, leading to very low or no yield.[3][4] | Flame-dried glassware, anhydrous solvents, and inert (N₂/Ar) atmosphere. | Maximized reagent efficiency and high yield.[6][7] |
| Amide Alkylation | No additive present. | Mixture of N- and O-alkylation products, reducing the yield of the desired isomer.[11] | Catalytic amount of Trifluoroacetic Acid (TFA) added. | Complete regioselectivity for O-alkylation, leading to a high yield of the imidate.[12] |
| Solubility | Low solubility of reagent (e.g., (CH₃)₃O⁺BF₄⁻ in non-polar solvents). | Sluggish reaction, incomplete conversion of starting material.[4] | Use of a more polar solvent (e.g., dichloromethane) or conversion to a more soluble derivative.[4] | Faster reaction rate and higher conversion. |
| Workup | Product is partially water-soluble and discarded with aqueous layer. | Significant loss of isolated product.[8] | Back-extraction of aqueous layers; salting out with brine. | Improved recovery of the final product.[13] |
Experimental Protocols
Key Experiment: TFA-Mediated O-Alkylation of an Amide
This protocol is adapted from a reliable method for the regioselective synthesis of imidates from amides.[12]
Objective: To achieve high-yield, selective O-ethylation of a primary or secondary amide using this compound (Et₃O⁺BF₄⁻) and a catalytic amount of trifluoroacetic acid (TFA).
Materials:
-
Amide substrate (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Trifluoroacetic acid (TFA) (0.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas supply
Procedure:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Allow the flask to cool to room temperature under a stream of dry nitrogen or argon.
-
Reagent Setup: In the prepared flask, dissolve the amide substrate (1.0 eq) in anhydrous dichloromethane.
-
Addition of Catalyst: Add trifluoroacetic acid (0.1 eq) to the solution via syringe.
-
Addition of Meerwein's Reagent: In a separate, dry vial and under an inert atmosphere, weigh the required amount of this compound (1.1 - 1.5 eq). Add the solid reagent to the reaction mixture in one portion.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amide is fully consumed.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Continue adding until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude imidate product by flash column chromatography if necessary.
Caption: Experimental workflow for amide O-alkylation.
References
- 1. homework.study.com [homework.study.com]
- 2. Meerwein’s salt | Semantic Scholar [semanticscholar.org]
- 3. Trimethyloxonium tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Meerwein's Reagent [drugfuture.com]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. How To [chem.rochester.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. O- and N-alkylation with "Meerwein's reagent": the unusual behaviour of two lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Imidates: TFA-Mediated Regioselective Amide Alkylation Using Meerwein's Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of Imidates: TFA-Mediated Regioselective Amide Alkylation Using Meerwein's Reagent [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Triethyloxonium Tetrafluoroborate
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for triethyloxonium tetrafluoroborate, also known as Meerwein's salt. This powerful ethylating agent is a valuable tool in organic synthesis, but its reactivity demands careful handling and a thorough understanding of its potential side reactions. This guide, structured in a question-and-answer format, provides troubleshooting advice and answers to frequently asked questions to ensure the success and safety of your experiments.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems that may arise during the use of this compound.
Question 1: My reaction is sluggish or incomplete, even with a stoichiometric amount of Meerwein's salt. What are the likely causes and how can I resolve this?
Answer:
Several factors can contribute to incomplete or slow reactions. The primary culprit is often the degradation of the reagent due to improper handling or storage.
-
Moisture Sensitivity: this compound reacts violently with water.[1][2] Even trace amounts of moisture in your solvent, on your glassware, or from the atmosphere can rapidly hydrolyze the reagent into diethyl ether, ethanol, and tetrafluoroboric acid.[3] This hydrolysis depletes the active ethylating agent.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Flame-dry all glassware under a stream of inert gas (argon or nitrogen) before use.[4]
-
Inert Atmosphere: Conduct the reaction under a positive pressure of argon or nitrogen. While the salt can be weighed quickly in the air, minimizing atmospheric exposure is crucial for optimal results.[4]
-
Reagent Quality: If you suspect the reagent has degraded, it's best to use a fresh bottle. Older or improperly stored bottles may have significantly reduced activity.
-
-
-
Solubility Issues: While soluble in polar organic solvents, the solubility of this compound can vary.[3] In some cases, poor solubility can limit the effective concentration of the reagent in the solution.
-
Troubleshooting Steps:
-
Solvent Choice: Dichloromethane is a common solvent for these reactions.[5] If solubility is an issue, consider alternative anhydrous polar solvents.
-
Temperature: Gently warming the reaction mixture may improve solubility and reaction rates. However, be mindful of the thermal stability of your reactants and products.
-
-
Question 2: I'm observing unexpected byproducts in my reaction mixture. What are the common side reactions of this compound?
Answer:
The high reactivity of Meerwein's salt can lead to several side reactions, especially with complex substrates.
-
Reaction with Nucleophilic Functional Groups: As a powerful ethylating agent, this compound will react with various nucleophiles.[6] If your substrate contains multiple nucleophilic sites (e.g., amines, alcohols, thiols), you may see a mixture of ethylated products. The reaction generally follows hard-soft acid-base principles, with harder nucleophiles reacting preferentially.[7]
-
Troubleshooting Steps:
-
Protecting Groups: If you have multiple reactive sites, consider using protecting groups to selectively block certain functional groups before introducing the ethylating agent.
-
Reaction Conditions: Lowering the reaction temperature can sometimes increase the selectivity of the reaction.
-
-
-
Acid-Catalyzed Side Reactions: The hydrolysis of this compound produces tetrafluoroboric acid, a strong acid.[3][8] This can catalyze undesired side reactions in acid-sensitive substrates, such as rearrangements or decomposition.
-
Troubleshooting Steps:
-
Use of a Non-Nucleophilic Base: The addition of a hindered, non-nucleophilic base (e.g., a proton sponge) can help to neutralize the acid generated during the reaction without interfering with the ethylation.
-
Strict Anhydrous Conditions: Preventing hydrolysis in the first place is the most effective way to avoid acid-catalyzed side reactions.
-
-
-
Alkene Formation (Elimination): While less common, if the substrate has a suitable leaving group and an adjacent proton, the basicity of the reaction medium (if a base is used) or the substrate itself could lead to elimination reactions, forming alkenes.
-
Troubleshooting Steps:
-
Careful Base Selection: If a base is necessary, choose one that is sterically hindered and non-nucleophilic to minimize its role in elimination reactions.
-
-
Visualizing the Primary Side Reaction: Hydrolysis
The most common side reaction is hydrolysis. The following diagram illustrates this process.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound, 95% | Fisher Scientific [fishersci.ca]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. reddit.com [reddit.com]
Optimizing reaction conditions for ethylation with Et3OBF4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their ethylation reactions using triethyloxonium tetrafluoroborate (Et₃OBF₄), commonly known as Meerwein's reagent.
Frequently Asked Questions (FAQs)
1. What is this compound (Et₃OBF₄) and what is it used for?
This compound is a powerful and highly reactive ethylating agent. It is an organic oxonium compound with the formula [(CH₃CH₂)₃O]⁺[BF₄]⁻. Due to its strong electrophilic nature, it is widely used in organic synthesis to introduce an ethyl group to a variety of nucleophiles. Common applications include the ethylation of carboxylic acids, amides, lactams, alcohols, phenols, ethers, sulfides, and ketones. It is particularly effective for ethylating weakly nucleophilic or sensitive substrates under mild conditions.
2. What are the main safety precautions when handling Et₃OBF₄?
Et₃OBF₄ is a hazardous substance that requires careful handling in a well-ventilated fume hood. It is corrosive and can cause severe chemical burns upon contact with skin or eyes. The reagent is also highly sensitive to moisture and will decompose upon contact with water, releasing corrosive tetrafluoroboric acid.
Key safety measures include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Inert Atmosphere: Handle the solid reagent under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent decomposition from atmospheric moisture.
-
Dry Glassware and Solvents: Ensure all glassware is thoroughly dried (e.g., flame-dried or oven-dried) and use anhydrous solvents.
-
Storage: Store Et₃OBF₄ in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and incompatible materials. Recommended storage is often under refrigeration.
-
Spill and Waste Disposal: In case of a spill, do not use water. Use an inert absorbent material like sand or vermiculite. Dispose of waste according to institutional safety guidelines. Small amounts of residual reagent on equipment can be quenched by carefully adding them to a beaker of water.
3. What solvents are recommended for reactions with Et₃OBF₄?
The most commonly used solvent for ethylation reactions with Et₃OBF₄ is anhydrous dichloromethane (DCM). Other polar aprotic solvents like dichloroethane may also be used. It is crucial that the solvent is anhydrous to prevent the decomposition of the reagent. Although some reactions have been reported in aqueous solutions, these are exceptions and generally require specific conditions.
4. How should I store and handle Et₃OBF₄ to ensure its reactivity?
To maintain its reactivity, Et₃OBF₄ must be protected from moisture. It is very hygroscopic and will readily hydrolyze.
-
Storage: Store the reagent in a tightly sealed container, preferably under an inert atmosphere, in a refrigerator or freezer. Some suppliers provide it as a solution in dichloromethane or stabilized with diethyl ether.
-
Handling: When weighing and transferring the solid, it is best to do so in a glovebox or under a stream of dry inert gas. If a glovebox is not available, work quickly to minimize exposure to air.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Decomposition of Et₃OBF₄ | The most common cause of reaction failure is the decomposition of the ethylating agent due to moisture. Ensure that all glassware is rigorously dried and that anhydrous solvents are used. Handle the reagent under an inert atmosphere. It is advisable to use a fresh bottle of the reagent or one that has been properly stored. |
| Insufficient Reactivity of Substrate | Some weakly nucleophilic substrates may require longer reaction times or slightly elevated temperatures. However, heating should be done cautiously as it can also promote side reactions. Difficult alkylations can sometimes be effected in refluxing dichloroethane. |
| Steric Hindrance | If the nucleophilic site on the substrate is sterically hindered, the reaction may be slow or may not proceed at all. In such cases, a less bulky ethylating agent might be considered, although Et₃OBF₄ is already quite reactive. |
| Incorrect Stoichiometry | Ensure that the stoichiometry of the reactants is correct. A slight excess of Et₃OBF₄ (e.g., 1.1-1.5 equivalents) is often used to account for any minor decomposition and to drive the reaction to completion. |
| Inappropriate Solvent | While DCM is generally the solvent of choice, for some specific substrates, another anhydrous polar aprotic solvent might be more suitable. Ensure the substrate is soluble in the chosen solvent. |
Issue 2: Formation of Side Products
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Over-ethylation | If the substrate has multiple nucleophilic sites, over-ethylation can occur. This can be controlled by carefully managing the stoichiometry of Et₃OBF₄ and keeping the reaction temperature low (e.g., 0 °C or below). |
| Rearrangement of Product | In the case of amide ethylation, the initially formed O-ethylated imidatonium salt can sometimes rearrange. This can be influenced by the reaction temperature and the presence of other reagents. Monitoring the reaction by TLC or LC-MS can help to identify the optimal reaction time to isolate the desired product before rearrangement occurs. |
| Reaction with Solvent | While generally inert, under certain conditions, solvents like DCM could potentially react. This is rare but should be considered if all other possibilities have been ruled out. |
| Presence of Protic Impurities | Any protic impurities (e.g., water or alcohol) in the reaction mixture will be ethylated, consuming the reagent and potentially leading to byproducts. Rigorous drying of all reagents and solvents is crucial. |
Experimental Protocols
General Protocol for Esterification of a Carboxylic Acid
This protocol is a general guideline and may need to be optimized for specific substrates.
-
Preparation:
-
Under an inert atmosphere (nitrogen or argon), add a solution of the carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Reagent:
-
In a separate flask, under an inert atmosphere, weigh the desired amount of Et₃OBF₄ (1.1-1.2 eq.).
-
Add the solid Et₃OBF₄ to the stirred solution of the carboxylic acid in one portion. Alternatively, a solution of Et₃OBF₄ in anhydrous DCM can be prepared and added dropwise.
-
-
Reaction:
-
Allow the reaction mixture to stir at 0 °C and then slowly warm to room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 1 to 24 hours depending on the substrate.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or water at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM (2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel or by distillation/recrystallization as appropriate.
-
Visual Guides
Experimental Workflow for Ethylation
Technical Support Center: Purification of Products from Reactions with Meerwein's Salt
Welcome to the technical support guide for navigating the complexities of purifying products from reactions utilizing Meerwein's salts, such as triethyloxonium tetrafluoroborate (Et₃O⁺BF₄⁻) and trimethyloxonium tetrafluoroborate (Me₃O⁺BF₄⁻). These powerful alkylating agents are invaluable in modern synthesis but introduce specific challenges during workup and purification. This guide is structured to provide clear, actionable solutions to common issues encountered in the lab.
Part 1: Safety First - Essential Handling Precautions
Before initiating any experiment, it is critical to understand the hazards associated with Meerwein's salts.
-
Corrosivity and Reactivity: Meerwein's salts are corrosive and react violently with water.[1] They are extremely sensitive to atmospheric moisture and must be handled under an inert atmosphere (e.g., argon or dry nitrogen) using anhydrous solvents and flame-dried glassware.[2]
-
Primary Hazard: The primary risk is their potent alkylating nature.[2] While the tetrafluoroborate anion (BF₄⁻) is relatively stable and unlikely to release hydrogen fluoride (HF) under most conditions, the reagent itself can cause severe burns upon contact.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or a face shield, a lab coat, and chemical-resistant gloves.[3] All manipulations should be performed inside a chemical fume hood.[1]
-
Storage: Store Meerwein's salts in a tightly sealed container under an inert gas in a cool, dry place, typically a refrigerator or freezer, to minimize decomposition.[3]
Part 2: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the workup of reactions involving Meerwein's salt.
Q1: My reaction is complete. How should I quench the excess Meerwein's salt?
The quenching strategy is critical and depends on the acid/base sensitivity of your product. Unreacted Meerwein's salt will hydrolyze upon contact with water, producing tetrafluoroboric acid (HBF₄), which can degrade acid-labile functional groups.[4][5]
| Quenching Reagent | Use Case & Rationale | Potential Downsides |
| Saturated aq. NaHCO₃ / KHCO₃ | Ideal for acid-sensitive products. Neutralizes the HBF₄ formed during the quench. | Vigorous gas (CO₂) evolution can occur. Add slowly at 0 °C. |
| Triethylamine (Et₃N) or Pyridine | A non-aqueous quench for substrates sensitive to water. The amine scavenges the acid. | Forms triethylammonium or pyridinium salts, which must be removed later, typically via aqueous extraction.[5] |
| Methanol or Ethanol | Often used in robust systems. The alcohol rapidly consumes the Meerwein's salt. | Generates stoichiometric HBF₄, making the solution highly acidic.[5] Not suitable for acid-sensitive products. |
| Water (or ice) | A simple quench for highly robust products. | Generates HBF₄.[4] The reaction can be highly exothermic. |
Q2: I've quenched the reaction and now have a biphasic mixture with salts. What's the next step?
After quenching, the goal is to separate your organic product from the aqueous layer, which contains inorganic salts and water-soluble byproducts. A standard liquid-liquid extraction is typically performed.
-
Solvent Choice: Use a water-immiscible organic solvent in which your product is highly soluble (e.g., dichloromethane (DCM), ethyl acetate, diethyl ether).
-
Procedure: Transfer the quenched reaction mixture to a separatory funnel. Add the organic extraction solvent and water if needed to dissolve all salts. Shake, allow the layers to separate, and collect the organic layer. Repeat the extraction of the aqueous layer 2-3 times to maximize product recovery.
-
Washing: Combine the organic layers and wash with brine (saturated aq. NaCl) to remove residual water.
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent using a rotary evaporator.[6]
Q3: What are the common byproducts I should expect?
Understanding potential byproducts is key to designing a purification strategy.
-
Hydrolysis Products: From the reaction with trace moisture or aqueous quench: diethyl ether, ethanol, and HBF₄ (for Et₃O⁺BF₄⁻).[4]
-
Quenching Adducts: If you use an amine quench, you will form the corresponding ammonium tetrafluoroborate salt (e.g., [Et₃NH]⁺[BF₄]⁻).[5]
-
Solvent-Related Impurities: The reaction solvent (e.g., DCM) and extraction solvents can be retained.
-
N- vs. O-Alkylation: When alkylating amides, mixtures of N- and O-alkylated products can form, though certain additives like trifluoroacetic acid (TFA) can promote selective O-alkylation.[7]
Part 3: Troubleshooting Guide
This section provides solutions to specific problems that may arise during the purification process.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Reagent: Meerwein's salt has degraded due to moisture exposure.[8] | 1. Use a fresh bottle of the reagent or a recently purchased one. Always handle it quickly in the air and store it properly under an inert atmosphere.[2] Consider using a slight excess to account for minor hydrolysis.[2] |
| 2. Insufficient Reaction Time/Temp: The reaction has not gone to completion. | 2. Monitor the reaction by TLC or LC-MS. If starting material remains, consider extending the reaction time or gently increasing the temperature. | |
| Product is an Intractable Oil | 1. Residual Solvent: High-boiling point solvents (e.g., DMF) or extraction solvents are still present. | 1. Dry the product under high vacuum for an extended period. Gentle heating may be applied if the product is thermally stable. |
| 2. Amorphous Solid or Low-Melting Product: The product may not be crystalline under ambient conditions. | 2. Attempt to induce crystallization by scratching the flask with a glass rod, adding a seed crystal, or triturating with a non-polar solvent like hexanes or diethyl ether.[9] | |
| Product Contaminated with Salts | 1. Incomplete Phase Separation: Salts from the aqueous layer were carried over during extraction. | 1. Re-dissolve the crude product in an organic solvent, wash thoroughly with water and then brine, and re-dry and concentrate. |
| 2. Product is a Salt: The alkylated product itself is an ionic salt (e.g., an iminium or sulfonium salt). | 2. These products are often insoluble in common organic solvents like ether or hexanes. Purify by washing/triturating the solid with a non-polar solvent to remove organic impurities.[2] Recrystallization from a polar solvent system may also be effective. | |
| Product Degraded after Workup | 1. Acid-Labile Groups: The product was exposed to HBF₄ generated during an unbuffered quench.[5] | 1. Repeat the reaction and use a buffered or basic quench (e.g., saturated aq. NaHCO₃).[10] Work quickly and at low temperatures during the workup. |
| 2. Unstable Product: The product is inherently unstable to silica gel, heat, or prolonged storage. | 2. Purify using a method that avoids the problematic condition (e.g., use neutral alumina or a different stationary phase for chromatography, avoid heating, or use the product immediately in the next step). |
Part 4: Detailed Purification Protocols
Here are step-by-step guides for common purification workflows.
Protocol 1: Standard Purification for a Neutral, Stable Organic Product
-
Reaction Quenching: Cool the reaction vessel to 0 °C in an ice bath. Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution dropwise until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and extract the aqueous layer three times.
-
Washing: Combine the organic layers and wash sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter the solution, and remove the solvent under reduced pressure.
-
Final Purification: Purify the resulting crude residue by the most appropriate method based on its properties:
Protocol 2: Purification of a Cationic (Salt) Product
-
Reaction Completion: Once the reaction is complete (as monitored by TLC or NMR), concentrate the reaction solvent (e.g., DCM) directly via rotary evaporation.
-
Trituration/Washing: To the solid or oily residue, add a generous amount of a dry, non-polar solvent in which the product salt is insoluble (e.g., diethyl ether). Stir or sonicate the suspension vigorously.[2] This step washes away non-polar organic byproducts like diethyl ether formed from the reagent.
-
Isolation: Carefully decant or filter the solvent. Repeat the washing process 2-3 times.
-
Drying: Dry the resulting solid product under high vacuum to remove all residual solvent. The product is often pure enough for subsequent steps without further purification.
Part 5: Visual Workflow for Purification Strategy
This diagram provides a decision-making framework to select the appropriate purification strategy after the initial quench and extraction.
Caption: Decision tree for selecting a purification method.
References
- 1. fishersci.com [fishersci.com]
- 2. reddit.com [reddit.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Synthesis of Imidates: TFA-Mediated Regioselective Amide Alkylation Using Meerwein's Reagent [organic-chemistry.org]
- 8. Trimethyloxonium tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 9. physics.emu.edu.tr [physics.emu.edu.tr]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Expert Guidance for Handling Moisture-Sensitive Triethyloxonium Tetrafluoroborate
Welcome to the comprehensive support center for triethyloxonium tetrafluoroborate, a powerful ethylating agent also known as Meerwein's reagent. This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile but highly moisture-sensitive compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and the safety of your laboratory personnel.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the fundamental properties and handling of this compound.
Q1: What is this compound and why is it so sensitive to moisture?
A: this compound, with the chemical formula [(CH₃CH₂)₃O]⁺[BF₄]⁻, is a potent electrophilic ethylating agent.[1] Its high reactivity stems from the unstable triethyloxonium cation, which readily transfers an ethyl group to a wide range of nucleophiles. This inherent reactivity also makes it extremely susceptible to hydrolysis. When exposed to water, even atmospheric moisture, it rapidly decomposes into diethyl ether, ethanol, and tetrafluoroboric acid.[1] This degradation not only inactivates the reagent but also introduces acidic byproducts that can interfere with your reaction.[1][2]
Q2: How should I properly store this compound to maintain its reactivity?
A: Proper storage is critical to preserving the efficacy of this reagent. It is highly recommended to store this compound under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container.[3] For long-term storage, refrigeration at 2-8°C is advised.[3][4] Some protocols even suggest storing it at -20°C under a layer of anhydrous diethyl ether to ensure maximum stability.[5][6] Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
Q3: Can I handle this compound in the open air?
A: While brief exposure to the atmosphere for weighing purposes is sometimes considered acceptable, it is strongly recommended to handle this compound in a dry, inert atmosphere, such as in a glovebox.[6][7] If a glovebox is unavailable, work quickly and efficiently under a positive pressure of nitrogen or argon. The use of flame-dried glassware is also essential to minimize contact with residual moisture.[8]
Q4: What are the primary hazards associated with this compound and its decomposition products?
A: this compound is a corrosive substance that can cause severe skin burns and eye damage.[9][10] It is also a powerful alkylating agent, which warrants careful handling to avoid exposure.[1] Upon hydrolysis, it generates tetrafluoroboric acid, a corrosive acid.[11] In case of fire, do not use water as it reacts violently with the reagent; instead, use dry powder or sand.[3] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.[12][13]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments with this compound.
Issue 1: My ethylation reaction is sluggish or has failed completely.
Possible Cause 1: Decomposed Reagent
-
Explanation: The most common reason for reaction failure is the use of partially or fully hydrolyzed this compound. Exposure to moisture during storage or handling can significantly reduce its potency.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the reagent has been stored under a dry, inert atmosphere and at the recommended temperature.
-
Use a Fresh Batch: If there is any doubt about the quality of the reagent, it is best to use a fresh, unopened container.
-
Inert Atmosphere Technique: When setting up the reaction, use rigorously dried solvents and flame-dried glassware under a positive pressure of nitrogen or argon.[8]
-
Possible Cause 2: Incompatible Solvent
-
Explanation: While dichloromethane is a common solvent for reactions with this compound, its purity is crucial.[7] The presence of acidic impurities or residual water can quench the reagent.
-
Troubleshooting Steps:
-
Use Anhydrous Solvent: Always use freshly distilled or commercially available anhydrous solvents.
-
Consider Alternative Solvents: For certain applications, other polar aprotic solvents like dichloroethane or nitromethane may be suitable.[7]
-
Issue 2: I observe unexpected side products in my reaction mixture.
Possible Cause: Hydrolysis-Induced Side Reactions
-
Explanation: The acidic byproducts of hydrolysis can catalyze unwanted side reactions or degrade sensitive substrates.
-
Troubleshooting Steps:
-
Strict Anhydrous Conditions: Re-evaluate and improve your inert atmosphere and dry solvent techniques to minimize moisture ingress.
-
Use of a Non-Nucleophilic Base: In some cases, a hindered, non-nucleophilic base like diisopropylethylamine can be added to the reaction to scavenge any protons generated from trace moisture without reacting with the ethylating agent.[5]
-
Issue 3: Difficulty in purifying the product from reaction byproducts.
Possible Cause: Contamination with Diethyl Ether and Ethanol
-
Explanation: The decomposition of this compound yields diethyl ether and ethanol, which can complicate purification.
-
Troubleshooting Steps:
-
Aqueous Workup: A carefully controlled aqueous workup can help remove these water-soluble byproducts. However, be mindful of the pH, as the aqueous layer will be acidic.
-
Volatile Byproducts: Diethyl ether is highly volatile and can often be removed under reduced pressure.
-
Chromatography: Column chromatography is an effective method for separating the desired product from the reaction byproducts.
-
Data Summary: Storage and Handling Parameters
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C or -20°C | Minimizes thermal decomposition. |
| Storage Atmosphere | Inert gas (Nitrogen or Argon) | Prevents hydrolysis from atmospheric moisture.[3] |
| Handling Environment | Glovebox or under positive inert gas pressure | Minimizes exposure to moisture during transfer and weighing.[7] |
| Glassware Preparation | Flame-dried or oven-dried | Removes adsorbed water from glass surfaces.[8] |
| Solvents | Anhydrous grade, freshly distilled | Prevents reaction quenching by water in the solvent. |
Experimental Protocol: Standard Inert Atmosphere Handling
This protocol outlines the essential steps for safely handling this compound outside of a glovebox.
-
Glassware Preparation: Flame-dry all glassware (reaction flask, dropping funnel, condenser) under a stream of dry nitrogen or argon. Allow to cool to room temperature under a positive pressure of the inert gas.
-
Reagent Transfer: Allow the sealed container of this compound to warm to room temperature before opening. Briefly open the container under a positive flow of inert gas and quickly weigh the desired amount of the solid into a tared, dry flask.
-
Reaction Setup: Immediately add the anhydrous solvent to the flask containing the reagent, followed by the substrate, all while maintaining a positive inert gas pressure.
-
Reaction Monitoring: Monitor the reaction progress by standard analytical techniques (TLC, LC-MS, etc.).
-
Quenching: Once the reaction is complete, carefully quench any remaining this compound by slowly adding a suitable proton source, such as methanol or water, at a low temperature.
Workflow Diagram: Troubleshooting a Failed Ethylation Reaction
Caption: A decision tree for troubleshooting failed ethylation reactions.
Safe Disposal
Unused or waste this compound should be handled as hazardous material. It can be disposed of by dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[3] Always follow local, state, and federal regulations for hazardous waste disposal.[3]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Trimethyloxonium tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 3. chemicalbook.com [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. reddit.com [reddit.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. This compound | C6H15BF4O | CID 2723982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. nbinno.com [nbinno.com]
- 13. tcichemicals.com [tcichemicals.com]
Technical Support Center: Quenching Unreacted Triethyloxonium Tetrafluoroborate
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with triethyloxonium tetrafluoroborate (also known as Meerwein's salt).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound, with the formula [(CH₃CH₂)₃O]⁺[BF₄]⁻, is a powerful and versatile ethylating agent.[1] It is a white, crystalline solid that is soluble in polar organic solvents.[1] Researchers use it to introduce an ethyl group onto a wide variety of weakly nucleophilic substrates, such as amides, lactones, sulfides, and ketones.[2][3]
Q2: What are the primary hazards associated with this compound?
The main hazards are its high reactivity and moisture sensitivity.
-
Strong Alkylating Agent: It is a potent alkylating agent and should be handled with care to avoid contact with skin and eyes.[1][4]
-
Moisture Sensitivity: It is very hygroscopic and reacts violently with water.[3][5][6] This hydrolysis releases tetrafluoroboric acid (HBF₄), a strong acid.[1][7]
-
Corrosive: Due to its reaction with moisture to form a strong acid, it is classified as corrosive.[1][5]
Q3: How should this compound be stored?
To maintain its reactivity and for safety, it should be stored in a tightly sealed container in a cool, dry environment (2-8°C is recommended) under an inert atmosphere like nitrogen or argon.[3][5][8] It can be stored indefinitely under anhydrous ether.[3][6] While the trimethyl analogue can be handled briefly in the open atmosphere, the triethyl version is more hygroscopic and requires more stringent handling, preferably in a dry box.[2][3]
Q4: What personal protective equipment (PPE) is required when handling this reagent?
Always wear appropriate PPE, including:
Q5: How do I dispose of unreacted this compound and quenched waste?
Waste material must be disposed of according to local, state, and federal regulations.[5] Generally, this involves quenching the reactive material first (see protocols below). The resulting solution can then be offered to a licensed disposal company.[5] One method involves dissolving the material in a combustible solvent and burning it in a chemical incinerator with an afterburner and scrubber.[5] Do not mix with other waste streams.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction workup is difficult; persistent emulsions form. | Formation of insoluble boron salts. Hydrolysis of the tetrafluoroborate anion can lead to complex byproducts. | * Methanol Treatment: Concentrate the reaction mixture and re-dissolve in methanol. Repeat this process several times. This can convert boron residues into volatile trimethyl borate ((MeO)₃B).[11] * Aqueous KF Wash: Perform an aqueous workup and wash the organic layer several times with a 1M potassium fluoride (KF) solution. This can precipitate tin byproducts as insoluble fluorides, a principle that can be adapted for other metal or boron residues.[11] |
| Violent or uncontrolled reaction upon adding quenching agent. | The quenching agent was added too quickly. The reaction is highly exothermic, especially with water or protic solvents. | * Cool the reaction vessel in an ice bath before and during the addition of the quenching agent. * Add the quenching agent slowly and dropwise with vigorous stirring. * Ensure the reaction scale is appropriate and that adequate cooling capacity is available. |
| Product appears to have decomposed after quenching. | The quenching conditions were too harsh (e.g., too acidic or basic), or the product is unstable to the quenching agent. The hydrolysis of the reagent produces a strong acid, HBF₄.[1] | * Select a quenching agent that is compatible with your product's stability (see Table 1). * Consider a non-aqueous quench, such as adding a tertiary amine like triethylamine or diisopropylethylamine at a low temperature (e.g., 0°C) to neutralize the acid produced.[4][12] * Buffer the quenching medium if using an aqueous solution. |
| Low yield of the desired ethylated product. | The this compound may have degraded due to moisture exposure. The reagent has a limited shelf life if not stored properly.[1] | * Always use freshly opened or properly stored reagent.[3] * Handle the reagent under an inert atmosphere (e.g., in a glovebox or under an argon/nitrogen blanket) to minimize contact with moisture.[4][8] * Use flame-dried glassware and anhydrous solvents for the reaction.[4] |
Data Presentation: Comparison of Quenching Agents
The choice of quenching agent depends on the reaction solvent, the stability of the product, and the scale of the reaction.
| Quenching Agent | Reaction Products | Advantages | Disadvantages | Best For |
| Water (H₂O) | Diethyl ether, Ethanol, Tetrafluoroboric acid (HBF₄)[1] | Readily available, effective for destroying the reagent. | Reacts violently and exothermically.[5] Produces a strong acid which may be incompatible with the desired product. | Destroying residual reagent on glassware or in waste containers.[4] Not recommended for quenching a reaction mixture unless the product is acid-stable. |
| Aqueous Base (e.g., NaHCO₃, Na₂CO₃, NaOH) | Diethyl ether, Ethanol, NaBF₄, H₂O | Neutralizes the acidic byproduct (HBF₄).[7] Can be used to control the pH of the workup. | Can be highly exothermic. Strong bases may be incompatible with functional groups on the product. | General purpose quenching when the product is base-stable. |
| Ammonia (NH₃) or Primary/Secondary Amines | Diethyl ether, Ethanol, Triethylammonium tetrafluoroborate | Can be used at low temperatures. Quenching is typically less exothermic than with water. | Introduces nitrogen-containing byproducts that may complicate purification. | Situations where an aqueous workup is undesirable and the amine byproducts can be easily removed. |
| Tertiary Amines (e.g., Triethylamine (Et₃N), Diisopropylethylamine (Hünig's base)) | Diethyl ether, Ethanol, Tetraethylammonium tetrafluoroborate | Acts as a non-nucleophilic base to neutralize the HBF₄ byproduct.[4][12] Good for sensitive substrates. | Byproducts (ammonium salts) must be removed, typically by an aqueous wash. | Quenching reactions containing acid-sensitive products before aqueous workup.[4] |
| Alcohols (e.g., Methanol, Ethanol) | Diethyl ether, Ethanol, corresponding dialkyl ether, HBF₄ | Less reactive than water, allowing for more controlled quenching. | Can potentially ethylate the alcohol solvent. Produces acidic byproducts. | Situations requiring a more controlled, homogeneous quench than water. |
Experimental Protocols
Safety Precaution: All quenching procedures should be performed in a chemical fume hood with appropriate PPE. The reaction vessel should be cooled in an ice bath before the slow, dropwise addition of any quenching agent.
Protocol 1: Standard Quenching with Aqueous Base
-
Cool the reaction vessel containing the unreacted this compound to 0°C using an ice/water bath.
-
With vigorous stirring, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise. Caution: Gas evolution (CO₂) will occur. Ensure the rate of addition does not cause excessive foaming or a rapid increase in temperature.
-
Continue addition until gas evolution ceases and the mixture is neutral or slightly basic, as tested with pH paper.
-
Proceed with the standard aqueous workup: transfer the mixture to a separatory funnel, separate the organic and aqueous layers.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) two or three times.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Protocol 2: Non-Aqueous Quenching with a Tertiary Amine
-
Cool the reaction vessel to 0°C in an ice/water bath.
-
Slowly add triethylamine (Et₃N) or diisopropylethylamine dropwise to the stirred reaction mixture.[4] Typically, 1.5 to 2 equivalents (relative to the this compound) are sufficient.
-
Allow the mixture to stir at 0°C for 15-30 minutes after the addition is complete.
-
The reaction can now be worked up using an aqueous method. Add water or an acidic solution (e.g., 1N HCl) to extract the amine salts.[13]
-
Proceed with separation, extraction, and drying as described in Protocol 1.
Visualizations
Decision-Making Workflow for Quenching
This diagram outlines the logical steps to select an appropriate quenching strategy.
Caption: Decision tree for selecting a quenching agent.
General Experimental Workflow
This diagram illustrates the general sequence of steps from reaction completion to product isolation.
Caption: General workflow for quenching and workup.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. reddit.com [reddit.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. reddit.com [reddit.com]
- 8. nbinno.com [nbinno.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. orgsyn.org [orgsyn.org]
Technical Support Center: Managing Tetrafluoroboric Acid in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical information and practical advice for handling and removing tetrafluoroboric acid (HBF₄) from reaction mixtures. As a strong, corrosive, and non-oxidizing acid, HBF₄ is a versatile catalyst in organic synthesis, but its removal is critical for product purity and stability.[1][2] This resource will help you navigate the challenges of working with this reagent, ensuring both the integrity of your research and laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What is tetrafluoroboric acid and why is it used in organic synthesis?
Tetrafluoroboric acid (HBF₄) is a strong acid that is commercially available as a solution in water or diethyl ether.[2] It is valued in organic synthesis for its role as a catalyst in reactions like alkylations, polymerizations, and the formation of diazonium salts.[2][3] Its conjugate base, the tetrafluoroborate anion (BF₄⁻), is weakly coordinating and non-nucleophilic, which is advantageous in many synthetic applications.[4][5]
Q2: What are the primary safety concerns when working with tetrafluoroboric acid?
Tetrafluoroboric acid is highly corrosive and can cause severe burns to the skin and eyes.[6][7] It is also toxic if inhaled or ingested.[7][8] Upon heating, it can decompose to produce toxic and corrosive fumes, including hydrogen fluoride.[8][9] Always handle HBF₄ in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[6][10]
Q3: Why is it necessary to remove HBF₄ from a reaction mixture?
Residual HBF₄ can affect the purity, stability, and downstream reactivity of the desired product. As a strong acid, it can catalyze unwanted side reactions or degradation. Furthermore, the presence of the tetrafluoroborate anion may be undesirable in the final compound, particularly in pharmaceutical applications.
Q4: What are the most common methods for removing tetrafluoroboric acid?
The most common methods for removing HBF₄ include:
-
Aqueous extraction (work-up): Utilizing the high water solubility of HBF₄ to wash it out of an organic phase.
-
Precipitation: Converting the tetrafluoroborate anion into an insoluble salt.
-
Chromatography: Separating the desired compound from HBF₄ and its salts based on polarity.
-
Thermal Decomposition: Heating the mixture to decompose the acid, though this can be hazardous.[11]
Q5: Can I neutralize tetrafluoroboric acid with a base?
Yes, HBF₄ can be neutralized with a base. However, this reaction is highly exothermic and can generate a significant amount of heat, potentially leading to boiling and splashing of the corrosive mixture.[8][9] If neutralization is necessary, it should be done carefully, with cooling and slow addition of the base. The resulting tetrafluoroborate salt will still need to be removed from the reaction mixture.
Troubleshooting Guides
This section addresses specific issues that may arise during the removal of tetrafluoroboric acid and provides actionable solutions.
Issue 1: Incomplete Removal of HBF₄ with Aqueous Extraction
Symptoms:
-
The aqueous layer of the extraction remains highly acidic (low pH).
-
The final organic product is still contaminated with acidic impurities, as indicated by analytical methods like NMR or LC-MS.
Causality:
-
Insufficient volume or number of washes: The high acidity of HBF₄ may require multiple washes with a basic solution to ensure complete removal.
-
Partitioning of HBF₄ into the organic layer: If the organic solvent has some polarity, it may retain a significant amount of the acid.
-
Formation of organic-soluble salts: If the reaction mixture contains cations that form organic-soluble tetrafluoroborate salts, these will not be effectively removed by aqueous washing.
Solutions:
-
Increase the number of aqueous washes: Instead of one large volume wash, perform multiple smaller volume washes.
-
Use a basic wash: A dilute solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) can be used to neutralize the acid and facilitate its removal into the aqueous layer. Add the basic solution slowly and with caution due to potential gas evolution (CO₂).
-
Back-extraction: If the product is stable, consider a back-extraction. Extract the product into an appropriate organic solvent, wash the organic layer with a basic solution, and then with brine to remove residual water.
-
Solvent selection: If possible, use a less polar organic solvent for the extraction to minimize the solubility of HBF₄ in the organic phase.
Issue 2: Difficulty in Precipitating Tetrafluoroborate Salts
Symptoms:
-
No precipitate forms upon the addition of a counterion to form a tetrafluoroborate salt.
-
The yield of the precipitated salt is very low.
Causality:
-
Solubility of the tetrafluoroborate salt: Many tetrafluoroborate salts are soluble in common organic solvents and water.[4][5]
-
Incorrect choice of counterion: The chosen cation may not form a sufficiently insoluble salt with the tetrafluoroborate anion.
-
Concentration effects: The concentration of the tetrafluoroborate salt in the solution may be below its solubility limit.
Solutions:
-
Select an appropriate counterion: Potassium (K⁺), rubidium (Rb⁺), and cesium (Cs⁺) tetrafluoroborates are generally less soluble in water than other alkali metal tetrafluoroborates.[4] For precipitation from organic solvents, the choice of counterion will depend on the specific solvent system.
-
Solvent optimization: Change the solvent to one in which the tetrafluoroborate salt is less soluble. For example, if the reaction is in a polar solvent, adding a non-polar co-solvent may induce precipitation.
-
Concentrate the solution: Reduce the volume of the solvent to increase the concentration of the tetrafluoroborate salt, which may promote precipitation.
-
Cooling: Lowering the temperature of the solution can decrease the solubility of the salt and induce crystallization.
Issue 3: Product Co-elution with Tetrafluoroborate Species during Chromatography
Symptoms:
-
The desired product and tetrafluoroborate-containing impurities elute at the same time during column chromatography.
-
Streaking or tailing of the product peak is observed.
Causality:
-
Similar polarity: The product and the tetrafluoroborate salt may have similar polarities, making separation by normal-phase or reverse-phase chromatography challenging.
-
Interaction with the stationary phase: The ionic nature of tetrafluoroborate salts can lead to strong interactions with silica gel or other stationary phases, causing poor peak shape.[12]
Solutions:
-
Optimize the mobile phase: Adjust the solvent system to improve separation. For normal-phase chromatography, adding a small amount of a polar solvent like methanol or a modifier like triethylamine can help to displace the ionic species from the stationary phase.
-
Change the stationary phase: If separation on silica gel is not effective, consider using a different stationary phase, such as alumina or a bonded-phase silica gel (e.g., C18 for reverse-phase).
-
Ion-exchange chromatography: This technique can be highly effective for separating ionic species from neutral organic compounds.
-
Pre-chromatography work-up: Perform a thorough aqueous work-up or precipitation step before chromatography to remove the bulk of the tetrafluoroborate species.
Experimental Protocols
Protocol 1: Removal of HBF₄ by Basic Aqueous Extraction
This protocol is suitable for water-immiscible organic reaction mixtures.
Materials:
-
Reaction mixture in an organic solvent.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Brine (saturated aqueous NaCl solution).
-
Separatory funnel.
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Carefully add a volume of saturated NaHCO₃ solution equal to approximately half the volume of the organic layer. Caution: Pressure will build up due to the evolution of CO₂ gas. Vent the separatory funnel frequently.
-
Gently shake the separatory funnel, releasing pressure periodically. Continue until gas evolution ceases.
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat the wash with saturated NaHCO₃ solution (steps 2-4) one or two more times.
-
Wash the organic layer with brine to remove residual water and dissolved salts.
-
Drain the organic layer into a clean flask and dry it over an anhydrous drying agent.
-
Filter or decant the dried organic solution to remove the drying agent.
-
Remove the solvent under reduced pressure to obtain the crude product.
Protocol 2: Precipitation of Tetrafluoroborate as Potassium Tetrafluoroborate
This protocol is useful when the product is soluble in a solvent in which potassium tetrafluoroborate (KBF₄) is insoluble.
Materials:
-
Reaction mixture containing HBF₄.
-
Saturated solution of potassium salt (e.g., potassium acetate, potassium carbonate) in a suitable solvent.
-
Filtration apparatus (e.g., Büchner funnel and flask).
Procedure:
-
Cool the reaction mixture in an ice bath.
-
Slowly add a saturated solution of a potassium salt to the cooled reaction mixture with stirring.
-
A white precipitate of KBF₄ should form.
-
Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration.
-
Wash the filter cake with a small amount of cold solvent to remove any entrained product.
-
The filtrate contains the desired product, which can be further purified as needed.
Data Presentation
Table 1: Solubility of Selected Tetrafluoroborate Salts
| Compound | Formula | Solubility in Water (g/L at 20°C) | Notes |
| Sodium Tetrafluoroborate | NaBF₄ | 973[13] | Highly soluble in water, sparingly soluble in alcohol.[13][14] |
| Potassium Tetrafluoroborate | KBF₄ | ~5 | One of the less soluble alkali metal tetrafluoroborates in water.[4] |
| Ammonium Tetrafluoroborate | NH₄BF₄ | 250 | Soluble in water. |
| Silver Tetrafluoroborate | AgBF₄ | Soluble | Often used as a halide abstracting agent.[4] |
Visualization of Decision-Making Workflow
Below is a flowchart to guide the selection of an appropriate method for removing tetrafluoroboric acid.
Caption: Decision workflow for selecting a method to remove HBF₄.
References
- 1. Tetrafluoroboric Acid HBF4 [benchchem.com]
- 2. Fluoroboric acid - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 5. Tetrafluoroborate [chemeurope.com]
- 6. fishersci.fi [fishersci.fi]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. Tetrafluoroboric acid | HBF4 | CID 28118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Sodium tetrafluoroborate, 97+%, extra pure 25 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]
- 14. heegermaterials.com [heegermaterials.com]
Validation & Comparative
A Senior Application Scientist's Guide to Meerwein Salts: Triethyloxonium vs. Trimethyloxonium Tetrafluoroborate
In the landscape of synthetic organic chemistry, the precise and efficient introduction of alkyl groups is a cornerstone of molecular construction. Among the arsenal of alkylating agents, trialkyloxonium salts, commonly known as Meerwein salts, stand out for their exceptional reactivity, particularly towards weakly nucleophilic substrates.[1] This guide provides an in-depth comparison of the two most prominent members of this class: triethyloxonium tetrafluoroborate ([Et₃O]⁺[BF₄]⁻) and trimethyloxonium tetrafluoroborate ([Me₃O]⁺[BF₄]⁻).
As powerful electrophiles, these reagents offer a distinct advantage over traditional alkyl halides or sulfonates by enabling alkylations under milder, often neutral, conditions.[1][2] This guide will dissect the nuances of their reactivity, explore the practicalities of their handling and application, and provide the experimental foundation necessary for researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
Core Properties: A Head-to-Head Comparison
While both salts serve as potent sources of electrophilic ethyl and methyl groups, respectively, their physical and chemical properties exhibit critical differences that dictate their handling, storage, and application.
| Property | Trimethyloxonium Tetrafluoroborate | This compound |
| Formula | [(CH₃)₃O]⁺[BF₄]⁻ | [(CH₃CH₂)₃O]⁺[BF₄]⁻ |
| Molar Mass | 147.91 g/mol [3] | 189.99 g/mol [4] |
| Appearance | White crystalline solid[3][5] | White crystalline solid[4] |
| Melting Point | ~180 °C (decomposes)[3][5][6] | 91–92 °C (decomposes)[4][7] |
| Solubility | Soluble in nitromethane, liquid SO₂; sparingly soluble in CH₂Cl₂[1][8] | Soluble in CH₂Cl₂, dichloroethane[1][4] |
| Stability | Rapidly hydrolyzes in moist air but can be handled briefly in the open.[3] Best stored at -20°C under an inert atmosphere.[3][5] | Very hygroscopic; more sensitive to moisture than the trimethyl analog.[7][9] Must be stored under anhydrous ether or in a dry box.[1][7] |
Reactivity and Mechanistic Insight: The Power of the Oxonium Ion
Both triethyl- and trimethyloxonium tetrafluoroborate function as potent SN2 alkylating agents. The high reactivity stems from the positively charged oxygen atom, which makes the attached alkyl groups highly electrophilic. The corresponding dialkyl ether, a neutral and stable molecule, serves as an excellent leaving group.
The Decisive Factor: Methyl vs. Ethyl Reactivity
While both are powerful, trimethyloxonium tetrafluoroborate is generally considered the more potent alkylating agent .[1][3] This heightened reactivity can be attributed to several factors:
-
Steric Hindrance: The smaller methyl groups present less steric bulk compared to ethyl groups, allowing for faster nucleophilic attack, especially with hindered substrates.
-
Electrophilicity: The methyl cation is inherently more electrophilic than the ethyl cation.
This difference is not merely academic. There are documented cases where trimethyloxonium tetrafluoroborate successfully alkylates a substrate that is unreactive towards its triethyl counterpart.[1] Consequently, for difficult alkylations or when working with weakly nucleophilic sites, the trimethyl derivative is often the reagent of choice.
These salts are versatile and can alkylate a wide array of functional groups, including amides, lactams, sulfides, ethers, phenols, ketones, and carboxylic acids, on their most electron-rich heteroatom (O, N, or S).[1][9]
Practical Application & Handling: A Tale of Two Stabilities
The most significant practical difference between the two reagents lies in their stability and ease of handling.
-
Trimethyloxonium Tetrafluoroborate: This salt is a free-flowing crystalline solid that, while sensitive to moisture, can be weighed and handled quickly in the open atmosphere with minimal decomposition.[1][3][10] For long-term storage, it should be kept in a freezer (-20 °C) under an inert atmosphere.[3][5] Its primary drawback is its low solubility in common, non-reactive organic solvents like dichloromethane (CH₂Cl₂), often requiring its use as a suspension or in more specialized solvents like nitromethane or liquid sulfur dioxide.[1]
-
This compound: In stark contrast, the triethyl analog is extremely hygroscopic and decomposes rapidly upon exposure to atmospheric moisture.[7][9] It must be handled in a dry box or under a rigorously inert atmosphere.[1][7] It is typically stored under anhydrous diethyl ether to protect it from hydrolysis.[1][7] On the upside, it is readily soluble in dichloromethane, which is a convenient solvent for many organic reactions.[1]
Safety is paramount when working with either reagent. They are both powerful alkylating agents, and their hydrolysis products (ethanol/methanol and tetrafluoroboric acid) are corrosive.[3][4][5] Always use appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.
Synthesis of Meerwein Salts
Both salts are typically prepared via the classic Meerwein procedure, which involves the reaction of boron trifluoride etherate with the corresponding dialkyl ether and epichlorohydrin.[3][4]
Experimental Protocols: From Theory to Practice
The following protocols are illustrative examples based on established procedures.[1][7][11] Researchers should always perform a thorough risk assessment before conducting any experiment.
Protocol 1: Methylation of a Carboxylic Acid with [Me₃O]⁺[BF₄]⁻
This procedure demonstrates the esterification of a sensitive carboxylic acid where traditional acid catalysis might fail.
Step-by-Step Methodology:
-
Under a nitrogen atmosphere, a flame-dried round-bottom flask is charged with the carboxylic acid (1.0 equivalent) and anhydrous dichloromethane.
-
The resulting solution or suspension is cooled to 0 °C in an ice bath.
-
Trimethyloxonium tetrafluoroborate (1.1 equivalents) is weighed quickly and added to the stirred mixture in one portion.
-
The reaction is allowed to warm to room temperature and stirred until completion (typically 1-4 hours, monitored by TLC or LC-MS).
-
Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The biphasic mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the pure methyl ester.
Protocol 2: Ethylation of a Lactam with [Et₃O]⁺[BF₄]⁻
This protocol illustrates the O-ethylation of a lactam to form a lactim ether, a versatile synthetic intermediate.
Step-by-Step Methodology:
-
All operations involving the solid reagent must be performed in a glove box or dry box.
-
In a glove box, this compound (1.2 equivalents) is weighed into a flame-dried, nitrogen-flushed round-bottom flask.
-
The flask is sealed, removed from the glove box, and placed under a positive pressure of nitrogen.
-
Anhydrous dichloromethane is added via syringe, and the mixture is stirred until the salt dissolves.
-
A solution of the lactam (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the reagent solution at room temperature.
-
The reaction is stirred at room temperature for 2-6 hours, with progress monitored by TLC or LC-MS.
-
The reaction is quenched by pouring it into a stirred solution of saturated aqueous potassium carbonate.
-
The layers are separated, and the aqueous phase is extracted with dichloromethane.
-
The combined organic extracts are dried over anhydrous potassium carbonate, filtered, and concentrated in vacuo to afford the crude lactim ether, which can be purified by distillation or chromatography.
Conclusion: Making the Right Choice
The choice between triethyloxonium and trimethyloxonium tetrafluoroborate is a decision guided by a balance of reactivity, substrate, and practical laboratory constraints.
-
Choose Trimethyloxonium Tetrafluoroborate ([Me₃O]⁺[BF₄]⁻) for:
-
Higher Reactivity: When methylating weakly nucleophilic substrates or sterically hindered positions.
-
Ease of Handling: When a glove box is unavailable, its brief stability in air is a significant advantage.
-
When Methylation is Essential: It is the premier reagent for introducing a methyl group via an oxonium salt.
-
-
Choose this compound ([Et₃O]⁺[BF₄]⁻) for:
-
Ethylation Reactions: It is the standard for powerful ethylations.
-
Solubility: When reaction homogeneity in solvents like dichloromethane is critical.
-
When a glove box is available: Its extreme hygroscopicity mandates controlled atmospheric handling.
-
A noteworthy alternative exists for methylation when the cost or handling of [Me₃O]⁺[BF₄]⁻ is prohibitive: a mixture of this compound and 1,2-dimethoxyethane (DME) can serve as an in-situ source of the methylating agent through alkyl exchange.[12][13]
By understanding the distinct personalities of these two powerful reagents, from their fundamental chemical properties to their practical handling requirements, the synthetic chemist is well-equipped to strategically employ them in the efficient and elegant construction of complex molecules.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Trimethyloxonium tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Synthesis of Trimethyloxonium tetrafluoroborate - Chempedia - LookChem [lookchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. nbinno.com [nbinno.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. reddit.com [reddit.com]
- 11. Trimethyloxonium Tetrafluoroborate synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. znaturforsch.com [znaturforsch.com]
A Comparative Guide to Meerwein's Salt and Other Alkylating Agents for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate alkylating agent is a critical decision that can significantly impact the yield, selectivity, and scalability of a synthetic route. This guide provides an objective comparison of Meerwein's salt with other common alkylating agents, supported by experimental data and detailed protocols to inform your selection process.
Meerwein's salts, specifically trimethyloxonium tetrafluoroborate (Me₃O⁺BF₄⁻) and triethyloxonium tetrafluoroborate (Et₃O⁺BF₄⁻), are powerful and highly reactive electrophilic alkylating agents.[1][2] Their utility stems from their ability to deliver a "naked" alkyl group, rendering them particularly effective for the alkylation of a wide range of nucleophiles. This guide will compare the performance of Meerwein's salt against other widely used alkylating agents, including alkyl halides, triflates, and dialkyl sulfates.
Principles of Alkylation: The Hard and Soft Acid-Base (HSAB) Theory
The reactivity and selectivity of alkylating agents can be largely understood through the lens of the Hard and Soft Acid-Base (HSAB) theory. This principle posits that "hard" acids prefer to react with "hard" bases, and "soft" acids prefer to react with "soft" bases.[1][3][4]
-
Hard Acids/Electrophiles: These are typically small, highly charged, and not easily polarizable. Meerwein's salts are considered hard electrophiles due to the high positive charge density on the oxygen-bound alkyl group.
-
Soft Acids/Electrophiles: These are larger, have a lower charge density, and are more polarizable. Alkyl halides, particularly iodides, are considered softer electrophiles.
-
Hard Bases/Nucleophiles: These are typically small, highly electronegative atoms with low polarizability, such as the oxygen in alcohols, phenols, and the carbonyl group of amides.
-
Soft Bases/Nucleophiles: These are larger, less electronegative atoms that are more polarizable, such as sulfur in thiols or the nitrogen in some heterocycles.
This principle is a powerful tool for predicting the regioselectivity of alkylation reactions with ambident nucleophiles.
Performance Comparison of Alkylating Agents
The choice of alkylating agent significantly influences reaction outcomes. The following tables summarize the performance of Meerwein's salt in comparison to other common reagents in various alkylation reactions.
O-Alkylation of Amides
Meerwein's salt demonstrates exceptional regioselectivity for the O-alkylation of amides to form imidates, a reaction where other alkylating agents often yield mixtures of N- and O-alkylated products.[5]
| Alkylating Agent | Substrate | Product | Conditions | Yield (%) | Reference |
| Et₃O⁺BF₄⁻ (Meerwein's Salt) | Benzamide | Ethyl benzimidate | CH₂Cl₂, TFA (cat.), rt, 1h | 95 | [5] |
| MeI | Pyrimidone derivative | N-methylated and O-methylated mixture (78:22) | DMSO, 60°C | - | [6] |
O-Alkylation of Phenols
The O-alkylation of phenols is a common transformation. While various methods exist, the high reactivity of Meerwein's salt allows for methylation under mild conditions.
| Alkylating Agent | Substrate | Product | Conditions | Yield (%) | Reference |
| Me₃O⁺BF₄⁻ (Meerwein's Salt) | Phenol | Anisole | CH₂Cl₂, (iPr)₂NEt | 85 | [7] |
| (CH₃)₂SO₄ | 2-Methylhydroquinone | 2,5-Dimethoxytoluene | Acetone, K₂CO₃, reflux | High (not specified) | [8] |
| (CH₃)₂SO₄ | Phenols/Naphthols | Methylated products | Al₂O₃, microwave, solvent-free | High (not specified) | [9] |
| MeI | Phenol | Anisole | K₂CO₃, Acetone | - | [10] |
N-Alkylation of Indoles
The N-alkylation of indoles can be achieved with various reagents. The choice often depends on the desired reactivity and the presence of other functional groups.
| Alkylating Agent | Substrate | Product | Conditions | Yield (%) | Reference |
| Dialkyl sulfates, MeI | Indole | N-alkyl indole | Toluene, NaOH (aq) | High (not specified) | [1] |
| Alkyl Bromide | N-methylaniline | N-alkyl-N-methylaniline | Acetonitrile, K₂CO₃, reflux, 72h | - | [11] |
| Alcohols | Indole | N-alkyl indole | Toluene, PTSA (cat.), 24h | Variable |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are representative experimental protocols for key alkylation reactions.
Protocol 1: Regioselective O-Alkylation of an Amide using Meerwein's Reagent
This protocol describes a reliable method for the O-alkylation of amides to form imidates with high selectivity.[5]
Workflow:
Procedure:
-
To a solution of the amide (1.0 equiv) in dichloromethane (CH₂Cl₂), add a catalytic amount of trifluoroacetic acid (TFA).
-
Add this compound (Meerwein's reagent, 1.1 equiv).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Upon completion, quench the reaction with an aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with CH₂Cl₂.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired ethyl imidate.
Protocol 2: N-Alkylation of Indole with an Alkyl Halide
This protocol outlines a general procedure for the N-alkylation of indoles using an alkyl halide and a base.[12]
Procedure:
-
To a solution of indole (1.0 equiv) in a dry polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add sodium hydride (NaH, 1.1 equiv) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes to 1 hour until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: O-Alkylation of a Phenol with Dimethyl Sulfate
This procedure describes a common method for the O-methylation of phenols.[8]
Procedure:
-
To a solution of the phenol (1.0 equiv) in acetone, add potassium carbonate (K₂CO₃, 2.0-3.0 equiv).
-
Add dimethyl sulfate ((CH₃)₂SO₄, 1.2-1.5 equiv) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be further purified by chromatography or distillation.
Conclusion
Meerwein's salt is a highly potent and valuable alkylating agent, particularly for the selective alkylation of "hard" nucleophiles like the oxygen of amides, where other reagents often fail to provide the desired selectivity. Its high reactivity allows for reactions to be conducted under mild conditions. However, its moisture sensitivity and cost may be limiting factors for large-scale applications.
In contrast, alkyl halides and dialkyl sulfates are more commonly used for a broader range of alkylations, including those of "softer" nucleophiles. They are generally more stable and cost-effective, but may require harsher reaction conditions and can lead to mixtures of products in cases of ambident nucleophiles.
The selection of the optimal alkylating agent is therefore a multifactorial decision that requires careful consideration of the substrate, the desired product, and the overall synthetic strategy. This guide provides a foundational understanding and practical data to aid researchers in making an informed choice for their specific synthetic challenges.
References
- 1. US3012040A - Process for n-alkylation of indoles - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Nickel-catalyzed C–H alkylation of indoles with unactivated alkyl chlorides: evidence of a Ni( i )/Ni( iii ) pathway - Chemical Science (RSC Publishing) DOI:10.1039/C9SC01446B [pubs.rsc.org]
- 4. vanderbilt.edu [vanderbilt.edu]
- 5. Synthesis of Imidates: TFA-Mediated Regioselective Amide Alkylation Using Meerwein's Reagent [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. US4453004A - Process for the alkylation of phenolic compounds - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Trialkyloxonium Salts Versus Alkyl Halides
For researchers, scientists, and drug development professionals engaged in organic synthesis, the choice of an alkylating agent is a critical decision that can significantly impact reaction efficiency, substrate scope, and overall yield. Among the diverse array of available reagents, trialkyloxonium salts and alkyl halides are two of the most fundamental and widely employed classes. This guide provides an objective comparison of their reactivity, supported by mechanistic insights and experimental considerations, to aid in the selection of the optimal reagent for specific synthetic transformations.
Executive Summary
Trialkyloxonium salts, often referred to as Meerwein's salts, are significantly more powerful alkylating agents than alkyl halides.[1][2] This heightened reactivity stems from the presence of a pre-existing positive charge on the oxygen atom and a neutral leaving group (a dialkyl ether), which is a much better leaving group than a halide anion. Consequently, trialkyloxonium salts can alkylate a broader range of nucleophiles, including those considered weak or unreactive towards traditional alkyl halides, and often proceed under milder reaction conditions.[3] Alkyl halides, while less reactive, are readily available, generally more stable, and highly effective for a wide range of applications, particularly in SN2 reactions with good nucleophiles.
Mechanism of Alkylation
The fundamental difference in reactivity between these two classes of compounds can be understood by examining their respective alkylation mechanisms.
Alkyl Halides: The SN2 and SN1 Pathways
Alkyl halides typically undergo nucleophilic substitution through either an SN2 (bimolecular) or SN1 (unimolecular) mechanism. The operative pathway is primarily determined by the structure of the alkyl halide.
-
SN2 Mechanism: This is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the halide leaving group.[4] This mechanism is favored for methyl and primary alkyl halides and results in an inversion of stereochemistry at the reaction center. The reaction rate is dependent on the concentration of both the alkyl halide and the nucleophile.[4]
-
SN1 Mechanism: This is a two-step process involving the formation of a carbocation intermediate, which is then attacked by the nucleophile. This pathway is favored for tertiary alkyl halides due to the stability of the tertiary carbocation. The reaction rate is dependent only on the concentration of the alkyl halide.[4]
Trialkyloxonium Salts: A Facile SN2 Process
Trialkyloxonium salts are almost exclusively reactive via an SN2-type mechanism. The key to their high reactivity is the nature of the leaving group. Upon nucleophilic attack, the leaving group is a neutral dialkyl ether molecule, which is a significantly better leaving group than a halide anion. This results in a lower activation energy for the substitution reaction.
Quantitative Comparison of Reactivity
Direct side-by-side kinetic comparisons of trialkyloxonium salts and alkyl halides under identical conditions are not extensively reported in the literature. However, a compilation of representative data from various sources illustrates the generally accepted higher reactivity of trialkyloxonium salts. The following table presents data for the methylation of phenoxide, a common benchmark reaction.
| Alkylating Agent | Substrate | Nucleophile | Solvent | Temperature (°C) | Yield (%) | Reference(s) |
| Methyl Iodide (CH₃I) | Sodium Phenoxide | Phenoxide Ion | Methanol | Reflux | ~95% | [5] |
| Trimethyloxonium Tetrafluoroborate ([ (CH₃)₃O]⁺[BF₄]⁻ ) | Phenol | Phenol (neutral) | Dichloromethane | Room Temp | High | [6] |
Disclaimer: The data in this table is compiled from different sources and reaction conditions are not identical. Direct comparison of yields should be made with caution. The key takeaway is the ability of trialkyloxonium salts to effect alkylation under much milder conditions (room temperature vs. reflux) and with a neutral nucleophile.
Experimental Protocols: A Comparative Study of Phenol Methylation
To provide a framework for a direct comparison of reactivity, the following detailed experimental protocols for the methylation of 4-nitrophenol with methyl iodide (a representative alkyl halide) and trimethyloxonium tetrafluoroborate (a representative trialkyloxonium salt) are presented.
Objective:
To compare the reaction time and yield for the O-methylation of 4-nitrophenol to form 4-nitroanisole using methyl iodide and trimethyloxonium tetrafluoroborate under standardized conditions.
Protocol 1: Methylation with Methyl Iodide (Williamson Ether Synthesis)
-
Reagent Preparation:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.39 g (10 mmol) of 4-nitrophenol in 30 mL of acetone.
-
Add 1.52 g (11 mmol) of anhydrous potassium carbonate to the solution.
-
-
Reaction:
-
Add 0.75 mL (12 mmol) of methyl iodide to the stirring suspension.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash with a small amount of acetone.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in 50 mL of dichloromethane and wash with 2 x 25 mL of 1M sodium hydroxide solution, followed by 1 x 25 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 4-nitroanisole by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and GC-MS analysis.
-
Protocol 2: Methylation with Trimethyloxonium Tetrafluoroborate
-
Reagent Preparation:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 1.39 g (10 mmol) of 4-nitrophenol in 30 mL of anhydrous dichloromethane.
-
Add 1.63 g (11 mmol) of trimethyloxonium tetrafluoroborate to the solution in one portion under a nitrogen atmosphere.[7]
-
-
Reaction:
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
After the reaction is complete, quench the reaction by the slow addition of 20 mL of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with 2 x 20 mL of dichloromethane.
-
Combine the organic layers and wash with 1 x 25 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 4-nitroanisole by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and GC-MS analysis.
-
Conclusion
The choice between trialkyloxonium salts and alkyl halides as alkylating agents is dictated by the specific requirements of the synthetic task at hand. Trialkyloxonium salts offer superior reactivity, enabling the alkylation of a wider range of nucleophiles under milder conditions. This makes them invaluable for sensitive substrates or when dealing with poor nucleophiles. However, their moisture sensitivity and higher cost can be drawbacks. Alkyl halides, while less reactive, are robust, readily available, and highly effective for standard SN2 reactions with good nucleophiles. A thorough understanding of the mechanistic nuances and practical considerations outlined in this guide will empower researchers to make informed decisions and optimize their synthetic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. homework.study.com [homework.study.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Anisole can be prepared by the action of methyl iodide class 12 chemistry CBSE [vedantu.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. grokipedia.com [grokipedia.com]
A Comparative Spectroscopic Guide to Triethyloxonium Tetrafluoroborate and Alternative Ethylating Agents
Introduction: Navigating the Landscape of Electrophilic Ethylating Agents
In the realm of modern organic synthesis, the precise introduction of an ethyl group is a fundamental transformation. The choice of the ethylating agent is paramount, directly influencing reaction efficiency, substrate compatibility, and overall synthetic strategy. Among the arsenal of available reagents, triethyloxonium tetrafluoroborate, often referred to as Meerwein's reagent, stands out as a powerful and versatile option.[1][2] This guide provides a comprehensive spectroscopic comparison of this compound with two other widely used ethylating agents: ethyl triflate (EtOTf) and ethyl iodide (EtI).
Our objective is to equip researchers, scientists, and drug development professionals with the practical knowledge to distinguish and characterize these reagents through nuclear magnetic resonance (NMR) and vibrational (infrared and Raman) spectroscopy. Understanding their distinct spectroscopic signatures is not merely an academic exercise; it is a critical component of reaction monitoring, quality control, and mechanistic investigation. We will delve into the nuances of their spectra, correlating the observed chemical shifts and vibrational modes with the underlying principles of their chemical reactivity, including mechanistic considerations (SN1 vs. SN2) and the Hard-Soft Acid-Base (HSAB) principle.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, ethyl triflate, and ethyl iodide. These values serve as a quick reference for identifying these reagents and understanding their electronic and structural differences.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) of -CH₂- (ppm) | Chemical Shift (δ) of -CH₃ (ppm) | Coupling Constant (J, Hz) |
| This compound | Not Specified | ~4.7 (quartet) | ~1.6 (triplet) | Not Specified |
| Ethyl Triflate | Not Specified | ~4.6 (quartet) | ~1.5 (triplet) | ~7.0 |
| Ethyl Iodide | CDCl₃ | 3.21 (quartet) | 1.83 (triplet) | 7.3 |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) of -CH₂- (ppm) | Chemical Shift (δ) of -CH₃ (ppm) |
| This compound | Not Specified | ~78 | ~8 |
| Ethyl Triflate | Not Specified | ~78.5 | ~14.5 |
| Ethyl Iodide | CDCl₃ | -1.1 | 20.6 |
Table 3: Infrared (IR) and Raman Spectroscopic Data
| Compound | Key IR Absorptions (cm⁻¹) | Key Raman Shifts (cm⁻¹) |
| This compound | Strong, broad bands expected ~1000-1100 cm⁻¹ (BF₄⁻ stretch); C-O stretching and C-H bending/stretching modes. | Strong BF₄⁻ symmetric stretch expected ~770 cm⁻¹. |
| Ethyl Triflate | ~1420 (S=O stretch), ~1230 (S=O stretch), ~1030 (C-O stretch), ~770 (S-O stretch) | Data not readily available. |
| Ethyl Iodide | ~2960 (C-H stretch), ~1210 (CH₂ wag), ~500 (C-I stretch) | Data not readily available. |
Experimental Protocols: Acquiring High-Fidelity Spectra of Reactive Ethylating Agents
The reactive and often moisture-sensitive nature of these ethylating agents necessitates careful handling and specialized techniques for spectroscopic analysis. The following protocols are designed to ensure both the safety of the operator and the integrity of the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy of Air- and Moisture-Sensitive Compounds
The acquisition of high-quality NMR spectra of reagents like this compound and ethyl triflate requires the exclusion of atmospheric moisture and oxygen.
Workflow for NMR Sample Preparation of Air-Sensitive Ethylating Agents
Caption: Workflow for preparing an NMR sample of a moisture-sensitive ethylating agent.
Step-by-Step Protocol:
-
Preparation: All glassware, including the NMR tube (preferably a J. Young tube or a standard tube with a secure septum cap), sample vial, and syringe/pipette, must be rigorously dried in an oven at >120 °C for several hours and allowed to cool in a desiccator.
-
Inert Atmosphere: Transfer the dried glassware and a fresh, sealed bottle of the deuterated solvent (e.g., CDCl₃, CD₂Cl₂, stored over molecular sieves) into an inert atmosphere glovebox.
-
Sample Preparation:
-
In the glovebox, carefully weigh the desired amount of the ethylating agent into the sample vial. This compound is a solid, while ethyl triflate is a liquid.
-
Using a dry syringe or pipette, add the appropriate volume of the deuterated solvent to the vial and gently agitate to dissolve the sample.
-
Transfer the solution into the J. Young NMR tube and securely close the valve. If using a standard tube, cap it tightly with a septum.
-
-
Spectrum Acquisition:
-
Remove the sealed NMR tube from the glovebox and transport it to the NMR spectrometer.
-
Insert the sample into the spinner turbine and place it in the magnet.
-
Acquire the ¹H and ¹³C NMR spectra using standard acquisition parameters. For quantitative analysis, ensure a sufficient relaxation delay.
-
Infrared (IR) and Raman Spectroscopy of Moisture-Sensitive Compounds
For vibrational spectroscopy, minimizing exposure to atmospheric moisture is equally critical.
Workflow for IR/Raman Analysis of Moisture-Sensitive Ethylating Agents
Caption: Workflow for preparing samples for vibrational spectroscopy of moisture-sensitive ethylating agents.
Step-by-Step Protocol:
-
Preparation: Ensure all necessary equipment (KBr plates, mortar and pestle for solids; sealed liquid cell or ATR crystal for liquids) are thoroughly dried.
-
Inert Atmosphere: Conduct all sample preparation steps within a glovebox.
-
Sample Preparation:
-
For Solids (this compound):
-
KBr Pellet: Mix a small amount of the solid with dry KBr powder in a mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Nujol Mull: Grind a small amount of the solid to a fine powder and add a drop of dry Nujol (mineral oil). Mix to form a paste and spread a thin layer between two KBr plates.
-
-
For Liquids (Ethyl Triflate, Ethyl Iodide):
-
Sealed Liquid Cell: Use a syringe to inject the liquid into a sealed liquid cell with IR-transparent windows (e.g., NaCl or KBr).
-
Attenuated Total Reflectance (ATR): Apply a drop of the liquid directly onto the ATR crystal and acquire the spectrum immediately. This is often the most convenient method for liquids.
-
-
-
Spectrum Acquisition:
-
Quickly transfer the prepared sample to the spectrometer.
-
Acquire the IR or Raman spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio. A background spectrum of the empty sample holder or solvent should be acquired and subtracted.
-
In-Depth Spectroscopic Analysis and Comparison
The spectroscopic data presented in the tables above reveal significant differences in the electronic environments of the ethyl groups in these three reagents, which in turn reflect their reactivity.
¹H and ¹³C NMR Spectroscopy: A Window into Electrophilicity
The chemical shifts of the α-methylene (-CH₂-) protons and carbons are particularly informative. A more downfield chemical shift (higher ppm value) indicates a more deshielded nucleus, which is a direct consequence of being attached to a more electron-withdrawing group. This deshielding correlates with increased electrophilicity of the ethyl group.
-
This compound and Ethyl Triflate: Both of these reagents exhibit highly downfield-shifted -CH₂- signals in both the ¹H (~4.6-4.7 ppm) and ¹³C (~78 ppm) NMR spectra. This is indicative of a highly electron-deficient ethyl group, making them potent ethylating agents. In this compound, the positive charge on the oxygen atom strongly withdraws electron density from the attached ethyl groups. Similarly, the triflate group in ethyl triflate is an exceptionally good leaving group due to the strong electron-withdrawing nature of the trifluoromethyl group, which stabilizes the resulting triflate anion.
-
Ethyl Iodide: In contrast, the -CH₂- signals in the ¹H (3.21 ppm) and ¹³C (-1.1 ppm for the -CH₂- carbon) NMR spectra of ethyl iodide are significantly upfield compared to the other two reagents. While iodine is more electronegative than carbon, its electron-withdrawing effect is considerably less pronounced than that of a positively charged oxygen or a triflate group. The seemingly anomalous upfield shift of the -CH₂- carbon in the ¹³C NMR spectrum is a well-known "heavy atom effect," where the large electron cloud of the iodine atom induces a shielding effect on the directly attached carbon.
The chemical shifts of the β-methyl (-CH₃) protons and carbons follow a similar, albeit attenuated, trend.
Vibrational Spectroscopy: Probing Bond Strengths and Functional Groups
-
Ethyl Triflate: The IR spectrum of ethyl triflate is characterized by strong absorptions corresponding to the S=O stretches (~1420 and ~1230 cm⁻¹) and S-O and C-O stretches (~1030 and ~770 cm⁻¹). These bands are diagnostic for the triflate group.
-
Ethyl Iodide: The most characteristic vibrational mode for ethyl iodide is the C-I stretch, which appears at a low frequency (~500 cm⁻¹) in the IR spectrum due to the heavy iodine atom. The C-H stretching and bending vibrations are observed in their typical regions.
Connecting Spectroscopy to Reactivity: Mechanistic Implications
The spectroscopic data provide a clear rationale for the observed differences in the ethylating power of these reagents.
-
Reactivity and Reaction Mechanisms: this compound and ethyl triflate are considered "hard" electrophiles according to the HSAB principle, and they are potent ethylating agents capable of reacting with a wide range of nucleophiles. Their high reactivity is a consequence of the excellent leaving groups (diethyl ether and triflate anion, respectively). These reagents can react via both SN1 and SN2 pathways, depending on the substrate and reaction conditions. The highly deshielded nature of the ethyl group, as seen in their NMR spectra, is consistent with a significant degree of positive charge development on the α-carbon in the transition state of SN1-like reactions.
-
Ethyl Iodide as a "Softer" Electrophile: Ethyl iodide, on the other hand, is a "softer" electrophile. The C-I bond is weaker and more polarizable than the C-O bonds in the other two reagents. It typically reacts via an SN2 mechanism, especially with soft nucleophiles. The less deshielded nature of the ethyl group in its NMR spectra is in agreement with a lower degree of charge separation in the ground state and a more concerted reaction mechanism.
Conclusion
The spectroscopic characterization of this compound, ethyl triflate, and ethyl iodide provides invaluable insights into their chemical nature and reactivity. The distinct NMR and vibrational spectra serve as fingerprints for each reagent, enabling their unambiguous identification and the monitoring of their reactions. The downfield chemical shifts in the NMR spectra of this compound and ethyl triflate directly reflect their high electrophilicity and potent ethylating ability. In contrast, the spectroscopic features of ethyl iodide are consistent with a softer, less reactive electrophile. By understanding these spectroscopic-reactivity relationships, researchers can make more informed decisions in the selection and application of ethylating agents in their synthetic endeavors.
References
A Comparative Guide to Analytical Methods for Monitoring Reactions with Meerwein's Reagent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for monitoring reactions involving Meerwein's reagent (e.g., triethyloxonium tetrafluoroborate, Et₃O⁺BF₄⁻), a powerful alkylating agent in organic synthesis. We will focus on a representative reaction: the O-alkylation of a lactam, which presents the common challenge of distinguishing between O- and N-alkylation products. The primary analytical techniques covered are Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and in-situ Fourier-Transform Infrared (FTIR) Spectroscopy.
The Model Reaction: O-Alkylation of 2-Pyrrolidone
The ethylation of 2-pyrrolidone with this compound can lead to two possible products: the O-alkylated product (an imidate) and the N-alkylated product. Monitoring the reaction progress and selectivity is crucial for process optimization and control.[1][2]
Comparison of Analytical Methods
The choice of analytical method depends on the specific requirements of the study, such as the need for real-time monitoring, quantitative accuracy, or structural elucidation. The following table summarizes the key performance characteristics of each technique for monitoring the O-alkylation of 2-pyrrolidone.
| Parameter | NMR Spectroscopy | GC-MS | HPLC | In-situ FTIR Spectroscopy |
| Primary Use | Structural elucidation, kinetic analysis, quantitative analysis | Quantitative analysis, impurity profiling | Quantitative analysis, purification | Real-time reaction monitoring |
| Sample Preparation | Minimal (dissolution in deuterated solvent) | Derivatization may be required for non-volatile products | Dissolution in mobile phase, filtration | None (in-situ probe) |
| Analysis Time | Minutes per spectrum | 10-30 minutes per sample | 5-20 minutes per sample | Seconds per spectrum (real-time) |
| Quantitative Capability | Excellent (qNMR) | Excellent (with calibration) | Excellent (with calibration) | Good (relative quantification) |
| Limit of Detection (LOD) | ~1-5% for reaction monitoring, lower with specialized techniques | ppm to ppb level | ppm to ppb level | ~0.1-1% for major components |
| Limit of Quantitation (LOQ) | ~5-10% for basic setups, lower for optimized methods | ppm to ppb level | ppm to ppb level | ~0.5-2% for major components |
| Key Advantages | Rich structural information, non-destructive | High sensitivity and selectivity | Broad applicability, well-established | Real-time data, no sampling required |
| Key Disadvantages | Lower sensitivity compared to MS | Destructive, potential for thermal degradation of analytes | Can be time-consuming for method development | Less structural information, potential for matrix interference |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below, using the O-alkylation of 2-pyrrolidone as a model reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for both qualitative and quantitative analysis of Meerwein's reagent reactions. It allows for the direct observation of reactants, products, and intermediates in the reaction mixture.
Experimental Protocol for In-situ ¹H NMR Monitoring:
-
Sample Preparation: In an NMR tube, dissolve 2-pyrrolidone (1 equivalent) in a deuterated solvent (e.g., CDCl₃). Add an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.
-
Reaction Initiation: Acquire a spectrum of the starting material. Then, carefully add this compound (1.1 equivalents) to the NMR tube.
-
Data Acquisition: Immediately begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 5 minutes) until the reaction is complete.
-
Data Analysis: Process the spectra and integrate the characteristic signals for the starting material and the O- and N-alkylated products. The disappearance of the lactam N-H proton and the appearance of new signals corresponding to the ethyl groups of the products can be monitored. The ratio of the integrals of the product signals to the internal standard allows for the determination of reaction yield and kinetics.
Distinguishing O- vs. N-Alkylation by NMR:
-
¹H NMR: The chemical shifts of the protons on the ethyl group will differ for the O- and N-alkylated products.
-
¹³C NMR: The chemical shift of the carbon attached to the oxygen in the O-alkylated product will be significantly downfield compared to the carbon attached to the nitrogen in the N-alkylated product.
-
2D NMR (HMBC, HSQC): These techniques can definitively establish the connectivity between the ethyl group and either the oxygen or nitrogen atom.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for the quantitative analysis of volatile and thermally stable compounds. For reactions with Meerwein's reagent, it is often used to determine the final product distribution and to detect trace impurities.
Experimental Protocol for GC-MS Analysis:
-
Sample Preparation: At various time points, quench a small aliquot of the reaction mixture with a suitable reagent (e.g., aqueous sodium bicarbonate). Extract the organic components with a solvent like dichloromethane. Dry the organic layer over sodium sulfate and concentrate.
-
Derivatization (if necessary): If the products are not sufficiently volatile, a derivatization step may be required. However, for the ethylated products of 2-pyrrolidone, this is generally not necessary.
-
GC-MS Analysis:
-
Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injection: Inject a 1 µL sample in split mode.
-
Oven Program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 250 °C) to ensure elution of all components.
-
MS Detection: Use electron ionization (EI) and scan a mass range of m/z 35-300.
-
-
Data Analysis: Identify the peaks corresponding to the starting material and products based on their retention times and mass spectra. Quantify the components by creating a calibration curve with authentic standards.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of a wide range of compounds. It is particularly useful for non-volatile or thermally labile products that are not amenable to GC analysis.
Experimental Protocol for HPLC Analysis:
-
Sample Preparation: Quench a small aliquot of the reaction mixture and dilute it with the mobile phase to a suitable concentration. Filter the sample through a 0.45 µm syringe filter.
-
HPLC Analysis:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile, both with 0.1% formic acid, is often effective for separating polar and non-polar components.
-
Detection: Use a UV detector at a wavelength where the reactants and products have significant absorbance (e.g., around 210 nm for the lactam and its derivatives).
-
Flow Rate: A typical flow rate is 1 mL/min.
-
-
Data Analysis: Identify the peaks for the starting material and products based on their retention times, which can be confirmed by injecting standards. Quantify the components using a calibration curve.
In-situ Fourier-Transform Infrared (FTIR) Spectroscopy
In-situ FTIR spectroscopy allows for real-time monitoring of a reaction without the need for sampling. It is particularly useful for tracking the disappearance of reactants and the appearance of products by monitoring their characteristic vibrational bands.
Experimental Protocol for In-situ FTIR Monitoring:
-
Setup: Place an attenuated total reflectance (ATR) FTIR probe directly into the reaction vessel.
-
Background Spectrum: Collect a background spectrum of the solvent and starting material before initiating the reaction.
-
Reaction Initiation: Add Meerwein's reagent to the reaction mixture.
-
Data Acquisition: Continuously collect FTIR spectra at regular intervals (e.g., every 30 seconds).
-
Data Analysis: Monitor the decrease in the intensity of the C=O stretching band of the lactam starting material and the appearance of new bands corresponding to the C=N stretch of the O-alkylated product or changes in the amide region for the N-alkylated product. This provides a real-time profile of the reaction progress.
Alternatives to Meerwein's Reagent
While Meerwein's reagents are effective alkylating agents, other alternatives are available, each with its own set of analytical considerations.
-
Alkyl Triflates (e.g., Methyl Triflate): These are also powerful alkylating agents. Reactions with alkyl triflates can be monitored using the same analytical techniques as for Meerwein's reagent.
-
Dialkyl Sulfates (e.g., Dimethyl Sulfate): These are commonly used for methylation. GC-MS is a suitable technique for monitoring these reactions, paying attention to the volatility of the reagent and products.
-
Alkyl Halides (e.g., Methyl Iodide): These are classic alkylating agents. The progress of these reactions can be readily monitored by NMR, GC-MS, and HPLC.
The choice of analytical method for monitoring reactions with these alternatives will follow similar principles to those outlined for Meerwein's reagent, with adjustments made for the specific physical and chemical properties of the reactants and products.
Conclusion
The selection of an appropriate analytical method for monitoring reactions with Meerwein's reagent is critical for understanding reaction kinetics, optimizing process conditions, and ensuring product quality. NMR spectroscopy provides unparalleled structural information, making it ideal for mechanistic studies and distinguishing between isomers. GC-MS and HPLC offer high sensitivity and are well-suited for quantitative analysis of reaction outcomes and impurity profiling. In-situ FTIR spectroscopy provides the advantage of real-time monitoring without the need for sampling, enabling rapid process understanding and control. A combination of these techniques often provides the most comprehensive understanding of the reaction system.
References
A Comparative Guide to Ethylation by Triethyloxonium Tetrafluoroborate and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of triethyloxonium tetrafluoroborate (Meerwein's salt) with other common ethylating agents, namely diethyl sulfate, ethyl iodide, and ethyl triflate. The following sections detail the mechanistic aspects, comparative performance data, and experimental protocols to assist in the selection of the most appropriate reagent for specific research and development needs.
Mechanistic Overview
Ethylation is a fundamental transformation in organic synthesis, crucial for modifying the properties of molecules in drug discovery and development. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a nucleophile attacks the electrophilic ethyl group of the ethylating agent, leading to the displacement of a leaving group.
This compound is a powerful ethylating agent due to the highly electrophilic nature of the oxonium ion and the presence of a very good, neutral leaving group (diethyl ether).[1] This results in rapid reaction rates, often at room temperature.[1] Alternative ethylating agents vary in their reactivity based on the nature of their leaving group and their inherent electrophilicity.
dot
References
A Comparative Guide to Isotopic Labeling with Triethyloxonium Salts for Quantitative Proteomics
For researchers, scientists, and drug development professionals engaged in quantitative proteomics, the selection of an appropriate isotopic labeling strategy is critical for achieving accurate and robust results. While several well-established methods dominate the field, the exploration of alternative reagents can offer unique advantages for specific applications. This guide provides a comparative analysis of isotopic labeling using triethyloxonium salts, often referred to as Meerwein's salt, against mainstream techniques. Triethyloxonium tetrafluoroborate is a powerful alkylating agent capable of modifying carboxyl groups, presenting a potential avenue for isotopic labeling in proteomics.[1][2]
Overview of Isotopic Labeling Strategies
Isotopic labeling in mass spectrometry-based proteomics enables the precise relative quantification of proteins between different samples.[3] The fundamental principle involves the incorporation of stable isotopes into proteins or peptides, which creates a mass difference that is detectable by a mass spectrometer.[4] This allows for the direct comparison of the abundance of the same molecule across different conditions. Strategies are broadly categorized into metabolic labeling, where isotopes are incorporated in vivo, and chemical labeling, where isotopes are attached to proteins or peptides in vitro.[3]
Triethyloxonium Salts: A Potential Tool for Carboxyl Group Labeling
Triethyloxonium salts are potent electrophiles that react readily with nucleophiles, including the carboxyl groups of aspartic acid, glutamic acid, and the C-terminus of proteins, to form stable ethyl esters.[1][5] By using an isotopically labeled triethyloxonium salt (e.g., containing ¹³C or ²H in the ethyl groups), a "heavy" mass tag can be introduced. This approach offers a chemical labeling strategy targeting acidic residues, which are less commonly targeted by mainstream methods that primarily focus on amines.
While direct, extensive literature on the application of isotopically labeled triethyloxonium salts for quantitative proteomics is not widespread, its known reactivity provides a basis for a hypothetical workflow and comparison with established methods.
Performance Comparison of Labeling Techniques
The choice of a labeling strategy is dictated by experimental goals, sample type, and available instrumentation. The following table summarizes the key characteristics of a hypothetical isotopic labeling strategy using triethyloxonium salts compared to widely used methods.
| Feature | Triethyloxonium Salt Labeling (Hypothetical) | SILAC (Stable Isotope Labeling by Amino acids in Cell culture) | iTRAQ/TMT (Isobaric Tags) | Stable Isotope Dimethyl Labeling |
| Labeling Principle | In vitro chemical labeling of carboxyl groups (Asp, Glu, C-terminus) via ethylation. | In vivo metabolic incorporation of "heavy" amino acids (e.g., ¹³C₆-Lys, ¹³C₆-Arg).[6] | In vitro chemical labeling of primary amines (N-terminus & Lysine) with isobaric tags.[6][7] | In vitro chemical labeling of primary amines (N-terminus & Lysine) via reductive amination.[8] |
| Targeted Residues | Aspartic Acid, Glutamic Acid, C-terminus | Arginine, Lysine (typically)[9] | N-terminus, Lysine[7] | N-terminus, Lysine[8] |
| Multiplexing Capacity | 2-plex (heavy vs. light) | Typically 2-3 plex; up to 5-plex demonstrated.[6] | iTRAQ: 4-plex or 8-plex; TMT: up to 18-plex.[6][9] | 2-plex or 3-plex[8] |
| Quantification Level | MS1 | MS1[6] | MS2/MS3[6] | MS1 |
| Advantages | - Targets less commonly labeled carboxyl groups.- Potentially simple, one-step reaction.- Reagents are commercially available.[10][11] | - High accuracy and precision, considered the "gold standard" for cultured cells.[6]- Labeling occurs in vivo, minimizing sample handling errors.[8] | - High multiplexing capacity increases throughput.[9]- Applicable to a wide range of sample types.[6] | - Cost-effective.- High labeling efficiency.- Applicable to a wide range of sample types.[8] |
| Disadvantages | - Not a widely established method for proteomics.- Potential for side reactions with other nucleophiles.- Requires careful handling due to reactivity and hygroscopic nature.[1][12] | - Primarily for cultured cells.[9]- Can be expensive.- Incomplete incorporation can affect accuracy.[] | - Susceptible to ratio compression, potentially underestimating quantitative differences.[6]- Reagents can be expensive. | - Lower multiplexing capacity.- Modifies the charge state of peptides. |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of quantitative proteomics experiments. Below is a hypothetical protocol for isotopic labeling with triethyloxonium salts and a summary of the workflow for the established SILAC method.
Hypothetical Protocol for Isotopic Labeling with this compound
This proposed method is based on the known reactivity of triethyloxonium salts and general procedures for protein modification.
Materials:
-
Protein extract
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
This compound (light isotope)
-
Isotopically labeled this compound (heavy isotope, e.g., ¹³C₄-triethyloxonium tetrafluoroborate)
-
Quenching solution (e.g., Tris buffer)
-
C18 solid-phase extraction cartridges
-
Mass spectrometer compatible solvents
Procedure:
-
Protein Extraction, Reduction, and Alkylation:
-
Lyse cells or homogenize tissue to extract proteins in a buffer containing urea.
-
Reduce disulfide bonds with DTT.
-
Alkylate cysteine residues with IAA.
-
-
Proteolytic Digestion:
-
Dilute the sample to reduce the urea concentration.
-
Digest the proteins into peptides using trypsin.
-
-
Isotopic Labeling:
-
Divide the peptide solution into two equal aliquots.
-
To one aliquot, add the "light" this compound solution in an appropriate organic solvent.
-
To the other aliquot, add the "heavy" isotopically labeled this compound solution.
-
Allow the reaction to proceed at a controlled temperature and pH.
-
-
Quenching and Sample Combination:
-
Quench the reaction by adding a nucleophilic buffer like Tris.
-
Combine the "light" and "heavy" labeled samples in a 1:1 ratio.
-
-
Sample Cleanup:
-
Desalt the combined peptide sample using C18 solid-phase extraction.
-
Elute the labeled peptides and dry them under vacuum.
-
-
LC-MS/MS Analysis:
-
Reconstitute the sample in a suitable solvent for liquid chromatography.
-
Analyze the sample by LC-MS/MS.
-
Quantification is performed at the MS1 level by comparing the peak intensities of the "light" and "heavy" peptide pairs.
-
Established Protocol: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
-
Cell Culture:
-
Two populations of cells are cultured in parallel.
-
One population is grown in "light" medium containing normal amino acids (e.g., L-arginine and L-lysine).
-
The second population is grown in "heavy" medium where these amino acids are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-L-arginine and ¹³C₆-L-lysine).[6]
-
-
Experimental Treatment:
-
Once full incorporation of the labeled amino acids is achieved (typically after several cell doublings), the cells can be subjected to different experimental conditions.
-
-
Sample Preparation and Analysis:
-
The "light" and "heavy" cell populations are combined.
-
Proteins are extracted, digested, and analyzed by LC-MS/MS.
-
Quantification is based on the relative intensities of the "light" and "heavy" peptide pairs at the MS1 level.[6]
-
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are crucial for understanding complex experimental processes and biological relationships.
Caption: Hypothetical workflow for isotopic labeling with triethyloxonium salts.
Caption: A generic signaling pathway that can be studied using quantitative proteomics.
Conclusion
Triethyloxonium salts represent a potentially valuable, yet underexplored, tool for isotopic labeling in quantitative proteomics, particularly for targeting acidic residues. While not a mainstream method, the underlying chemistry is sound. For research questions that could benefit from information on the accessibility or reactivity of aspartic and glutamic acid residues, this approach warrants consideration. However, for general quantitative proteomics studies, established methods such as SILAC, iTRAQ/TMT, and dimethyl labeling offer higher multiplexing capabilities, extensive validation, and well-established data analysis pipelines.[6][8] The choice of labeling strategy should ultimately be guided by the specific biological question, sample type, and available resources.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 10. トリエチルオキソニウムテトラフルオロボラート ≥97.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 11. This compound, 95% | Fisher Scientific [fishersci.ca]
- 12. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Reactivity of Triethyloxonium Tetrafluoroborate: A Computational and Experimental Analysis
For researchers, scientists, and drug development professionals, the selection of an appropriate alkylating agent is a critical decision in synthetic chemistry. Triethyloxonium tetrafluoroborate, commonly known as Meerwein's reagent, is a powerful ethylating agent valued for its high reactivity. This guide provides a comprehensive computational and experimental comparison of this compound with other common ethylating agents, namely ethyl triflate and diethyl sulfate, to inform rational reagent selection in complex synthetic pathways.
Introduction to this compound
This compound ([(CH₃CH₂)₃O]⁺[BF₄]⁻) is a white, crystalline solid that serves as a potent source of electrophilic ethyl groups.[1] Its high reactivity stems from the positively charged oxonium ion, which renders the ethyl groups highly susceptible to nucleophilic attack.[2] It is readily prepared from boron trifluoride, diethyl ether, and epichlorohydrin.[1] However, it is sensitive to moisture and has a limited shelf life at room temperature.[1]
Computational Analysis of Reactivity
To provide a quantitative understanding of the reactivity of these ethylating agents, computational analysis using Density Functional Theory (DFT) is a powerful tool. By calculating the activation energies for the ethylation of a model nucleophile, pyridine, we can directly compare their intrinsic reactivities. Lower activation energy corresponds to a faster reaction rate.
Table 1: Calculated Activation Energies for the Ethylation of Pyridine
| Ethylating Agent | Activation Energy (kcal/mol) (Gas Phase) |
| This compound | Data not available in search results |
| Ethyl Triflate | Data not available in search results |
| Diethyl Sulfate | Data not available in search results |
Note: Specific computational studies providing these exact values were not found in the search results. The table is presented as a template for the type of data required for a complete computational comparison.
The SN2 reaction is a fundamental process in organic chemistry, and computational studies of this mechanism provide valuable insights into the reactivity of alkylating agents.[3][4][5][6] DFT calculations can elucidate the potential energy surface of the reaction, identifying the transition state and intermediate complexes.[5][6] Furthermore, Natural Bond Orbital (NBO) analysis can reveal details about the charge distribution and orbital interactions during the reaction, offering a deeper understanding of the factors governing reactivity.
Experimental Performance Comparison
The ultimate measure of an ethylating agent's utility lies in its experimental performance. Factors such as reaction yield, reaction time, and the scope of compatible substrates are crucial considerations for synthetic chemists.
Table 2: Experimental Comparison of Ethylating Agents in the Ethylation of a Generic Nucleophile (Nu)
| Ethylating Agent | Typical Yield (%) | Typical Reaction Time | Key Advantages | Key Disadvantages |
| This compound | High | Short | High reactivity, non-volatile solid[2] | Moisture sensitive, limited shelf life[1] |
| Ethyl Triflate | High | Short | High reactivity, good leaving group[7] | Volatile, potentially toxic[8] |
| Diethyl Sulfate | Moderate to High | Moderate to Long | Cost-effective | Toxic, requires careful handling[9][10] |
Note: The yields and reaction times are qualitative summaries based on general descriptions in the search results and will vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of these reagents. Below are representative procedures for ethylation reactions.
General Procedure for Ethylation using this compound
A detailed procedure for the preparation of this compound is available in Organic Syntheses.[11] For ethylation reactions, the reagent is typically added to a solution of the nucleophile in an anhydrous, inert solvent such as dichloromethane under an inert atmosphere. The reaction is often rapid, even at room temperature.
General Procedure for Ethylation using Ethyl Triflate
Ethyl triflate is a highly reactive liquid and should be handled with care in a well-ventilated fume hood.[8] The reaction is typically carried out by adding ethyl triflate to a solution of the nucleophile and a non-nucleophilic base, such as a hindered amine, in an anhydrous solvent.
General Procedure for Ethylation using Diethyl Sulfate
Diethyl sulfate is a toxic and suspected carcinogenic liquid and requires stringent safety precautions.[9][10] A typical procedure involves reacting the nucleophile with diethyl sulfate, often in the presence of a base like sodium hydroxide or potassium carbonate, in a suitable solvent. For example, the N-methylation of aniline with dimethyl sulfate involves dropwise addition of the alkylating agent to a solution of aniline and water at low temperatures.[12]
Signaling Pathways and Reaction Mechanisms
The ethylation reaction with this compound proceeds via a classic Sₙ2 mechanism. The nucleophile directly attacks one of the ethyl carbons of the triethyloxonium cation, leading to the displacement of a neutral diethyl ether molecule as the leaving group.
Experimental Workflow
A typical workflow for carrying out and analyzing an ethylation reaction is depicted below. This process ensures accurate and reproducible results.
Logical Relationships in Reagent Selection
The choice of an ethylating agent is a multi-faceted decision that depends on several factors beyond just reactivity. The following diagram illustrates the logical considerations involved in selecting the optimal reagent for a given transformation.
Conclusion
This compound is a highly effective ethylating agent, particularly valuable for reactions requiring high reactivity and for substrates that are poor nucleophiles. While its moisture sensitivity necessitates careful handling, its solid nature offers advantages over volatile liquid reagents. The choice between this compound, ethyl triflate, and diethyl sulfate will ultimately depend on a careful consideration of the specific substrate, desired reaction conditions, and safety protocols. This guide provides a framework for making an informed decision, emphasizing the importance of both computational predictions and empirical data in modern chemical synthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, (CH3CH2)3O+ BF4–, is a solid w... | Study Prep in Pearson+ [pearson.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. sciforum.net [sciforum.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. Diethyl sulfate - Wikipedia [en.wikipedia.org]
- 10. Diethyl sulfate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. N-Methylaniline synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to Assessing the Purity of Synthesized Triethyloxonium Tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
Triethyloxonium tetrafluoroborate, a powerful ethylating agent also known as Meerwein's reagent, is a staple in organic synthesis, including in the development of novel therapeutics.[1] The purity of this reagent is paramount, as contaminants can lead to unwanted side reactions, reduced yields, and difficulties in product purification. This guide provides a comprehensive overview of the methods used to assess the purity of synthesized this compound, compares its performance with alternative alkylating agents, and presents detailed experimental protocols for key analytical techniques.
Key Purity Parameters and Analytical Techniques
The purity of this compound is typically assessed through a combination of techniques that quantify the active reagent and identify potential impurities. The primary parameters of interest are assay (the percentage of the active oxonium salt), water content, and the presence of organic impurities.
| Purity Parameter | Analytical Technique | Typical Specification |
| Assay | Acid-Base Titration | ≥ 97.0% |
| Water Content | Karl Fischer Titration | Varies (highly moisture-sensitive) |
| Organic Impurities | ¹H NMR Spectroscopy | Conforms to reference spectrum |
| Melting Point | Melting Point Apparatus | 91-92 °C (decomposes)[1] |
Comparison with Alternative Alkylating Agents
This compound belongs to the class of Meerwein salts, which are potent alkylating agents.[2][3] Its performance is often compared with other strong alkylating agents such as trimethyloxonium tetrafluoroborate and alkyl triflates.
| Alkylating Agent | Relative Reactivity/Properties | Common Applications |
| This compound | Strong ethylating agent. Generally less reactive than its methyl analog.[4] | Ethylation of a wide range of nucleophiles. |
| Trimethyloxonium Tetrafluoroborate | Very strong methylating agent, often considered more potent than the triethyl analog.[2][5] | Methylation of weakly nucleophilic functional groups. |
| Alkyl Triflates (e.g., Methyl Triflate) | Extremely powerful alkylating agents, often more reactive than Meerwein salts.[2] Can be more hazardous due to volatility. | Methylation and ethylation where very high reactivity is required. |
Experimental Data Snapshot:
While comprehensive head-to-head kinetic studies are not extensively published, literature suggests that the choice of alkylating agent often depends on the specific substrate and desired outcome. For instance, in the O-methylation of certain lactams, a combination of this compound and 1,2-dimethoxyethane can serve as a cost-effective substitute for the more expensive trimethyloxonium tetrafluoroborate. In some cases, trimethyloxonium tetrafluoroborate has been shown to effect alkylations where the triethyl analog did not, suggesting its higher potency.
Experimental Protocols
Accurate assessment of this compound purity relies on meticulous experimental execution. Due to the reagent's high sensitivity to moisture, all glassware should be oven-dried and manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) in a glove box or using Schlenk techniques.[6]
Assay Determination by Acid-Base Titration
This method is based on the hydrolysis of this compound, which releases acid that can be titrated with a standardized base.[7]
Principle: (C₂H₅)₃O⁺BF₄⁻ + H₂O → C₂H₅OH + (C₂H₅)₂O + HBF₄ HBF₄ + NaOH → NaBF₄ + H₂O
Procedure:
-
Accurately weigh approximately 0.3-0.4 g of the this compound sample into a dry, 250 mL Erlenmeyer flask under an inert atmosphere.
-
Add 50 mL of distilled water to the flask and stir until the solid is completely dissolved.
-
Add 2-3 drops of phenolphthalein indicator to the solution.
-
Titrate the solution with a standardized 0.1 M sodium hydroxide (NaOH) solution until a persistent pink endpoint is observed.
-
Record the volume of NaOH solution consumed.
-
Calculate the percentage assay using the following formula:
Where:
-
V = Volume of NaOH solution consumed (mL)
-
M = Molarity of the NaOH solution (mol/L)
-
FW = Formula weight of this compound (189.99 g/mol )
-
W = Weight of the sample (g)
-
Water Content Determination by Karl Fischer Titration
Due to the extreme moisture sensitivity of this compound, Karl Fischer titration is the method of choice for accurately determining its water content.[8][9][10][11][12] Both volumetric and coulometric methods can be employed, with the latter being more suitable for trace amounts of water.
Procedure (Volumetric):
-
Set up the Karl Fischer titrator according to the manufacturer's instructions, ensuring the system is dry.
-
Add a suitable volume of anhydrous methanol or a specialized Karl Fischer solvent to the titration vessel.
-
Pre-titrate the solvent with the Karl Fischer reagent to a stable endpoint to eliminate any residual moisture.
-
Under an inert atmosphere, accurately weigh approximately 0.5-1 g of the this compound sample.
-
Quickly transfer the sample to the titration vessel, ensuring minimal exposure to the atmosphere.
-
Stir the solution to dissolve the sample.
-
Start the titration and record the volume of Karl Fischer reagent consumed at the endpoint.
-
The instrument software will typically calculate the water content in percentage or parts per million (ppm).
Purity and Impurity Profile by ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for confirming the identity of this compound and for detecting and quantifying organic impurities.
Procedure for Quantitative ¹H NMR (qNMR):
-
Under an inert atmosphere, accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh and add a known amount of a suitable internal standard to the NMR tube. The internal standard should have a known purity, be stable, not react with the sample, and have a signal that does not overlap with the analyte signals. Maleic acid or 1,4-dinitrobenzene are potential candidates.[13][14]
-
Add a deuterated solvent that will dissolve both the sample and the internal standard (e.g., deuterated acetonitrile or deuterated nitromethane).
-
Acquire the ¹H NMR spectrum using appropriate parameters for quantitative analysis (e.g., a sufficient relaxation delay).
-
Integrate the characteristic signals of this compound (quartet for -CH₂- and triplet for -CH₃) and a well-resolved signal from the internal standard.
-
Calculate the purity of the sample using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Common Impurities: The most common impurity is diethyl ether, which is often used as a stabilizer.[7] Other potential impurities could arise from the starting materials or side reactions during synthesis and may include residual epichlorohydrin or byproducts from its reaction.[1][6]
Visualizing the Workflow
Caption: A logical workflow for the comprehensive purity assessment of this compound.
Conclusion
The purity of this compound is a critical factor for its successful application in synthesis. A multi-faceted analytical approach, combining acid-base titration for assay, Karl Fischer titration for water content, and ¹H NMR spectroscopy for organic impurities, provides a robust assessment of its quality. When selecting an alkylating agent, researchers should consider not only the purity but also the specific requirements of their reaction, including the nucleophilicity of the substrate and the desired reactivity. By following the detailed protocols and understanding the comparative performance of different reagents, scientists can ensure the reliability and reproducibility of their synthetic endeavors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Trimethyloxonium tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 3. Meerwein’s salt | Semantic Scholar [semanticscholar.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. cscscientific.com [cscscientific.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. quveon.com [quveon.com]
- 13. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. | Sigma-Aldrich [merckmillipore.com]
A Comparative Guide to Methylation: Triethyloxonium Tetrafluoroborate vs. Diazomethane
In the landscape of synthetic organic chemistry, methylation stands as a fundamental and ubiquitous transformation. The choice of a methylating agent is critical, directly influencing reaction efficiency, substrate compatibility, and, most importantly, laboratory safety. This guide provides an in-depth comparison of two prominent, yet vastly different, methylating agents: the powerful electrophilic alkylator, triethyloxonium tetrafluoroborate (often used in conjunction with a methyl source), and the highly reactive yet hazardous diazomethane.
This document moves beyond a simple cataloging of facts to offer a field-proven perspective, explaining the causality behind procedural choices and providing robust, self-validating protocols for the discerning researcher.
The Contenders: A High-Level Overview
This compound (Meerwein's Salt)
Trialkyloxonium salts, known as Meerwein's salts, are among the most powerful electrophilic alkylating agents available to chemists.[1] this compound ([Et₃O]BF₄) is a non-volatile, crystalline white solid.[2][3] While its primary function is ethylation, it serves as a versatile and cost-effective precursor for in situ methylation when used with a methyl donor like 1,2-dimethoxyethane (DME).[4][5][6] This guide will focus on this application, as it provides a safer, more manageable alternative to its more expensive and equally moisture-sensitive counterpart, trimethyloxonium tetrafluoroborate.[1][4] Its high reactivity is particularly suited for methylating weakly nucleophilic functional groups.[1]
Diazomethane (CH₂N₂)
Diazomethane is arguably one of the most effective and well-known reagents for the methylation of carboxylic acids and phenols.[7][8][9] It is a yellow gas at room temperature, but due to its extreme toxicity and explosive nature, it is almost exclusively prepared and used as a dilute solution in an inert solvent like diethyl ether.[8][10] The reactions are clean, proceed under mild conditions, and produce only nitrogen gas as a byproduct, simplifying purification.[10][11] However, these benefits are overshadowed by severe safety hazards that demand rigorous, specialized handling protocols.[7][9][12]
Mechanism of Action: Electrophilic Power vs. Acid-Mediated Nucleophilic Attack
The fundamental difference in how these two reagents deliver a methyl group dictates their substrate scope and reaction conditions.
Triethyloxonium Salts: A Direct Sɴ2 Alkylation
Meerwein's salts are potent electrophiles. The methylation process, when using a trimethyloxonium salt, is a direct Sɴ2 reaction. The substrate, acting as a nucleophile, directly attacks one of the methyl groups of the trimethyloxonium cation, displacing dimethyl ether as a leaving group. This mechanism does not require an acidic proton on the substrate, allowing it to alkylate a wide range of neutral, weakly nucleophilic functionalities like amides, lactams, and sulfides.[1]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Trimethyloxonium-mediated methylation strategies for the rapid and simultaneous analysis of chlorinated phenols in various soils by electron impact gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. znaturforsch.com [znaturforsch.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Diazomethane - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Video: Carboxylic Acids to Methylesters: Alkylation using Diazomethane [jove.com]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Safety Operating Guide
Safe Disposal of Triethyloxonium Tetrafluoroborate: A Procedural Guide
Triethyloxonium tetrafluoroborate, a powerful ethylating agent, requires careful handling and specific disposal procedures due to its hazardous properties. Adherence to these protocols is critical to ensure the safety of laboratory personnel and compliance with environmental regulations. This guide provides detailed, step-by-step instructions for the safe neutralization and disposal of this reagent.
Immediate Safety Advisory: this compound is a flammable solid that reacts violently with water.[1][2] It is corrosive and can cause severe skin burns and eye damage.[1][2][3][4][5] It is moisture-sensitive and should be handled under an inert atmosphere.[1][2][4] All handling and disposal procedures must be conducted in a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
Hazard Summary and Regulatory Information
Proper identification and classification of waste are mandatory for disposal. The following table summarizes the key hazards and relevant U.S. Environmental Protection Agency (EPA) waste codes.
| Hazard Classification | Description | U.S. EPA Waste Code |
| Ignitability | Flammable solid that can be readily ignited and burns vigorously.[1][3] | D001 |
| Corrosivity | Causes severe skin burns and eye damage upon contact.[1][3][4][5] | D002 |
| Reactivity | Reacts violently with water.[1][2] Contact with moisture can produce tetrafluoroboric acid and other hazardous decomposition products like hydrogen fluoride.[1][3][6] | - |
| Toxicity / Health Hazard | Harmful if swallowed or inhaled.[4][5] Suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[5] | - |
Experimental Protocol: Neutralization of Residual this compound
This protocol details the quenching process for small quantities of residual or unwanted this compound. This procedure must be performed in a chemical fume hood.
Materials:
-
Anhydrous dichloromethane (DCM) or a similar inert solvent.
-
Anhydrous isopropanol or ethanol.
-
Saturated sodium bicarbonate (NaHCO₃) solution or another suitable base.[6]
-
Large beaker or flask (at least 10x the volume of the quenching solution).
-
Stir plate and stir bar.
-
Ice bath.
-
pH paper or meter.
Procedure:
-
Preparation: Place a large beaker containing a stir bar on a stir plate within an ice bath in a chemical fume hood. Add a volume of anhydrous DCM.
-
Dilution: While stirring, very slowly and carefully add the residual this compound to the cold solvent. Ensure the reagent is fully dissolved and the solution remains cool.
-
Initial Quenching: Slowly, dropwise, add an excess of anhydrous isopropanol or ethanol to the solution. This will react with the ethylating agent. An exothermic reaction may occur; maintain a low temperature using the ice bath and control the addition rate.
-
Neutralization: Once the initial reaction has subsided, slowly and carefully add saturated sodium bicarbonate solution to neutralize the acidic byproducts. Be prepared for gas evolution (CO₂). Continue adding the basic solution until the pH of the aqueous layer is neutral (pH 6-8).
-
Final Disposal: The resulting neutralized mixture can be disposed of as hazardous waste through a licensed disposal company.[4] It must be placed in a properly labeled waste container. All waste must be handled in accordance with local, state, and federal regulations.[3][4]
Operational Plans: Spill Management
Immediate and appropriate action is required in the event of a spill. The response depends on the scale of the spill.
| Spill Size | Containment and Cleanup Procedure |
| Minor Spill | 1. Remove all sources of ignition.[3] 2. Wearing full PPE, cover the spill with a dry, inert absorbent material (e.g., sand, vermiculite). 3. Using non-sparking tools, carefully sweep up the material and place it into a clean, dry, appropriately labeled container for disposal.[3][7] 4. DO NOT use water or combustible materials for cleanup.[4] |
| Major Spill | 1. Evacuate the area immediately and move upwind.[3][7] 2. Alert emergency responders and inform them of the location and nature of the hazard.[3][7] 3. Prevent the spill from entering drains or waterways.[3][7] 4. Only personnel with specialized training and full protective equipment, including a self-contained breathing apparatus, should address the spill.[3] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
